molecular formula C27H32O17 B3028452 Rutin hydrate CAS No. 207671-50-9

Rutin hydrate

Cat. No.: B3028452
CAS No.: 207671-50-9
M. Wt: 628.5 g/mol
InChI Key: PGHSKTKIQIBATG-ZAAWVBGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-aminobenzhydrazide is an EC 1.11.2.2 (myeloperoxidase) inhibitor.

Properties

CAS No.

207671-50-9

Molecular Formula

C27H32O17

Molecular Weight

628.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;hydrate

InChI

InChI=1S/C27H30O16.H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1

InChI Key

PGHSKTKIQIBATG-ZAAWVBGYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O

melting_point

125 °C

Other CAS No.

250249-75-3

physical_description

Solid

Pictograms

Irritant

solubility

0.125 mg/mL

Origin of Product

United States

Foundational & Exploratory

Rutin Hydrate's Mechanism of Action in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. Rutin, a natural flavonoid glycoside, has demonstrated significant neuroprotective properties, primarily attributed to its potent anti-inflammatory and antioxidant activities. This technical guide provides an in-depth exploration of the molecular mechanisms through which rutin hydrate mitigates neuroinflammation. It details the compound's interaction with key signaling pathways, summarizes quantitative findings from pertinent studies, outlines common experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for research and development applications.

Core Mechanisms of Action

Rutin exerts its anti-neuroinflammatory effects through a multi-targeted approach, primarily by modulating glial cell activation, inhibiting pro-inflammatory signaling cascades, and activating endogenous antioxidant pathways.

Inhibition of Microglial Activation and Polarization

Microglia, the resident immune cells of the central nervous system (CNS), play a central role in neuroinflammation. Upon activation by stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ), microglia can adopt a pro-inflammatory (M1) phenotype, releasing cytotoxic factors. Rutin has been shown to suppress this M1 activation and promote a shift towards the anti-inflammatory and neuroprotective (M2) phenotype.[1]

This is achieved by:

  • Downregulating M1 Markers : Rutin pretreatment significantly reduces the expression of M1 markers such as inducible nitric oxide synthase (iNOS) and CD86 in activated microglia.[1][2]

  • Upregulating M2 Markers : Concurrently, rutin increases the expression of M2 markers like arginase 1 (Arg-1) and CD206.[1][2]

  • Reducing Pro-inflammatory Mediators : Rutin inhibits the production and release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) from activated microglial cells.

Modulation of Key Signaling Pathways

Rutin's influence on glial cells is mediated by its interaction with several critical intracellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, transcribing genes for pro-inflammatory cytokines. Rutin effectively inhibits this pathway at multiple points. In models of neuroinflammation, rutin has been shown to suppress the activation of NF-κB, thereby reducing the expression of downstream targets including TNF-α, IL-1β, and IL-6. Studies in zebrafish and rat models have confirmed that rutin's anti-neuroinflammatory effects are centrally linked to its inhibition of the NF-κB pathway.

A key upstream regulator of NF-κB is the Toll-like receptor 4 (TLR4). Rutin pretreatment can inhibit the expression of TLR4 and its adaptor protein, myeloid differentiation factor 88 (MyD88), and block the phosphorylation of I kappa B kinase (IKK), which is necessary for NF-κB activation.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Rutin is a potent activator of the Nrf2/antioxidant response element (ARE) pathway. It promotes the translocation of Nrf2 from the cytoplasm into the nucleus, where it binds to the ARE and initiates the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. This activation of Nrf2/HO-1 signaling enhances the cellular antioxidant defense, counteracting the oxidative stress that is both a cause and a consequence of neuroinflammation.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation. Rutin has been observed to inhibit the activation of the p38 MAPK pathway, which is implicated in spinal cord injury and other neuroinflammatory conditions. By suppressing p38 MAPK, rutin can reduce the activity of downstream inflammatory mediators and decrease apoptosis-related proteins.

The NLRP3 inflammasome is a protein complex that, when activated, triggers the maturation of IL-1β and IL-18, potent pro-inflammatory cytokines. Rutin has been shown to inhibit the activation of the NLRP3 inflammasome in microglia, further contributing to its anti-inflammatory profile. This inhibition helps to reduce the cycle of inflammation and neuronal damage seen in diseases like Alzheimer's.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental models of neuroinflammation.

Table 1: Effect of Rutin on Pro-inflammatory Cytokines and Mediators

Model SystemStimulusRutin Concentration/DoseMediatorResultCitation(s)
BV-2 Microglial CellsLPS (100 ng/mL)12.5, 25, 50 µg/mLTNF-α, IL-1β, IL-6, NOSignificant reduction
Primary Glial Cultures-50, 100 µmol/LTNF-α, NOSignificant increase
Rat Model of TBIMechanical Trauma50 mg/kgTNF-α, NF-ĸBSignificant decrease
Rat Model of SAHEndovascular Perforation50 mg/kgInflammatory CytokinesSignificant downregulation
APPswe/PS1dE9 Mice-100 mg/kg (p.o.)IL-1, IL-6, IL-8, COX-2Significant reduction
ZebrafishCuSO₄ / LPS100 mg/Ltnfα, il6, il1β (gene expression)Significant regulation

Table 2: Effect of Rutin on Microglial Polarization Markers

Model SystemStimulusRutin ConcentrationMarkerResultCitation(s)
BV-2 Microglial CellsLPS (100 ng/mL)12.5, 25, 50 µg/mLCD86, iNOS (M1)Downregulated
BV-2 Microglial CellsLPS (100 ng/mL)12.5, 25, 50 µg/mLArg-1, CD206 (M2)Upregulated
BV-2 Microglial Cells--iNOS, CD86 (M1)Downregulated
BV-2 Microglial Cells--Arg-1, CD206 (M2)Upregulated

Table 3: Effect of Rutin on Oxidative Stress Markers

Model SystemStimulusRutin Concentration/DoseMarkerResultCitation(s)
Rat Model of TBIMechanical Trauma50 mg/kgMDADecreased
Rat Model of TBIMechanical Trauma50 mg/kgtGSHIncreased
Rat SCI ModelCompression30 mg/kgMDADecreased
Rat SCI ModelCompression30 mg/kgSOD, CAT, GSH-PxIncreased
SH-SY5Y CellsLead (Pb)-Oxidative StressAlleviated

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols derived from the literature.

In Vitro: BV-2 Microglial Cell Model of Neuroinflammation
  • Cell Culture : BV-2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Rutin Pretreatment : Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere. They are then pretreated with varying concentrations of rutin (e.g., 12.5, 25, 50 µg/mL) for 1 hour.

  • Induction of Inflammation : Neuroinflammation is induced by adding lipopolysaccharide (LPS) to the media at a final concentration of 100 ng/mL for a specified duration (e.g., 24 hours).

  • Analysis :

    • Cytokine Measurement : Supernatants are collected to measure levels of TNF-α, IL-1β, and IL-6 using commercial ELISA kits.

    • NO Measurement : Nitric oxide production is assessed by measuring nitrite concentration in the supernatant using the Griess reagent assay.

    • Western Blot : Cell lysates are collected for Western blot analysis to determine the protein expression levels of iNOS, Arg-1, TLR4, and phosphorylated vs. total NF-κB and IKK.

    • RT-qPCR : RNA is extracted to quantify the gene expression of M1/M2 markers and cytokines.

In Vivo: Rat Model of Subarachnoid Hemorrhage (SAH)
  • Animal Model : Adult male Sprague-Dawley rats are used. SAH is induced using the endovascular perforation method, where a sharpened suture is inserted through the external carotid artery to perforate the internal carotid artery bifurcation. Sham-operated animals undergo the same procedure without perforation.

  • Rutin Administration : Rutin (50 mg/kg) is administered intraperitoneally (i.p.) at 30 minutes post-SAH induction. The vehicle group receives an equivalent volume of the solvent.

  • Endpoint and Tissue Collection : At 24 hours post-SAH, rats are deeply anesthetized and sacrificed. Brains are harvested for analysis.

  • Analysis :

    • Neurological Scoring : Behavioral deficits are assessed prior to sacrifice using a standardized neurological scoring system.

    • Brain Water Content : The wet/dry weight method is used to quantify brain edema.

    • Blood-Brain Barrier (BBB) Permeability : Evans blue dye extravasation is measured to assess BBB integrity.

    • Biochemical Analysis : Brain tissue homogenates are used to measure the protein levels of RAGE, NF-κB, and various inflammatory cytokines via Western blot or ELISA.

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate the key pathways and workflows involved in rutin's action.

Signaling Pathways

Rutin_Signaling_Pathways cluster_TLR4 TLR4/NF-κB Pathway cluster_Nrf2 Nrf2/ARE Pathway LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Phosphorylation MyD88->IKK NFkB NF-κB Activation & Translocation IKK->NFkB Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->Cytokines Rutin1 Rutin Rutin1->TLR4 Inhibits Rutin1->IKK Inhibits ROS Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidants Antioxidant Genes (HO-1, SOD) ARE->Antioxidants Rutin2 Rutin Rutin2->Keap1_Nrf2 Promotes Dissociation

Caption: Rutin's dual action on inflammatory and antioxidant pathways.

Microglial Polarization Workflow

Microglia_Polarization cluster_workflow Experimental Workflow: Rutin's Effect on Microglia M0 Resting Microglia (M0) Stimulus Inflammatory Stimulus (e.g., LPS) Rutin Rutin Pretreatment M1 M1 Phenotype (Pro-inflammatory) Stimulus->M1 Promotes Rutin->M1 Inhibits M2 M2 Phenotype (Anti-inflammatory) Rutin->M2 Promotes M1_out ↑ iNOS, CD86 ↑ TNF-α, IL-1β M1->M1_out M2_out ↑ Arg-1, CD206 ↑ IL-10 M2->M2_out

Caption: Rutin promotes microglial shift from M1 to M2 phenotype.

Overall Neuroprotective Logic

Rutin_Neuroprotection_Logic cluster_cause Pathogenic Stimuli cluster_effect Cellular Response cluster_outcome Pathological Outcome cluster_intervention Rutin Intervention Injury Injury / Pathogen (Aβ, LPS, Trauma) Glial Glial Activation (Microglia, Astrocytes) Injury->Glial Oxidative Oxidative Stress Injury->Oxidative Inflammation NF-κB / MAPK Activation Glial->Inflammation Neuronal Neuronal Damage & Apoptosis Oxidative->Neuronal Cytokine Pro-inflammatory Cytokine Release Inflammation->Cytokine Cytokine->Neuronal Rutin This compound Rutin->Glial Rutin->Oxidative Activates Nrf2 Rutin->Inflammation

Caption: Logical flow of rutin's neuroprotective intervention.

References

The Anti-Cancer Potential of Rutin Hydrate: A Technical Overview of Its Biological Activities in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Rutin hydrate, a naturally occurring flavonoid, is demonstrating significant potential as an anti-cancer agent. A comprehensive review of recent in vitro studies reveals its capacity to inhibit proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer cell lines. This technical guide synthesizes the current understanding of this compound's biological activities, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Rutin (quercetin-3-O-rutinoside) is a glycoside of the flavonoid quercetin, abundantly found in various plants, including citrus fruits, apples, and tea. It has garnered considerable attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and, most notably, anti-cancer effects.[1][2][3] This guide provides an in-depth analysis of the cytotoxic and cytostatic effects of this compound on a range of cancer cell lines, offering a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics.

Cytotoxic and Anti-Proliferative Effects

This compound exhibits a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined in multiple studies. These findings highlight the differential sensitivity of cancer cells to this compound.

Cancer Cell LineTypeIC50 Value (µM)Treatment Duration (hours)Reference
LoVoColon Cancer29.1Not Specified[4]
MCF-7Breast CancerNot SpecifiedNot Specified[4]
786-ORenal Cancer45.248
RPMI-7951Melanoma64.49 ± 13.2724
SK-MEL-28Melanoma47.44 ± 2.4124
PC3Prostate Cancer90048
KB-1Oral Cancer43.824
CaskiCervical Cancer~120-150 (Significant viability reduction)24
HCT116Colon Cancer>200 (IC20-50 range)24

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%. The data indicates that this compound's efficacy varies across cancer types.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. This compound has been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Quantitative Analysis of Apoptosis

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells. Studies have demonstrated a significant increase in the apoptotic cell population following treatment with this compound.

Cancer Cell LineRutin Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (Early + Late)Reference
LoVo1004852.8% (Early Apoptosis)
MCF-71004870.8% (Early Apoptosis)
PC37004836.73%
PC3 (in combination with 5-FU)700 (+ 0.75 µM 5-FU)4857.8%
RPMI-7951502475.25% (Apoptotic Index)
SK-MEL-28502484.19% (Apoptotic Index)
PANC-1Not Specified48Increased apoptosis observed

Table 2: Apoptotic Effects of this compound on Cancer Cell Lines. This table presents the percentage of cells undergoing apoptosis after treatment with this compound, demonstrating its pro-apoptotic capabilities.

Modulation of Apoptotic Regulators

This compound influences the expression of key proteins involved in the apoptotic cascade. A consistent finding is the alteration of the Bax/Bcl-2 ratio, a critical determinant of cell fate. An increased Bax/Bcl-2 ratio favors apoptosis. Rutin treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in various cancer cell lines. Furthermore, this compound treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which are essential for the dismantling of the cell during apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. The specific phase of the cell cycle at which arrest occurs can vary depending on the cancer cell line and the concentration of this compound.

Cancer Cell LineRutin Concentration (µM)Treatment Duration (hours)Phase of Cell Cycle ArrestKey ObservationsReference
Caski9024G0/G176.29% of cells in G0/G1
Caski12024G0/G182.24% of cells in G0/G1
Caski15024G0/G1-
HeLaIncreasing doses24G0/G1Significant cell growth arrest
LoVoNot Specified24S Phase-
MCF-7Not Specified24S Phase-
786-O5048Sub-G1~30% increase in sub-G1 population

Table 3: Effect of this compound on Cell Cycle Progression. This table details the phase of the cell cycle at which this compound induces arrest in different cancer cell lines.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through the modulation of various intracellular signaling pathways that are often dysregulated in cancer. Key pathways affected include the PI3K/Akt and MAPK pathways, which are central to cell growth, survival, and proliferation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer. Rutin has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition leads to the downstream suppression of anti-apoptotic signals and a reduction in cell proliferation.

PI3K_Akt_Pathway Rutin This compound PI3K PI3K Rutin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: Simplified diagram of this compound's effect on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cancer, regulating processes such as proliferation, differentiation, and apoptosis. Rutin has been reported to modulate the activity of these kinases, contributing to its anti-cancer effects. For instance, in some cancer cells, Rutin has been shown to downregulate the phosphorylation of ERK1/2, which is often associated with decreased proliferation.

MAPK_Pathway Rutin This compound Ras Ras Rutin->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Simplified diagram of this compound's modulation of the MAPK/ERK signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control.

MTT_Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Add DMSO D->E F Measure Absorbance E->F

Figure 3: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow A Treat Cells with This compound B Harvest & Wash Cells A->B C Stain with Annexin V & PI B->C D Incubate (15 min, dark) C->D E Flow Cytometry Analysis D->E

Figure 4: Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The compiled evidence strongly suggests that this compound possesses significant anti-cancer properties against a variety of cancer cell lines. Its ability to induce apoptosis and cause cell cycle arrest, coupled with its modulation of key cancer-related signaling pathways, positions it as a promising candidate for further preclinical and clinical investigation.

Future research should focus on:

  • In vivo studies: To validate the in vitro findings in animal models of cancer.

  • Combination therapies: To explore the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and reduce toxicity.

  • Bioavailability and formulation: To develop formulations that improve the bioavailability of this compound for therapeutic applications.

  • Mechanism of action: To further elucidate the precise molecular targets and signaling pathways affected by this compound in different cancer types.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for more effective and less toxic cancer treatments. The multifaceted biological activities of this compound warrant continued and rigorous investigation.

References

Rutin Hydrate Solubility in DMSO and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility characteristics of rutin hydrate in dimethyl sulfoxide (DMSO) and water, tailored for researchers, scientists, and professionals in drug development. The document outlines quantitative solubility data, detailed experimental protocols, and best practices for preparing solutions for various experimental settings.

Executive Summary

Rutin, a flavonoid glycoside, is a subject of extensive research due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] A significant challenge in its experimental application is its low aqueous solubility.[2][3] This guide details the solubility of its common commercial form, this compound, in both the organic solvent DMSO and in aqueous systems. It provides standardized protocols to ensure consistent and reproducible solution preparation for in vitro and other experimental models.

Solubility Data

This compound exhibits significantly different solubility profiles in DMSO compared to water. DMSO is an excellent solvent for creating high-concentration stock solutions, while its solubility in aqueous buffers is very limited.[4] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the compound's solubility.[5]

The quantitative solubility data from various suppliers is summarized below. The variation in reported values may be attributed to differences in the specific form of this compound (e.g., trihydrate), purity, and the experimental conditions used for measurement (e.g., temperature, sonication).

Solvent SystemReported SolubilityMolar Equivalent (approx.)NotesSource(s)
DMSO 25 mg/mL40.9 mM-
100 mg/mL163.8 mMUse of fresh DMSO is recommended.
125 mg/mL204.7 mMUltrasonic assistance may be required.
Water (Cold/Room Temp) ~0.125 mg/mL~0.2 mMDescribed as "hardly soluble" or "very low".
Water (Boiling) 12.5 g/100 mL (125 mg/mL)204.7 mMSignificantly more soluble in boiling water.
DMF:PBS (pH 7.2) (1:5) 0.16 mg/mL0.26 mMPrepared by first dissolving in DMF.
Pyridine 50 mg/mL81.9 mM-

Note: Molar equivalents are calculated based on the anhydrous molecular weight of rutin (610.52 g/mol ).

Experimental Protocols

Successful experimentation with this compound relies on proper solubilization techniques to avoid precipitation, especially when introducing it into aqueous cell culture media or buffers.

This protocol is suitable for preparing a concentrated stock solution that can be stored and later diluted for various assays.

Materials:

  • This compound powder

  • Anhydrous (dry) DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Analytical balance

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. Perform this in a chemical fume hood if toxicity is a concern.

  • Solvent Addition: Calculate and add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 25-100 mg/mL).

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (Optional): If the compound does not fully dissolve, place the vial in a water bath sonicator for 10-30 minutes. Gentle warming to 37°C can also aid dissolution for less temperature-sensitive compounds.

  • Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear before use. The presence of any precipitate indicates that the solution is supersaturated or not fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage, protected from light.

Due to this compound's poor aqueous solubility, direct dissolution in buffers or cell culture media is not feasible for most concentrations. The standard method involves diluting a high-concentration DMSO stock solution into the final aqueous medium.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium or buffer (e.g., PBS)

  • Sterile conical tubes or multi-well plates

Methodology:

  • Determine Final Concentrations: Decide the final working concentrations of this compound and the maximum tolerable DMSO concentration for your cells (typically ≤0.5%, with ≤0.1% being preferred).

  • Serial Dilution (in DMSO): If a range of concentrations is needed for a dose-response experiment, perform serial dilutions of the DMSO stock solution using DMSO, not the aqueous medium. This ensures the compound remains dissolved before the final dilution step.

  • Final Dilution: Add the small volume of the DMSO stock (or serially diluted stock) directly to the pre-warmed culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium (final DMSO concentration: 0.1%).

  • Rapid Mixing: Immediately after adding the DMSO stock to the aqueous medium, mix thoroughly by gentle vortexing or by pipetting up and down. This rapid dispersion is critical to prevent the compound from precipitating out of the solution.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.

Visualization of Experimental Workflows

Diagrams created using Graphviz provide clear visual representations of the necessary experimental and logical steps for handling this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -20°C / -80°C dissolve->store stock_sol 5. Thaw DMSO Stock store->stock_sol dilute 6. Dilute Stock into Aqueous Medium (e.g., Culture Media) stock_sol->dilute e.g., 1:1000 dilution mix 7. Mix Immediately & Thoroughly dilute->mix use 8. Use in Experiment mix->use G start Start: Desired Rutin Concentration? conc_low Very Low? (< 0.1 mg/mL) start->conc_low Yes conc_high High? (> 0.1 mg/mL) start->conc_high No use_water Dissolve directly in boiling water or buffer. Cool before use. conc_low->use_water use_dmso_protocol Use DMSO Stock Protocol (Protocol 1 & 2) conc_high->use_dmso_protocol is_cell_based Cell-based assay? use_dmso_protocol->is_cell_based check_dmso Ensure final DMSO concentration is non-toxic (e.g., <0.5%) is_cell_based->check_dmso Yes pure_chem Use DMSO stock directly or dilute as needed. is_cell_based->pure_chem No

References

Rutin Hydrate: A Potential Therapeutic Agent for Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rutin hydrate, a ubiquitous flavonoid glycoside, has garnered significant scientific interest for its multifaceted pharmacological activities, particularly its potential as a therapeutic agent for diabetes mellitus. This technical guide provides a comprehensive overview of the current preclinical and clinical evidence supporting the antidiabetic effects of this compound. We delve into its mechanisms of action, including its potent antioxidant and anti-inflammatory properties, and its influence on critical signaling pathways such as PI3K/Akt, AMPK, and Nrf2. This document summarizes key quantitative data from in vivo and in vitro studies in structured tables for comparative analysis, details relevant experimental protocols, and presents visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential in the context of diabetes drug discovery and development.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1][2] The global prevalence of diabetes is escalating, creating an urgent need for novel and effective therapeutic strategies with favorable safety profiles.[1] Rutin (quercetin-3-O-rutinoside), a flavonoid found abundantly in dietary sources like buckwheat, citrus fruits, and tea, has emerged as a promising candidate due to its wide range of biological activities, including antioxidant, anti-inflammatory, and antihyperglycemic effects.[3][4] This guide aims to provide a detailed technical overview of the scientific evidence supporting the use of this compound in diabetes management.

Mechanism of Action

This compound exerts its antidiabetic effects through a variety of mechanisms, primarily centered around its antioxidant and anti-inflammatory properties, as well as its ability to modulate key signaling pathways involved in glucose homeostasis.

Antioxidant Effects

Oxidative stress is a key contributor to the pathogenesis of diabetes and its complications. Rutin has been shown to be a potent antioxidant. In streptozotocin (STZ)-induced diabetic rats, oral administration of rutin (100 mg/kg for 45 days) significantly improved the antioxidant status by decreasing lipid peroxidation products and increasing the levels of both enzymatic and non-enzymatic antioxidants in the liver, kidney, and brain. Rutin's antioxidant activity is also linked to the upregulation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Anti-inflammatory Effects

Chronic low-grade inflammation is closely associated with insulin resistance and the development of type 2 diabetes. Rutin has demonstrated significant anti-inflammatory properties. Studies in high-fat diet and STZ-induced diabetic rats have shown that rutin administration (50 and 100 mg/kg for 3 weeks) can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Modulation of Signaling Pathways

Rutin's therapeutic effects in diabetes are mediated through its influence on several key signaling pathways:

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a crucial regulator of glucose metabolism, promoting glucose uptake and glycogen synthesis. Rutin has been shown to activate this pathway, thereby improving insulin sensitivity. In insulin-resistant hepatocytes, rutin was found to increase the levels of IRS-1, IRS-2, PI3K, and phosphorylated Akt, leading to enhanced glycogen synthesis and reduced gluconeogenesis.

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation. Rutin has been reported to activate AMPK signaling, which may contribute to its antidiabetic effects.

  • Nrf2 Pathway: As mentioned earlier, rutin can upregulate the Nrf2 pathway, which not only combats oxidative stress but also has protective effects against diabetic complications like neuropathy.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating the effects of this compound in diabetic models.

Table 1: Effects of Rutin on Glycemic Control and Insulin Levels in STZ-Induced Diabetic Rats
ParameterControlDiabetic ControlDiabetic + Rutin (50 mg/kg)Diabetic + Rutin (100 mg/kg)Reference
Fasting Plasma Glucose (mg/dL) 98.9 ± 13.7397 ± 57.5-149 ± 30.3
Plasma Insulin (ng/mL) 2.45 ± 0.670.59 ± 0.18-0.82 ± 0.21
Glycosylated Hemoglobin (%) -IncreasedReducedReduced
Table 2: Effects of Rutin on Antioxidant Enzymes and Lipid Peroxidation in STZ-Induced Diabetic Rats
ParameterControlDiabetic ControlDiabetic + Rutin (100 mg/kg)Reference
Superoxide Dismutase (SOD) NormalDecreasedIncreased
Catalase (CAT) NormalDecreasedIncreased
Glutathione Peroxidase (GPx) NormalDecreasedIncreased
Thiobarbituric Acid Reactive Substances (TBARS) NormalIncreasedDecreased
Table 3: Effects of Rutin on Inflammatory Cytokines in HFD/STZ-Induced Diabetic Rats
ParameterControlDiabetic ControlDiabetic + Rutin (50 mg/kg)Diabetic + Rutin (100 mg/kg)Reference
IL-6 NormalIncreasedReducedReduced
TNF-α NormalIncreasedReducedReduced
Table 4: Effects of Rutin Supplementation in Patients with Type 2 Diabetes Mellitus
ParameterPlacebo Group (Change)Rutin Group (500 mg/day) (Change)Reference
Fasting Blood Glucose -Significant Decrease
HbA1c -Significant Decrease
Systolic Blood Pressure -Significant Reduction
Diastolic Blood Pressure -Significant Reduction
Superoxide Dismutase (SOD) -Significant Increase
Glutathione Peroxidase (GPx) -Significant Increase

Experimental Protocols

In Vivo: Streptozotocin (STZ)-Induced Diabetic Rat Model
  • Animal Model: Male Wistar rats are typically used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (commonly 50-60 mg/kg body weight) dissolved in citrate buffer is administered to induce diabetes. Diabetes is confirmed by measuring blood glucose levels after a few days, with levels above a certain threshold (e.g., 250 mg/dL) indicating a diabetic state.

  • Rutin Administration: this compound is typically administered orally via gavage at doses ranging from 50 to 100 mg/kg body weight daily for a specified period (e.g., 3 to 7 weeks).

  • Outcome Measures: At the end of the treatment period, various parameters are assessed, including:

    • Glycemic Control: Fasting blood glucose, plasma insulin, and glycosylated hemoglobin (HbA1c).

    • Oxidative Stress Markers: Levels of antioxidant enzymes (SOD, CAT, GPx) and lipid peroxidation products (TBARS) in tissues like the liver, kidney, and brain.

    • Inflammatory Markers: Levels of pro-inflammatory cytokines (IL-6, TNF-α) in serum or tissues.

    • Histopathology: Examination of pancreatic, liver, and kidney tissues for structural changes.

In Vitro: Insulin Resistance in HepG2 Cells
  • Cell Line: Human hepatoma (HepG2) cells are a common in vitro model for studying hepatic insulin resistance.

  • Induction of Insulin Resistance: Insulin resistance is induced by treating the cells with high concentrations of glucose or glucosamine.

  • Rutin Treatment: Rutin is added to the cell culture medium at various concentrations to assess its effects on insulin signaling and glucose metabolism.

  • Outcome Measures:

    • Glucose Consumption and Uptake: Measurement of glucose levels in the culture medium and cellular glucose uptake.

    • Signaling Pathway Analysis: Western blotting is used to determine the expression and phosphorylation levels of key proteins in the PI3K/Akt pathway (e.g., IRS-1, Akt, GSK3β, FOXO1).

    • Gene Expression: Analysis of genes involved in gluconeogenesis (e.g., PEPCK, G6Pase).

Visualizations

Signaling Pathways

Rutin_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_AMPK AMPK Pathway cluster_Nrf2 Nrf2 Pathway Rutin This compound PI3K PI3K Rutin->PI3K activates AMPK AMPK Rutin->AMPK activates Nrf2 Nrf2 Rutin->Nrf2 upregulates Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b inhibition FOXO1 FOXO1 Akt->FOXO1 inhibition Glycogen_Synthesis Glycogen Synthesis GSK3b->Glycogen_Synthesis inhibition Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes

Caption: Signaling pathways modulated by this compound in diabetes.

Experimental Workflow

Experimental_Workflow Animal_Model Animal Model (e.g., Wistar Rats) Diabetes_Induction Induction of Diabetes (e.g., STZ injection) Animal_Model->Diabetes_Induction Grouping Grouping (Control, Diabetic, Diabetic + Rutin) Diabetes_Induction->Grouping Treatment Rutin Administration (Oral Gavage) Grouping->Treatment Data_Collection Data Collection (Blood, Tissues) Treatment->Data_Collection Analysis Biochemical & Histopathological Analysis Data_Collection->Analysis

Caption: General experimental workflow for in vivo studies.

Logical Relationships

Logical_Relationships Rutin This compound Antioxidant Antioxidant Properties Rutin->Antioxidant Anti_inflammatory Anti-inflammatory Properties Rutin->Anti_inflammatory Signaling_Modulation Signaling Pathway Modulation Rutin->Signaling_Modulation Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Inflammation Anti_inflammatory->Reduced_Inflammation Improved_Insulin_Sensitivity Improved Insulin Sensitivity Signaling_Modulation->Improved_Insulin_Sensitivity Antidiabetic_Effects Antidiabetic Effects Reduced_Oxidative_Stress->Antidiabetic_Effects Reduced_Inflammation->Antidiabetic_Effects Improved_Insulin_Sensitivity->Antidiabetic_Effects

Caption: Rutin's properties and their antidiabetic effects.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for diabetes mellitus. Its ability to mitigate hyperglycemia, oxidative stress, and inflammation through the modulation of key signaling pathways makes it a compelling candidate for further investigation. While preclinical data are robust, there is a need for more extensive, well-designed clinical trials to establish the efficacy and safety of this compound in human diabetic populations. Future research should also focus on optimizing delivery systems to enhance its bioavailability and exploring its potential in combination therapies with existing antidiabetic drugs. The multifaceted nature of rutin's action suggests it could be a valuable addition to the therapeutic arsenal for managing diabetes and its associated complications.

References

Unveiling the Antimicrobial Potential of Rutin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin hydrate, a ubiquitous flavonoid glycoside, has emerged as a promising natural compound with a broad spectrum of antimicrobial activities. This technical guide provides an in-depth exploration of the antimicrobial properties of this compound, consolidating current research findings on its efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and viruses. The document details the mechanisms of action, summarizes quantitative data on its antimicrobial potency, and provides comprehensive experimental protocols for key assays. Furthermore, this guide presents visual representations of experimental workflows and proposed mechanisms to facilitate a deeper understanding of this compound's potential in the development of novel antimicrobial therapies.

Introduction

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new therapeutic agents. Natural products, with their vast structural diversity and inherent biological activity, represent a significant reservoir for novel antimicrobial leads. Rutin (quercetin-3-O-rutinoside) hydrate, a flavonoid abundantly found in various plants, has garnered considerable attention for its multifaceted pharmacological properties, including its antimicrobial effects.[1][2] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed overview of the antimicrobial attributes of this compound and its potential applications in combating infectious diseases.

Antibacterial Activity of this compound

This compound has demonstrated significant antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria.[3][4] Its efficacy is attributed to several mechanisms, including the disruption of bacterial cell membrane integrity, inhibition of efflux pumps, and interference with crucial enzymatic pathways.[3]

Spectrum of Activity and Minimum Inhibitory Concentrations (MIC)

Studies have consistently reported the bacteriostatic and bactericidal effects of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for quantifying its potency. A summary of reported MIC values for this compound against several bacterial species is presented in Table 1.

Bacterial Strain Gram Stain MIC of this compound (µg/mL) Reference
Staphylococcus epidermidis ATCC 35984Positive128
Enterobacter cloacae ATCC 13047Negative128
Bacillus subtilis PCM 2021Positive256
Enterococcus faecalis ATCC 29212Positive256
Klebsiella pneumoniae ATCC 27736Negative256
Proteus mirabilis ATCC 7002Negative256
Staphylococcus aureus ATCC 25923Positive512
Escherichia coli ATCC 25922Negative512
Staphylococcus epidermidis ATCC 12228Positive512
Pseudomonas aeruginosa ATCC 27853Negative1024
Acinetobacter baumannii ATCC 19606Negative1024
Pseudomonas aeruginosa (MDR)Negative512

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

Synergistic Effects with Conventional Antibiotics

A significant aspect of this compound's antimicrobial potential lies in its ability to act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains. The combination of this compound with aminoglycoside antibiotics, such as amikacin, has been shown to be particularly effective against Gram-negative bacteria. This synergistic interaction is often quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy.

Bacterial Strain Antibiotic FIC of this compound FIC of Antibiotic FICI Interpretation Reference
Escherichia coli ATCC 25922Amikacin0.250.250.5Synergy
Klebsiella pneumoniae ATCC 27736Amikacin0.1250.50.625Additive
Pseudomonas aeruginosa ATCC 27853Amikacin0.250.1250.375Synergy
Acinetobacter baumannii ATCC 19606Amikacin0.1250.250.375Synergy
Staphylococcus aureus ATCC 25923Amikacin0.50.51.0Additive
Enterococcus faecalis ATCC 29212Amikacin0.50.250.75Additive

Table 2: Synergistic Activity of this compound with Amikacin

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which exhibit increased resistance to antimicrobial agents. This compound has demonstrated the ability to inhibit biofilm formation by various pathogenic bacteria. This anti-biofilm activity is crucial in combating chronic and persistent infections.

Bacterial Strain This compound Concentration (µg/mL) Biofilm Inhibition (%) Reference
Pseudomonas aeruginosa (MDR)50Significant inhibition
Klebsiella pneumoniae256Significant reduction in biomass
Klebsiella pneumoniae512Significant reduction in biomass
Streptococcus suis156.3 (1/2 MIC)Significant inhibition
Escherichia coli1/2 MICGreatly reduced
Staphylococcus aureus1/2 MICGreatly reduced

Table 3: Biofilm Inhibitory Activity of this compound

Antifungal and Antiviral Properties

Beyond its antibacterial effects, this compound has also shown promise as an antifungal and antiviral agent.

Antifungal Activity

Rutin has demonstrated antifungal activity against various fungal species, including Candida albicans. Studies have shown that rutin can inhibit the growth of C. albicans and may have a therapeutic effect on septic arthritis caused by this opportunistic pathogen. Semisynthetic derivatives of rutin have also exhibited good antifungal activity against Candida species.

Antiviral Activity

Rutin has been investigated for its antiviral properties against several viruses. Research suggests that rutin can inhibit the replication of viruses such as the dengue virus and may have potential as an inhibitor of the SARS-CoV-2 main protease. However, further in-depth studies are required to fully elucidate its antiviral mechanisms and efficacy.

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted, involving several distinct mechanisms that disrupt microbial physiology and virulence.

antimicrobial_mechanisms cluster_rutin This compound cluster_bacterial_cell Bacterial Cell Rutin Rutin Membrane Cell Membrane Permeabilization Rutin->Membrane Disrupts Integrity EffluxPump Efflux Pump Inhibition Rutin->EffluxPump Blocks Action DNAGyrase DNA Gyrase Inhibition Rutin->DNAGyrase Inhibits Supercoiling QuorumSensing Quorum Sensing Disruption Rutin->QuorumSensing Interferes with Signaling mic_workflow Start Start Prepare_Rutin Prepare serial dilutions of This compound in 96-well plate Start->Prepare_Rutin Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate wells with bacterial suspension Prepare_Rutin->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually assess for turbidity or measure OD at 600nm Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End checkerboard_workflow Start Start Prepare_Dilutions Prepare serial dilutions of This compound (horizontally) and Antibiotic (vertically) in a 96-well plate Start->Prepare_Dilutions Inoculate Inoculate all wells with a standardized bacterial inoculum Prepare_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MICs Determine the MIC of each agent alone and in combination Incubate->Read_MICs Calculate_FICI Calculate the Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret_Results Interpret FICI: ≤ 0.5: Synergy >0.5 - 4: Additive/Indifference > 4: Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

References

Rutin Hydrate: A Multifaceted Approach to Cardiovascular Protection

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rutin hydrate, a ubiquitous flavonoid glycoside, has garnered significant scientific attention for its potential therapeutic applications in cardiovascular diseases. Its well-documented antioxidant, anti-inflammatory, and anti-apoptotic properties position it as a promising candidate for the development of novel cardioprotective agents.[1][2] This technical guide provides an in-depth overview of the mechanisms of action of this compound in cardiovascular protection, supported by quantitative data from key preclinical studies. It details the experimental methodologies employed in these investigations and visualizes the complex signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Cardiovascular Protection

This compound exerts its cardioprotective effects through a multi-pronged approach, primarily targeting oxidative stress, inflammation, and apoptosis—the three pillars of many cardiovascular pathologies.

  • Antioxidant Activity : Rutin is a potent scavenger of reactive oxygen species (ROS), which are key contributors to cellular damage in conditions like ischemia-reperfusion injury and atherosclerosis.[3][4] It also enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), thereby bolstering the cell's natural defense against oxidative stress.[5]

  • Anti-inflammatory Effects : Chronic inflammation is a critical factor in the progression of cardiovascular diseases, including atherosclerosis and cardiac remodeling. Rutin has been shown to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Anti-apoptotic and Pro-survival Signaling : Rutin promotes cardiomyocyte survival by inhibiting apoptosis. It modulates the expression of key apoptotic proteins, increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. Furthermore, it activates pro-survival signaling pathways, including the ERK1/2 and PI3K/Akt pathways, which are crucial for cell growth and survival.

This compound in Specific Cardiovascular Conditions: Preclinical Evidence

Coronary Heart Disease (CHD) and Myocardial Infarction

In a porcine model of coronary heart disease, rutin administration demonstrated significant cardioprotective effects. Treatment with rutin improved cardiac function, reduced myocardial infarct size, and modulated key signaling pathways involved in cardiac injury and remodeling.

Quantitative Data from Porcine CHD Model

ParameterCHD Model GroupCHD Model + Rutin (45 mg/kg)Sham GroupCitation
LVEF (%) Lower than sham (P<0.01)Attenuated reduction (P<0.01 vs. CHD)Normal
LVID (mm) Higher than sham (P<0.01)Attenuated increase (P<0.01 vs. CHD)Normal
Infarct Size (%) Significantly increased (P<0.01 vs. sham)Significantly reduced (P<0.01 vs. CHD)No infarct
SOD Activity Significantly reduced (P<0.01 vs. sham)Significantly attenuated reduction (P<0.01 vs. CHD)Normal
CAT Activity Significantly reduced (P<0.01 vs. sham)Significantly attenuated reduction (P<0.01 vs. CHD)Normal
GSH-Px Activity Significantly reduced (P<0.01 vs. sham)Significantly attenuated reduction (P<0.01 vs. CHD)Normal
TGF-β1 Expression Increased (P<0.01 vs. sham)Significantly attenuated increase (P<0.01 vs. CHD)Normal
SMAD2 Expression Increased (P<0.01 vs. sham)Decreased (P<0.01 vs. CHD)Normal
p-ERK1/2 Expression ReducedRecovered expressionNormal
p-Akt Expression ReducedIncreased expressionNormal

Experimental Workflow: Porcine Model of Coronary Heart Disease

G cluster_model Model Induction cluster_treatment Treatment Groups cluster_analysis Analysis (8 weeks post-treatment) start Juvenile Pigs induction Induction of Coronary Heart Disease start->induction sham Sham Group chd CHD Model Group induction->chd rutin15 CHD + Rutin (15 mg/kg) induction->rutin15 rutin45 CHD + Rutin (45 mg/kg) induction->rutin45 echo Echocardiography (LVEF, LVID) sham->echo infarct TTC Staining (Infarct Size) sham->infarct biochem Biochemical Assays (SOD, CAT, GSH-Px) sham->biochem western Western Blot (TGF-β1, SMAD2, p-ERK1/2, p-Akt) sham->western chd->echo chd->infarct chd->biochem chd->western rutin15->echo rutin45->echo rutin45->infarct rutin45->biochem rutin45->western

Caption: Workflow for the porcine model of coronary heart disease.

Signaling Pathways Modulated by Rutin in CHD

G cluster_chd Coronary Heart Disease cluster_rutin Rutin Intervention cluster_outcome Outcome CHD CHD TGFB1 TGF-β1 CHD->TGFB1 ERK_Akt_down p-ERK1/2 & p-Akt (downregulation) CHD->ERK_Akt_down OxidativeStress Oxidative Stress CHD->OxidativeStress SMAD2 SMAD2 TGFB1->SMAD2 Protection Cardioprotection SMAD2->Protection ERK_Akt_down->Protection OxidativeStress->Protection Rutin Rutin Rutin->TGFB1 Rutin->SMAD2 Rutin->OxidativeStress ERK_Akt_up p-ERK1/2 & p-Akt (upregulation) Rutin->ERK_Akt_up ERK_Akt_up->Protection Antioxidant Antioxidant Effects Antioxidant->Protection

Caption: Rutin's modulation of signaling pathways in coronary heart disease.

Myocardial Ischemia-Reperfusion (I/R) Injury

Rutin has demonstrated significant protective effects against myocardial I/R injury by inhibiting apoptosis and pyroptosis. Studies in rat models of I/R injury and in vitro models using H9c2 cardiomyocytes have elucidated the underlying molecular mechanisms.

Quantitative Data from Rat I/R Injury Model

ParameterI/R GroupI/R + Rutin GroupSham GroupCitation
Myocardial Infarct Area (%) IncreasedSignificantly reduced-
Apoptosis (TUNEL assay) IncreasedDecreased-
CK-MB Levels IncreasedReduced-
cTnT/I Levels IncreasedReduced-
Malondialdehyde (MDA) Levels IncreasedReduced-
NF-κB Protein Expression UpregulatedDownregulated-
NLRP3 Protein Expression UpregulatedDownregulated-
Cleaved Caspase-1 Expression UpregulatedDownregulated-

Signaling Pathway: Rutin's Role in I/R Injury

G IR Ischemia-Reperfusion Injury ROS ROS Production IR->ROS Apoptosis Apoptosis (Bax/Bcl-2 ratio) IR->Apoptosis NFkB NF-κB Activation ROS->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Pyroptosis Pyroptosis (IL-1β, IL-18 release) Casp1->Pyroptosis MyocardialInjury Myocardial Injury Pyroptosis->MyocardialInjury Apoptosis->MyocardialInjury Rutin Rutin Rutin->ROS Rutin->NFkB Rutin->Apoptosis G cluster_pretreatment Pretreatment cluster_model Model Induction cluster_analysis Analysis (24h post-CLP) start Male C57BL/6 Mice treatment Oral Rutin (50, 100, 200 mg/kg/day) or Vehicle for 7 days start->treatment clp Cecal Ligation and Puncture (CLP) Surgery treatment->clp survival Survival Rate clp->survival echo Echocardiography (LVEF, FS) clp->echo elisa ELISA (Blood) (TNF-α, IL-6, IL-10, cTnT) clp->elisa histo Histopathology (Heart) (H&E Staining) clp->histo apoptosis Apoptosis Assays clp->apoptosis G OxLDL ox-LDL Macrophage Macrophage OxLDL->Macrophage PI3K_Akt PI3K/Akt Signaling Macrophage->PI3K_Akt FoamCell Foam Cell Formation Macrophage->FoamCell Inflammation Inflammation (ROS, Inflammatory Factors) PI3K_Akt->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis FoamCell->Atherosclerosis Rutin Rutin Rutin->PI3K_Akt Rutin->Inflammation Autophagy Autophagy Induction Rutin->Autophagy Autophagy->FoamCell

References

In Vitro Cellular Uptake and Metabolism of Rutin Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the in-vitro cellular uptake, metabolism, and biological signaling of Rutin hydrate. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Quantitative Data Summary

The following tables consolidate quantitative data from various in-vitro studies on this compound, facilitating a comparative analysis of its cellular interactions and metabolic fate.

Table 1: Cellular Uptake and Permeability of Rutin

Cell LineRutin Concentration (µM)Incubation Time (h)Intracellular Concentration (nmol/mg protein)Apparent Permeability (Papp) (cm/s)Transport DirectionReference
Caco-21002109.61 ± 4.81--[1]
Caco-21006Increased steadily over 6h--[1]
Caco-2---0.45 x 10⁻⁶Apical to Basolateral
Caco-2---1.25 x 10⁻⁶Basolateral to Apical

Table 2: In Vitro Metabolism of Rutin

Cell Line/SystemIncubation Time (h)Parent CompoundMajor Metabolites IdentifiedPercentage MetabolizedAnalytical MethodReference
Caco-22Rutin (100 µM)Glucuronidated rutin~33%HPLC-MS/MS[1][2][3]
Caco-22Rutin (100 µM)Intracellular Glucuronidated Rutin: 37.26 ± 4.61 nmol/mg protein-HPLC-MS/MS
Rat Intestine-RutinQuercetin-HPLC
Circulation (Rat, oral admin.)-RutinQuercetin sulfates and glucuronides-HPLC

Table 3: Cytotoxicity and Biological Effects of Rutin

Cell LineRutin Concentration (µM)Incubation Time (h)EffectAssayReference
HepG252.7-IC₅₀ (inhibitory action on viability)Alamar Blue
HepG25 and 10-Decreased cellular cholesterol-
SW480400-700-Cell cycle arrest at G1 phase-
H9c2(2-1)10024No significant decrease in viabilityMTT
HepaRG10024Slightly reduced viabilityMTT
HaCaT10024No significant decrease in viabilityMTT

Detailed Experimental Protocols

This section outlines the methodologies for key in-vitro experiments concerning this compound.

Cell Culture
  • Cell Lines: Caco-2 (human colorectal adenocarcinoma) and HepG2 (human liver carcinoma) cells are commonly used.

  • Media: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and a 1% penicillin-streptomycin solution.

  • Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. For transport studies, Caco-2 cells are seeded on permeable supports (e.g., Millicell Cell Culture Inserts) and allowed to differentiate for 19-21 days, with transepithelial electrical resistance (TEER) values exceeding 300 Ω·cm² indicating monolayer integrity.

Cellular Uptake and Transport Studies
  • Cell Seeding: Seed Caco-2 cells at a density of 6 x 10⁵ cells/cm² on six-well plates for uptake studies or 1 x 10⁵ cells/cm² on permeable inserts for transport studies.

  • Pre-incubation: Before the experiment, wash the cells with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution, HBSS) and pre-incubate at 37°C.

  • Treatment: Add this compound (dissolved in a vehicle like DMSO, with final concentration typically ≤0.1%) to the apical (AP) or basolateral (BL) side of the cell monolayer at desired concentrations.

  • Incubation: Incubate for specified time points (e.g., 10 minutes to 6 hours).

  • Sample Collection:

    • Uptake: At the end of the incubation, wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular rutin. Lyse the cells using a suitable lysis buffer or through freeze-thaw cycles.

    • Transport: Collect samples from both the AP and BL compartments at each time point.

  • Quantification:

    • Analyze the concentration of rutin and its metabolites in the cell lysate and transport samples using a validated HPLC-MS/MS method.

    • Normalize intracellular concentrations to the total protein content of the cell lysate, determined by an assay such as the BCA assay.

Metabolism Analysis
  • Sample Preparation: Collect cell lysates and culture media following incubation with this compound. Samples can be treated with β-glucuronidase to hydrolyze glucuronidated metabolites back to the aglycone for quantification.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to concentrate the analytes and remove interfering substances. For instance, samples can be extracted three times with ethyl acetate.

  • Analytical Method:

    • Chromatography: Use a C18 reverse-phase HPLC column.

    • Mass Spectrometry: Employ tandem mass spectrometry (MS/MS) in electrospray ionization (ESI) negative-ion mode. For rutin, the parent ion is typically m/z 609.4 and the product ion m/z 300.4.

    • Quantification: Develop a standard curve using a reference standard and an internal standard (e.g., emodin).

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Expose cells to a range of this compound concentrations for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Schematics

The following diagrams, generated using DOT language, provide a visual representation of the experimental workflow and the key signaling pathways modulated by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_exp Experimentation cluster_analysis Analysis A Cell Seeding (Caco-2 / HepG2) B Culture & Differentiation (21 days for Caco-2) A->B C This compound Treatment (Varying Concentrations & Times) B->C D Incubation at 37°C C->D E Sample Collection (Lysate & Supernatant) D->E H Cell Viability Assay (MTT / Alamar Blue) D->H F Uptake & Transport Quantification E->F G Metabolite Identification E->G I Data Analysis & Interpretation F->I G->I H->I

Caption: General workflow for in-vitro analysis of this compound.

rutin_metabolism Rutin Rutin Quercetin Quercetin (Aglycone) Rutin->Quercetin Deglycosylation (e.g., by intestinal enzymes) Conjugates Phase II Metabolites (Glucuronides, Sulfates) Quercetin->Conjugates Conjugation (e.g., in Caco-2, HepG2) Degradation Degradation Products (e.g., Phenolic Acids) Quercetin->Degradation

Caption: Simplified metabolic pathway of Rutin in vitro.

rutin_signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Rutin Rutin PI3K PI3K Rutin->PI3K Inhibits p38 p38 MAPK Rutin->p38 Inhibits JNK JNK Rutin->JNK Inhibits NFkB NF-κB Rutin->NFkB Inhibits Apoptosis Apoptosis Rutin->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation Inflammation NFkB->Inflammation

References

A Technical Guide to the Genotoxicity and Safety Profile of Rutin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found in numerous plants, is widely investigated for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects[1][2][3]. This technical guide provides a comprehensive overview of the genotoxicity and preclinical safety profile of Rutin hydrate, drawing from a range of in vitro and in vivo studies. The data herein is intended to inform risk assessment and guide future research in drug development.

The genotoxicity profile of rutin presents a complex picture. In vitro, rutin has demonstrated mutagenic potential in the Ames test, specifically by inducing frameshift mutations[4]. However, results from mammalian cell assays are more ambiguous, with some studies reporting equivocal responses in the in vitro micronucleus test[4]. In contrast, in vivo studies generally suggest a lack of genotoxic effects at high dose levels. For instance, the micronucleus test in mouse bone marrow did not show DNA damage, and the comet assay revealed damage only at a specific high dose, suggesting a potential threshold effect.

The safety profile from acute, sub-chronic, and chronic toxicity studies indicates that rutin is practically non-toxic when administered orally. The oral LD50 in rodents is high, though intraperitoneal administration results in significantly lower LD50 values. Long-term dietary administration has established No-Observed-Adverse-Effect Levels (NOAELs), with adverse effects such as reduced body weight gain or minor kidney changes in male rats only occurring at very high concentrations. This document synthesizes quantitative data into structured tables, details the methodologies of key toxicological assays, and visualizes relevant workflows and signaling pathways to provide a thorough resource for the scientific community.

Genotoxicity Profile

The assessment of genotoxicity is critical for any compound intended for therapeutic use. Studies on this compound have yielded mixed results, highlighting a notable difference between in vitro bacterial assays and in vivo mammalian systems.

In Vitro Genotoxicity Studies

1.1.1 Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to produce genetic mutations. Rutin showed an equivocal response in some assays but was also found to be a potent inductor of revertants in Salmonella typhimurium, suggesting it is capable of producing frameshift mutations.

Table 1: Summary of Ames Test Results for Rutin

Test SystemStrainsMetabolic Activation (S9)ConcentrationResultReference
Salmonella typhimuriumTA97a, TA98, TA100, TA102, TA1535With and WithoutNot specifiedPotent revertant inductor; capable of producing frameshift mutations

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the principles of OECD Guideline 471.

  • Strain Preparation: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are cultured overnight in a nutrient broth to reach a specific cell density.

  • Metabolic Activation: A rat liver homogenate (S9 fraction) is prepared and mixed with cofactors (e.g., NADP, G6P) to create the S9 mix. This simulates mammalian metabolism for pro-mutagens.

  • Exposure: The test is run in parallel with and without the S9 mix. In test tubes, the following are combined:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of this compound solution (at various concentrations) or a control (solvent or positive control).

    • 0.5 mL of the S9 mix or a phosphate buffer (for non-activation plates).

  • Plating: The mixture is briefly pre-incubated at 37°C. Molten top agar (approx. 2 mL) containing a trace amount of histidine and biotin is added to each tube. The contents are then poured onto minimal glucose agar plates.

  • Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.

Diagram: Ames Test Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bact_Culture 1. Overnight Bacterial Culture (his-) Mix 3. Combine Bacteria, Rutin, and S9 Mix (or Buffer) Bact_Culture->Mix S9_Prep 2. Prepare S9 Mix (Metabolic Activation) S9_Prep->Mix Incubate_Mix 4. Pre-incubate at 37°C Mix->Incubate_Mix Add_Agar 5. Add Top Agar Incubate_Mix->Add_Agar Plate 6. Pour onto Minimal Glucose Agar Plate Add_Agar->Plate Incubate_Plates 7. Incubate Plates at 37°C for 48h Plate->Incubate_Plates Count 8. Count Revertant Colonies (his+) Incubate_Plates->Count Micronucleus_Workflow Dosing 1. Dose Animals (Mice) with this compound Collection 2. Collect Bone Marrow from Femurs (24h & 48h) Dosing->Collection Smear 3. Prepare Cell Smears on Microscope Slides Collection->Smear Stain 4. Fix and Stain Slides (e.g., Giemsa) Smear->Stain Analysis 5. Microscopic Analysis: Score Micronucleated PCEs Stain->Analysis Result 6. Compare Frequency of MN-PCEs to Control Analysis->Result NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation & NF-κB Release Rutin Rutin Rutin->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes

References

The Modulatory Role of Rutin Hydrate on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin hydrate, a ubiquitous flavonoid glycoside, has garnered significant scientific attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2] These therapeutic properties are intrinsically linked to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of the molecular interactions of this compound with key cellular signaling cascades, including the NF-κB, PI3K/Akt/mTOR, MAPK, Nrf2, and JAK/STAT pathways. We present a comprehensive summary of quantitative data from recent studies, detailed outlines of relevant experimental methodologies, and visual representations of the signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and to support its further development as a potential therapeutic agent.

Introduction

Rutin (quercetin-3-O-rutinoside), and its hydrate form, is a natural bioflavonoid found abundantly in a variety of plants, including citrus fruits, apples, and buckwheat.[1][3] Its wide-ranging biological effects are primarily attributed to its capacity to interfere with and regulate critical signaling pathways that govern cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress.[4] Understanding these interactions at a molecular level is crucial for harnessing the full therapeutic potential of this compound in the prevention and treatment of various diseases. This document serves as a technical resource, consolidating current knowledge on the subject for researchers and professionals in the field of drug discovery and development.

Interaction with Key Cellular Signaling Pathways

This compound exerts its pleiotropic effects by targeting multiple signaling nodes. The following sections delineate its interaction with major cellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. In pathological conditions, constitutive activation of NF-κB can lead to chronic inflammation and tumorigenesis. This compound has been shown to be a potent inhibitor of this pathway. It can suppress the activation of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα. This action retains NF-κB (p65/p50 heterodimer) in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Rutin This compound Rutin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and other diseases. This compound has been demonstrated to modulate the PI3K/Akt/mTOR pathway, often leading to the induction of apoptosis in cancer cells. It can inhibit the phosphorylation of Akt and mTOR, leading to the downregulation of downstream effectors involved in cell survival and proliferation.

The following diagram depicts the modulatory effect of this compound on the PI3K/Akt/mTOR pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factors GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Rutin This compound Rutin->PI3K Inhibits Rutin->Akt Inhibits Phosphorylation Rutin->mTORC1 Inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This compound has been shown to differentially modulate MAPK pathways depending on the cellular context. For instance, in some cancer cells, it can suppress the phosphorylation of ERK1/2, leading to cell cycle arrest and apoptosis. In other contexts, it may activate JNK and p38 pathways, which are often associated with stress responses and apoptosis.

A diagram illustrating the modulation of the MAPK signaling pathway by this compound is provided below.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Mitogens Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MKK47 MKK4/7 Ras->MKK47 MKK36 MKK3/6 Ras->MKK36 MEK12 MEK1/2 Raf->MEK12 ERK12 ERK1/2 MEK12->ERK12 TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK12->TranscriptionFactors JNK JNK MKK47->JNK JNK->TranscriptionFactors p38 p38 MKK36->p38 p38->TranscriptionFactors Rutin This compound Rutin->ERK12 Inhibits Rutin->JNK Activates Rutin->p38 Activates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression

Caption: Differential modulation of MAPK pathways by this compound.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. This compound is a known activator of the Nrf2 pathway. By promoting the nuclear translocation of Nrf2, it enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, thereby protecting cells from oxidative damage.

Below is a diagram illustrating the activation of the Nrf2 signaling pathway by this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Rutin This compound Rutin->Keap1 Promotes Nrf2 release ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Gene Transcription (HO-1, SOD, etc.) ARE->AntioxidantGenes Activates

Caption: this compound activates the Nrf2 antioxidant pathway.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and cell development. Aberrant activation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers. Rutin has been shown to inhibit the JAK/STAT pathway by suppressing the phosphorylation of JAK2 and STAT3. This inhibition leads to a reduction in the expression of downstream target genes involved in inflammation and cell proliferation.

The following diagram illustrates the inhibitory effect of this compound on the JAK/STAT signaling pathway.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation Rutin This compound Rutin->JAK Inhibits Phosphorylation Rutin->STAT Inhibits Phosphorylation DNA DNA STAT_dimer_nuc->DNA Binds to TargetGenes Target Gene Transcription DNA->TargetGenes Induces

Caption: this compound inhibits the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on cellular signaling pathways.

Table 1: Effects of this compound on NF-κB Pathway Components

Cell Line/ModelThis compound ConcentrationEffectReference
Lipopolysaccharide-induced mastitis mouse model25, 50, 100 mg/kgDose-dependent decrease in p-p65/p65 and p-IKKβ/IKKβ ratios
Zebrafish liver cells (ZFL)10 µMSignificantly down-regulated IL-1β protein levels
Adjuvant-induced arthritic rats15 mg/kgSignificantly reduced NF-κB p65 and NF-κBp65 (Ser536) levels

Table 2: Effects of this compound on PI3K/Akt/mTOR Pathway Components

Cell Line/ModelThis compound ConcentrationEffectReference
A375 and C8161 melanoma cellsNot specifiedDownregulation of p-Akt and p-mTOR
PC12 cellsNot specifiedActivation of PI3K/Akt/mTOR pathway (neuroprotective effect)
db/db mice (diabetic kidney disease)200 mg/kg/dayInhibits the phosphorylation of the PI3K/AKT/mTOR pathway

Table 3: Effects of this compound on MAPK Pathway Components

Cell Line/ModelThis compound ConcentrationEffectReference
Angiotensin II-induced H9c2 cardiomyocytes50 µMDownregulated phosphorylated JNK1/2
Glioma cellsNot specifiedSignificantly downregulated the expression level of p-ERK1/2
PC12 cellsNot specifiedActivation of ERK1/2 signaling pathway (neuroprotective effect)

Table 4: Effects of this compound on Nrf2 Pathway Components

Cell Line/ModelThis compound ConcentrationEffectReference
Zebrafish liver cells (ZFL)10 µMSignificantly promoted Nrf2 protein expression
Rabbit corneal epithelial cells and miceNot specifiedIncreased nuclear expressions of Nrf2 and HO-1
Human skin fibroblasts (UVA-irradiated)Not specifiedInduced an increase in Nrf2 levels

Table 5: Effects of this compound on JAK/STAT Pathway Components

Cell Line/ModelThis compound ConcentrationEffectReference
M5-treated HaCaT cells (psoriasis model)Not specifiedWeakened M5-induced upregulation of p-JAK2 and p-STAT3 protein levels

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature to study the interaction of this compound with cellular signaling pathways. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines are used depending on the research question, such as cancer cell lines (e.g., MCF-7, HeLa), neuronal cells (e.g., PC12), and immune cells (e.g., RAW 264.7).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

  • Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65, Nrf2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified using densitometry software.

Below is a workflow diagram for a typical Western Blotting experiment.

A Cell Lysis & Protein Extraction B Protein Quantification (BCA/Bradford Assay) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection & Imaging G->H I Data Analysis (Densitometry) H->I

References

A Technical Guide to the Natural Sources and Extraction of Rutin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Rutin hydrate, a flavonoid glycoside, is a significant natural compound revered for its wide spectrum of biological activities, including antioxidant, anti-inflammatory, vasoprotective, and neuroprotective effects.[1][2][3][4] This technical guide provides an in-depth overview of its primary natural sources and the methodologies employed for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

Rutin is ubiquitously present in the plant kingdom.[5] Its name is derived from Ruta graveolens (common rue), a plant in which it is also found. The concentration of rutin can vary significantly among different plant species and even within different parts of the same plant. Buckwheat is recognized as one of the most abundant natural sources of rutin.

Key botanical sources include:

  • Grains and Seeds: Buckwheat (Fagopyrum esculentum and Fagopyrum tataricum) is a primary commercial source, with Tartary buckwheat containing significantly more rutin than common buckwheat.

  • Fruits: A variety of fruits contain rutin, particularly citrus fruits (oranges, lemons, grapefruits), apples, figs, and berries like cranberries and blackcurrants.

  • Vegetables: Asparagus is a notable source, with higher concentrations found in the tips of green asparagus compared to the bottom parts or white varieties. Other sources include leafy greens like parsley and spinach.

  • Trees and Flowers: The Japanese pagoda tree (Sophora japonica) is a significant source for industrial rutin extraction. Other sources include eucalyptus, lime tree flowers, elder flowers, and hawthorn.

  • Beverages: Rutin is also present in black and green tea infusions.

Table 1: Rutin Content in Various Natural Sources

Natural SourcePlant PartRutin ContentReference
Tartary Buckwheat (F. tataricum)Seeds0.8–1.7% (dry weight)
Tartary Buckwheat (F. tataricum)Flour1.17–1.75% (dry matter)
Common Buckwheat (F. esculentum)Seeds~0.01% (dry weight)
Buckwheat Leaf FlourLeaves~2700 mg/kg (dry weight)
Asparagus (Asparagus officinalis)Spear Tips (Green)6.7 mg/g (dry weight)
Asparagus (Asparagus officinalis)Spear Bottoms (Green)1.9 mg/g (dry weight)
Cassava Leaves (Manihot esculenta)LeavesUp to 2.4% (dry weight)
Lettuce (Lactuca sativa)Leaves750.82 µg/g
Broccoli (Brassica oleracea)-102.14 µg/g
Coriander-115 mg/100 g
Basil-15 mg/100 g
Orange Tree LeavesLeaves11 g/kg
Lime Tree LeavesLeaves7 g/kg

Extraction Methodologies

The extraction of rutin from plant matrices is a critical step that influences the yield and purity of the final product. A range of methods, from conventional solvent-based techniques to modern green technologies, are employed.

2.1. Conventional Extraction Methods

These methods are well-established but may have drawbacks such as long extraction times, high solvent consumption, and potential degradation of thermolabile compounds.

  • Solvent Extraction (Maceration/Reflux): This is a common technique where dried and powdered plant material is extracted with a suitable solvent. Ethanol and methanol are frequently used due to rutin's solubility in these alcohols. The process can be performed at room temperature (maceration) or with heating under reflux to increase efficiency.

  • Alkali-Extraction-Acid-Precipitation: This method leverages the differential solubility of rutin at various pH levels. The plant material is first treated with an alkaline solution (e.g., sodium hydroxide) to dissolve rutin by breaking down cell walls. The resulting filtrate is then acidified (e.g., with hydrochloric acid), causing rutin, which is less soluble in acidic conditions, to precipitate out.

2.2. Modern and Green Extraction Methods

These techniques offer improvements in terms of efficiency, extraction time, and environmental impact.

  • Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which leads to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly. This rapid, localized heating increases the internal pressure within plant cells, causing them to rupture and release their contents into the solvent. MAE significantly reduces extraction time and solvent volume.

  • Natural Deep Eutectic Solvents (NADES): NADES are emerging as green alternatives to conventional organic solvents. These solvents are mixtures of natural compounds (like choline chloride and glycerol) that form a eutectic mixture with a melting point lower than the individual components. They have shown high efficiency in extracting flavonoids like rutin, are biodegradable, and have low toxicity.

Table 2: Comparison of Rutin Extraction Yields from Cassava Leaves

Extraction MethodOptimized ConditionsYield (g/kg Dry Weight)Reference
Maceration80% Ethanol, 1:30 Solid-Liquid Ratio, 25°C, 24h16.00 ± 0.21
Water Boiling1:30 Solid-Liquid Ratio, 100°C, 120 min20.38 ± 0.66
Reflux60% Ethanol, 1:30 Solid-Liquid Ratio, 80°C, 2h22.33 ± 2.3
Ultrasound-Assisted (UAE)40% Ethanol, 1:30 Solid-Liquid Ratio, 60°C, 90 min24.49 ± 0.41
Microwave-Assisted (MAE)60% Ethanol, 1:10 Solid-Liquid Ratio, 540W, 5 min23.37 ± 1.00

Experimental Protocols

3.1. Protocol for Ultrasound-Assisted Extraction (UAE) of Rutin from Carica papaya Leaves

This protocol is adapted from the methodology described for rutin extraction from female Carica papaya leaves.

  • Preparation of Plant Material: Collect fresh female C. papaya leaves. Dry them and grind into a fine powder.

  • Extraction Setup: Place a known amount of powdered leaf sample into a Schott bottle. Add ethanol (as the solvent) at a specified solid-to-liquid (S/L) ratio. Cap the bottle.

  • Ultrasonication: Place the bottle in an ultrasonic bath. Operate the bath at a specified power and frequency for a predetermined extraction time. Ensure the water in the bath is maintained at a consistent temperature (e.g., by replacing it after each run) to ensure accuracy.

  • Post-Extraction: After ultrasonication, cool the mixture to room temperature.

  • Filtration: Filter the solution to separate the extract from the solid plant residue.

  • Analysis: Analyze the filtrate for rutin content using High-Performance Liquid Chromatography (HPLC).

3.2. Protocol for Reflux Extraction of Rutin from Cassava Leaves

This protocol is based on the methodology described for rutin extraction from Manihot esculenta leaves.

  • Preparation of Plant Material: Dry and powder the cassava leaves.

  • Extraction Setup: Weigh 2.5 g of the powdered plant material into a 250 ml Erlenmeyer flask equipped with a condenser.

  • Solvent Addition: Add the chosen solvent (e.g., 60% aqueous ethanol) at the desired solid-liquid ratio (e.g., 1:30, which corresponds to 75 ml of solvent).

  • Refluxing: Place the flask on a hot plate with continuous stirring (e.g., 300 rpm) and heat to the desired temperature (e.g., 80°C) for the specified duration (e.g., 2 hours).

  • Cooling and Filtration: After the extraction period, allow the mixture to cool to room temperature. Filter the extract to remove the plant debris.

  • Analysis: Quantify the rutin content in the filtrate using HPLC analysis.

Purification and Analysis

Following extraction, the crude extract typically undergoes purification to isolate this compound.

  • Purification: Common purification techniques include column chromatography and recrystallization. For recrystallization, the crude extract is dissolved in a hot solvent (like ethanol) and then allowed to cool slowly, causing purified rutin crystals to form.

  • Identification and Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for both identifying and quantifying rutin. High-Performance Thin-Layer Chromatography (HPTLC) is also used for quantitative analysis. Other analytical techniques include UV-Visible Spectroscopy, NMR Spectroscopy, and Mass Spectrometry for structural confirmation.

Diagrams and Workflows

5.1. General Workflow for Rutin Extraction and Analysis

The following diagram illustrates a generalized workflow from the collection of plant material to the final analysis of rutin content.

G General Workflow for Rutin Extraction and Analysis A Plant Material Collection (e.g., Buckwheat, Asparagus) B Preprocessing (Drying, Grinding) A->B C Extraction (UAE, MAE, Reflux, etc.) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Purification (Column Chromatography, Recrystallization) E->F H Analysis (HPLC, HPTLC, MS) E->H For crude analysis G Purified this compound F->G G->H I Data Interpretation (Yield, Purity) H->I

Caption: A generalized workflow for the extraction, purification, and analysis of this compound from botanical sources.

5.2. Simplified Rutin-Mediated Anti-inflammatory Signaling Pathway

Rutin has been shown to modulate inflammatory pathways. One such mechanism involves the suppression of the MAPK and NF-κB signaling pathways, which are critical in the inflammatory response.

G Simplified Rutin-Mediated Anti-inflammatory Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Activation InflammatoryStimuli->MAPK NFkB NF-κB Activation InflammatoryStimuli->NFkB ProInflammatory Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory Rutin This compound Rutin->MAPK Inhibits Rutin->NFkB Inhibits

Caption: Rutin's inhibitory effect on the MAPK and NF-κB signaling pathways to reduce inflammation.

This guide provides a foundational understanding of this compound's natural origins and the scientific principles behind its extraction. The choice of source material and extraction method is critical and should be optimized based on desired yield, purity, economic viability, and environmental considerations. The detailed protocols and comparative data serve as a practical resource for developing and implementing robust extraction strategies in a laboratory or industrial setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Rutin Hydrate Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin, also known as rutoside, quercetin-3-O-rutinoside, or sophorin, is a flavonoid glycoside ubiquitously found in a variety of plants, including buckwheat, citrus fruits, and asparagus.[1][2][3] Its hydrated form, Rutin hydrate, is a subject of extensive research due to its wide array of pharmacological activities, which include antioxidant, anti-inflammatory, antidiabetic, neuroprotective, and vasoprotective effects.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound powder, complete with experimental protocols and visual diagrams to support researchers and drug development professionals.

Physicochemical Properties

This compound is a crystalline powder, typically appearing as a yellow or greenish-yellow solid. It is often found with three molecules of water of hydration.

General and Physical Properties

A summary of the key physical and identification properties of this compound is presented in Table 1.

PropertyValueReferences
Chemical Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one
Synonyms Rutoside hydrate, Quercetin-3-O-rutinoside hydrate, Sophorin hydrate, Vitamin P hydrate
CAS Number 207671-50-9 (for hydrate); 153-18-4 (for anhydrous)
Molecular Formula C27H30O16 · xH2O (commonly trihydrate, C27H30O16 · 3H2O)
Molecular Weight 610.52 g/mol (anhydrous basis); 664.6 g/mol (as trihydrate)
Appearance Yellow, green fine powder; Light yellow to yellow to green crystalline powder
Melting Point 195 °C (decomposes)
pKa 6.17
Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. It is sparingly soluble in water but shows good solubility in various organic solvents and alkaline solutions.

SolventSolubilityReferences
Water 12.5 mg/100 mL
Boiling Water Soluble
Methanol Soluble
Ethanol Soluble
Pyridine 50 mg/mL; Soluble
Dimethyl Sulfoxide (DMSO) ~25 mg/mL; 100 mg/mL (163.79 mM)
Dimethylformamide (DMF) ~30 mg/ml
Aqueous Base Soluble
Chloroform Insoluble
Benzene, Ether Hardly soluble
Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

TechniqueWavelength/ShiftDescriptionReferences
UV-Vis (in Methanol) λmax: 204, 257, 359 nmThese absorption maxima are characteristic of the flavonol structure.
¹H-NMR (in DMSO-d6) -Reveals specific proton signals corresponding to the quercetin and rutinose moieties.
¹³C-NMR (in DMSO-d6) -Shows carbon signals confirming the flavonoid backbone and sugar units, with key peaks around 158.46 ppm (C-2) and 179.42 ppm (C-4).
FT-IR ~3404 cm⁻¹Corresponds to the stretching vibration of O-H bonds.

Chemical Stability and Degradation

The stability of Rutin is influenced by environmental factors such as pH and temperature. It is relatively stable under weakly acidic conditions (pH 5) but degrades in alkaline environments (pH > 8). Under alkaline conditions, Rutin can decompose into smaller phenolic acids. Hydrothermal treatment (120-220 °C) can lead to the degradation of Rutin to its aglycone, quercetin, which can further break down into compounds like 3,4-dihydroxybenzoic acid. Despite this, studies have shown that Rutin is resistant to degradation by electron beam radiation at a dose of 25 kGy. The compound should be stored in a cool, dry place, and is stable for years at -20°C as a powder.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the quantification of Rutin in various samples.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reversed-phase column.

  • Mobile Phase : A gradient mixture of acetonitrile and water (with an acidifier like phosphoric acid) is commonly used.

  • Detection : The UV detector is typically set to one of Rutin's absorption maxima, such as 257 nm or 359 nm, for optimal sensitivity.

  • Quantification : A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

UV-Visible Spectrophotometry for Characterization

UV-Vis spectroscopy is a simple and rapid method for the initial identification of Rutin.

  • Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, typically methanol.

  • Analysis : The absorbance spectrum is recorded over a range of 190-500 nm.

  • Identification : The presence of characteristic absorption peaks around 257 nm and 359 nm confirms the flavonol structure of Rutin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of Rutin.

  • Sample Preparation : The this compound powder is dissolved in a deuterated solvent, most commonly DMSO-d6.

  • Analysis : Both ¹H-NMR and ¹³C-NMR spectra are acquired.

  • Interpretation : The chemical shifts, coupling constants, and integration of the signals in the ¹H-NMR spectrum are used to assign protons to the quercetin and sugar moieties. The ¹³C-NMR spectrum confirms the carbon skeleton of the molecule.

Biological Activity and Signaling Pathways

Rutin exerts its biological effects by modulating various cellular signaling pathways. This activity is central to its therapeutic potential in managing a range of diseases, including cancer and inflammatory conditions.

Anti-inflammatory Effects

Rutin demonstrates potent anti-inflammatory properties by inhibiting key signaling pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. By downregulating NF-κB, Rutin reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6.

NF_kB_Pathway cluster_cytoplasm Cytoplasm rutin This compound ikb_kinase IKK Complex rutin->ikb_kinase Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->ikb_kinase ikb_alpha IκBα ikb_kinase->ikb_alpha Phosphorylates nf_kb_p65_p50 NF-κB (p65/p50) nucleus Nucleus nf_kb_p65_p50->nucleus Translocates ikb_alpha->nf_kb_p65_p50 Releases inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus->inflammatory_genes Activates Transcription

Caption: Rutin's inhibition of the NF-κB inflammatory pathway.

Anticancer Activity and Apoptosis

Rutin has been shown to possess anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. It can trigger both intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.

Apoptosis_Pathway rutin This compound bcl2 Bcl-2 (Anti-apoptotic) rutin->bcl2 Downregulates bax Bax (Pro-apoptotic) rutin->bax Upregulates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Rutin's role in the intrinsic apoptosis pathway.

Experimental Workflow Visualization

The general workflow for the analysis of this compound powder involves several key stages, from sample preparation to detailed characterization.

Rutin_Analysis_Workflow start This compound Powder Sample dissolution Dissolution in Appropriate Solvent (e.g., Methanol, DMSO) start->dissolution uv_vis UV-Vis Spectroscopy (λmax determination) dissolution->uv_vis hplc HPLC Analysis (Purity & Quantification) dissolution->hplc nmr NMR Spectroscopy (Structural Elucidation) dissolution->nmr ftir FT-IR Spectroscopy (Functional Group ID) dissolution->ftir data_analysis Data Interpretation & Characterization uv_vis->data_analysis hplc->data_analysis nmr->data_analysis ftir->data_analysis end Comprehensive Physicochemical Profile data_analysis->end

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Rutin Hydrate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioanalytical method development, and the analysis of flavonoids in biological matrices.

Introduction

Rutin, a prominent flavonoid glycoside found in many plants, fruits, and vegetables, is known for its significant antioxidant and pharmacological properties. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) in preclinical and clinical studies, a robust and reliable analytical method for its quantification in biological fluids like plasma is essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of rutin hydrate in human plasma.

Principle

The method employs a reversed-phase HPLC system to separate rutin from endogenous plasma components and an internal standard (IS). The sample preparation involves a solid-phase extraction (SPE) step to ensure a clean extract and minimize matrix effects.[1][2] Quantification is achieved by measuring the peak area response of rutin relative to the internal standard at a specific UV wavelength, offering high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • This compound (Standard, >98% purity)

  • Kaempferol-3-rutinoside (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Glacial Acetic Acid (Analytical grade)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Ultrapure water

  • Human plasma (drug-free, with anticoagulant)

  • Oasis MAX SPE Cartridges

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The specific conditions are outlined in the table below.

ParameterSpecification
HPLC System Agilent 1100/1200 Series or equivalent
Column C18 Reversed-Phase Column (e.g., Luna ODS-2, 150 x 2.1 mm, 5 µm particle size)[1][2]
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate with 0.3 mM EDTA & Glacial Acetic Acid (16.5 : 82.5 : 1, v/v), pH 3.8[1]
Flow Rate 0.3 mL/min
Column Temperature Ambient or 30°C
Injection Volume 10 µL
Detection Wavelength 370 nm
Internal Standard (IS) Kaempferol-3-rutinoside
Run Time Approximately 10 minutes
Preparation of Standard and Stock Solutions
  • Rutin Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Kaempferol-3-rutinoside and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Rutin Stock Solution with a 50:50 methanol-water mixture to create calibration standards.

  • Spiking Solutions for Calibration Curve: Spike known concentrations of rutin from the working solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 15, 400, and 800 ng/mL) independently from the calibration standards.

Plasma Sample Preparation Protocol

The following protocol utilizes Solid-Phase Extraction (SPE) for sample cleanup.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Spiking IS: To 200 µL of plasma (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (e.g., at 1 µg/mL). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% formic acid.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute.

  • Injection: Transfer the reconstituted solution to an HPLC vial and inject 10 µL into the HPLC system.

Method Validation and Data

The bioanalytical method was validated according to established guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity

The method demonstrated high selectivity, with no significant interfering peaks from endogenous components observed at the retention times of rutin and the internal standard in blank plasma samples.

Linearity and Sensitivity

The calibration curve was linear over the specified concentration range. The Lower Limit of Quantification (LLOQ) was determined as the lowest concentration on the curve that could be measured with acceptable accuracy and precision.

Table 1: Linearity and Sensitivity Data

ParameterResult
Linearity Range 3 - 1,000 ng/mL
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 5 ng/mL
Limit of Detection (LOD) 0.75 ng/mL
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels on the same day and on three different days, respectively.

Table 2: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low 15< 7.5%± 5.5%< 8.0%± 6.0%
Medium 400< 6.0%± 4.0%< 6.5%± 5.0%
High 800< 5.0%± 3.5%< 5.5%± 4.5%
%RSD: Relative Standard Deviation; %RE: Relative Error
Recovery

The extraction efficiency of the SPE method was determined by comparing the peak areas of rutin from extracted plasma samples with those of un-extracted standards at the same concentration.

Table 3: Extraction Recovery of Rutin

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)
Low 15~ 78%
Medium 400~ 82%
High 800~ 81%
Overall Mean Recovery Approximately 80%

Visualizations

G cluster_workflow Experimental Workflow A Collect Plasma Sample B Spike with Internal Standard A->B C Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) B->C D Evaporate to Dryness C->D E Reconstitute in Mobile Phase D->E F Inject into HPLC System E->F G Chromatographic Separation & UV Detection F->G H Data Analysis & Quantification G->H

Caption: Workflow for Rutin Quantification in Plasma.

G cluster_validation Method Validation Logic Center Validated Bioanalytical Method Selectivity Selectivity Center->Selectivity Linearity Linearity & Range Center->Linearity LLOQ LLOQ & LOD Center->LLOQ Accuracy Accuracy Center->Accuracy Precision Precision Center->Precision Recovery Extraction Recovery Center->Recovery Stability Stability (Freeze-Thaw, Bench-Top) Center->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

References

Application Notes and Protocols for Rutin Hydrate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin hydrate, a flavonoid glycoside found in a variety of plants, has garnered significant attention in biomedical research for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] In cell culture-based assays, rutin has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and cause cell cycle arrest by modulating various signaling pathways.[1][3] These attributes make rutin a promising candidate for further investigation in drug discovery and development.

This document provides detailed protocols for utilizing this compound in common cell culture assays to assess its cytotoxic and mechanistic effects. It also summarizes key quantitative data from published studies and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Assay
786-ORenal Cancer45.248MTT
SK-MEL-28Melanoma47.44 ± 2.4124MTT
RPMI-7951Melanoma64.49 ± 13.2724MTT
SW-480Colorectal Cancer125Not SpecifiedMTT
CaskiCervical Cancer90-150 (effective range)24Not Specified
CHMEHuman Glioma~10-20 (effective range)24MTT

Data compiled from multiple sources.[4]

Table 2: Effects of this compound on Cell Viability
Cell LineRutin Concentration (µM)% Cell ViabilityIncubation Time (h)
786-O5056.148
786-O10032.448
786-O25025.348
Vero (normal kidney cells)10065.648
Vero (normal kidney cells)25052.148
RPMI-7951585.3124
RPMI-7951506024
SK-MEL-285051.4824

Data compiled from multiple sources.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Rutin Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations (e.g., 0-250 µM). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of rutin. Include a vehicle control (medium with DMSO, but without rutin).

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Assay (DAPI and Annexin V-FITC/PI Staining)

This protocol helps to determine if the cell death induced by this compound is due to apoptosis.

Materials:

  • This compound

  • 6-well plates

  • Phosphate Buffered Saline (PBS)

  • Binding Buffer (for Annexin V staining)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • DAPI (4',6-diamidino-2-phenylindole) stain

  • Methanol (ice-cold)

  • Fluorescence microscope

  • Flow cytometer

Procedure: Part A: Nuclear Morphology with DAPI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of rutin for 24 hours as described in the MTT assay protocol.

  • Fixation: After treatment, wash the cells with PBS and fix them with ice-cold methanol for 10 minutes.

  • Staining: Remove the methanol and stain the cells with DAPI solution for 15 minutes in the dark.

  • Visualization: Wash the cells with PBS and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Part B: Flow Cytometry with Annexin V-FITC/PI

  • Cell Harvesting: Following rutin treatment in 6-well plates, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 3-10 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle progression.

Materials:

  • This compound

  • 6-well plates

  • Phosphate Buffered Saline (PBS)

  • 70-80% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 5 x 10⁴ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the desired concentrations of rutin for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix them in ice-cold 70-80% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.

Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • This compound

  • 6-well or 10 cm plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, Bax, Bcl-2, caspases, Akt, ERK, p38 MAPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with rutin in 6-well or 10 cm plates, wash them with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualization

Rutin_Signaling_Pathways cluster_0 This compound cluster_1 Cellular Effects cluster_2 Signaling Pathways Rutin Rutin p53 p53 Rutin->p53 Upregulates Bcl2 Bcl2 Rutin->Bcl2 Downregulates MAPK MAPK (p38, JNK, ERK) Rutin->MAPK Modulates PI3K_Akt PI3K/Akt Rutin->PI3K_Akt Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition_of_Proliferation p53->Cell_Cycle_Arrest Bax Bax p53->Bax Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibits Caspases->Apoptosis MAPK->Apoptosis MAPK->Inhibition_of_Proliferation PI3K_Akt->Inhibition_of_Proliferation Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI, DAPI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols for In Vivo Animal Models Studying Rutin Hydrate Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of in vivo animal models to study the therapeutic effects of Rutin hydrate. Rutin, a flavonoid glycoside, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, anti-diabetic, and anticancer effects. This document outlines detailed protocols for various disease models and summarizes the quantitative effects of this compound administration.

I. General Guidelines for In Vivo Studies with this compound

1. Animal Models:

The most commonly used animal models for studying the effects of this compound are mice (e.g., BALB/c, C57BL/6, Swiss albino) and rats (e.g., Sprague-Dawley, Wistar). The choice of model depends on the specific disease being investigated.

2. This compound Preparation and Administration:

This compound is typically administered orally (p.o.) or intraperitoneally (i.p.). For oral administration, it is often suspended in a vehicle such as a 1% w/v aqueous solution of sodium carboxymethyl cellulose (CMC)[1]. For intraperitoneal injection, it can be dissolved in a vehicle like 1% DMSO[2][3].

3. Dosage:

The effective dose of this compound varies depending on the animal model and the condition being studied, ranging from 0.1 mg/kg to 200 mg/kg body weight[4][5]. It is crucial to perform dose-response studies to determine the optimal dosage for a specific experimental setup.

II. Neuroprotective Effects of this compound

This compound has shown significant neuroprotective properties in various animal models of neurological disorders.

A. Animal Model: Scopolamine-Induced Cognitive Impairment in Rats

This model is used to mimic the cognitive deficits associated with Alzheimer's disease.

Experimental Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Cognitive Impairment: Scopolamine (1.5 mg/kg) is administered intraperitoneally to induce learning and memory deficits.

  • This compound Treatment: this compound (e.g., 100 mg/kg) is administered orally for a specified period before or after scopolamine injection.

  • Behavioral Assessments:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze Test: To evaluate spatial working memory.

    • Passive Avoidance Test: To measure long-term memory.

  • Biochemical and Molecular Analysis: After behavioral tests, brain tissues (e.g., hippocampus, cortex) are collected for analysis of neuroprotective markers, including Brain-Derived Neurotrophic Factor (BDNF), Tropomyosin receptor kinase B (TrkB), Extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB).

Experimental Workflow for Scopolamine-Induced Amnesia Model

cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Assessment A Acclimatization of Rats B Random Group Assignment (Control, Scopolamine, Rutin, Scopolamine + Rutin) A->B C Oral Administration of this compound (e.g., 100 mg/kg) B->C D Intraperitoneal Injection of Scopolamine (1.5 mg/kg) C->D E Behavioral Tests (Morris Water Maze, Y-Maze, Passive Avoidance) D->E F Tissue Collection (Brain - Hippocampus, Cortex) E->F G Biochemical & Molecular Analysis (BDNF, TrkB, ERK, CREB) F->G

Caption: Workflow for studying this compound's neuroprotective effects.

B. Signaling Pathway: BDNF/TrkB/ERK/CREB Pathway

This compound exerts its neuroprotective effects by modulating the BDNF/TrkB/ERK/CREB signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and memory formation.

Signaling Pathway of this compound in Neuroprotection

cluster_pathway This compound Mediated Neuroprotection Rutin This compound BDNF BDNF Rutin->BDNF Upregulates TrkB TrkB BDNF->TrkB Activates ERK ERK TrkB->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Neuroprotection Neuroprotection (Improved Learning & Memory, Synaptic Plasticity) CREB->Neuroprotection Promotes

Caption: this compound's effect on the BDNF/TrkB/ERK/CREB pathway.

III. Anti-Diabetic Effects of this compound

This compound has been shown to possess anti-diabetic properties by improving glucose metabolism and protecting against diabetic complications.

A. Animal Model: Streptozotocin (STZ)-Induced Diabetes in Rats

This is a widely used model for both Type 1 and Type 2 diabetes.

Experimental Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Induction of Diabetes:

    • Type 1 Diabetes: A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer is administered.

    • Type 2 Diabetes: A high-fat diet is given for several weeks, followed by a lower dose of STZ injection.

  • Confirmation of Diabetes: Blood glucose levels are measured 3-10 days after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., >17 mmol/L or >350 mg/dL) are considered diabetic.

  • This compound Treatment: this compound (e.g., 8-200 mg/kg) is administered orally daily for a specified duration (e.g., 4 weeks).

  • Assessments:

    • Metabolic Parameters: Body weight, blood glucose, total cholesterol, and triglycerides are monitored.

    • Vascular Function: Thoracic aorta may be isolated to assess endothelial function.

    • Histopathology: Pancreatic and kidney tissues are examined for pathological changes.

    • Biochemical Markers: Oxidative stress markers (e.g., MDA, SOD) and inflammatory cytokines (e.g., TNF-α, IL-6) are measured.

B. Quantitative Data on Anti-Diabetic Effects
Animal ModelThis compound DoseDurationKey FindingsReference
STZ-induced diabetic rats100 mg/kg/day (p.o.)4 weeksSignificantly reduced blood glucose (from 26.6 to 16.1 mmol/l).
STZ-induced diabetic rats8 mg/kg/day (p.o.)-Significantly decreased blood glucose levels.
HFD/STZ-induced T2DM mice100 & 200 mg/kg/day (p.o.)4 weeksSignificantly improved serum glucose, TC, TG, and LDL-C levels.
STZ-induced diabetic rats100 mg/kg (p.o.)9 weeksReduced blood glucose levels.

IV. Anti-Inflammatory Effects of this compound

This compound exhibits potent anti-inflammatory effects in various models of inflammation.

A. Animal Model: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is used to study chronic inflammation and rheumatoid arthritis.

Experimental Protocol:

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Arthritis: A single intra-dermal injection of CFA into the paw induces a localized inflammatory response and subsequent systemic arthritis.

  • This compound Treatment: this compound (e.g., 15-30 mg/kg) is administered orally daily.

  • Assessments:

    • Physical Parameters: Paw edema, arthritis score, and body weight are monitored.

    • Biochemical Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α) are measured.

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and catalase are assessed in tissues.

    • Histopathology: Joint tissues are examined for inflammation and cartilage destruction.

B. Signaling Pathway: NF-κB Signaling

This compound's anti-inflammatory effects are partly mediated by the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Inhibition of NF-κB Pathway by this compound

cluster_pathway This compound's Anti-Inflammatory Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., CFA, LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Rutin This compound Rutin->NF_kB_Activation Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

V. Anticancer Effects of this compound

This compound has demonstrated anticancer properties in various preclinical models.

A. Animal Model: Human Leukemia Xenograft in Mice

This model is used to evaluate the efficacy of anticancer agents against human cancers.

Experimental Protocol:

  • Animals: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Human leukemia cells (e.g., HL-60) are implanted subcutaneously into the mice.

  • This compound Treatment: Once tumors are established, this compound (e.g., 120 mg/kg) is administered intraperitoneally every four days.

  • Assessments:

    • Tumor Growth: Tumor volume and weight are measured regularly.

    • Survival: The lifespan of the treated mice is monitored.

    • Biochemical Markers: Serum levels of angiogenesis markers (e.g., VEGF) can be assessed.

    • Histopathology: Tumor tissues are examined for apoptosis and cell proliferation.

B. Quantitative Data on Anticancer Effects
Animal ModelThis compound DoseDurationKey FindingsReference
Human leukemia (HL-60) xenograft in mice120 mg/kg (i.p.) every 4 days36 daysSignificantly reduced tumor weight and volume.
Human colon cancer (SW480) xenograft in nude mice20 mg/kg32 daysIncreased mean survival time by 50 days and decreased VEGF serum levels by 55%.
DMBA/croton oil-induced skin carcinogenesis in mice200 & 400 mg/kg-Reduced tumor size and cumulative number of papillomas.

VI. Conclusion

The presented application notes and protocols provide a framework for investigating the in vivo effects of this compound in various disease models. The quantitative data and signaling pathway diagrams offer valuable insights for researchers and drug development professionals. It is essential to adapt these protocols to specific research questions and to adhere to ethical guidelines for animal experimentation. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound.

References

Application Notes and Protocols for Rutin Hydrate Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rutin hydrate, a flavonoid glycoside found in numerous plants, is a subject of extensive research due to its wide array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

Data Presentation: Solubility and Storage Conditions

The solubility of this compound is highly dependent on the solvent. The following table summarizes the solubility in common laboratory solvents and recommended storage conditions for stock solutions.

SolventSolubility (approx.)Recommended Stock ConcentrationStorage Temperature (Aliquoted)Shelf LifeNotes
DMSO (Dimethyl Sulfoxide) 25 - 125 mg/mL[1][2][3][4][5]10 - 100 mM-20°C or -80°C1 month at -20°C, 6 months at -80°CUse of fresh, hygroscopic DMSO and ultrasonication may be required to achieve higher concentrations. Protect from light.
DMF (Dimethylformamide) ~30 mg/mL10 - 50 mM-20°C or -80°C1 month at -20°C, 6 months at -80°CSimilar to DMSO, should be stored in aliquots to avoid repeated freeze-thaw cycles.
Ethanol Sparingly soluble, ~2 mg/mL in absolute ethanolLower concentrations, e.g., 1 - 5 mM-20°CShorter-term storage recommended.Heating can increase solubility, but care must be taken as rutin can form alcoholates.
Aqueous Buffers (e.g., PBS) Very low solubility, ~0.16 mg/mL in a 1:5 DMF:PBS solutionDependent on final experimental concentrationUse immediatelyNot recommended for storagePrepare fresh for each experiment by diluting a concentrated stock in organic solvent.
Water Extremely low solubility (~0.012% in cold water)Not recommended for stock solutionsN/AN/A

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution suitable for most in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution (this compound MW: ~664.57 g/mol ), weigh out 66.46 mg.

  • Adding the Solvent: Add the appropriate volume of fresh DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for 15-30 minutes. Gentle heating to 37°C can also aid in dissolution.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the tubes are tightly sealed.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for cell-based experiments.

Materials:

  • Prepared this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed sterile cell culture medium or buffer (e.g., PBS)

  • Sterile tubes and pipette tips

Procedure:

  • Thawing the Stock Solution: Remove one aliquot of the frozen this compound stock solution from the -20°C or -80°C freezer and thaw it at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions. For example, to prepare a 100 µM working solution from a 100 mM stock:

    • First, prepare an intermediate dilution by adding 10 µL of the 100 mM stock to 990 µL of cell culture medium to get a 1 mM solution.

    • Vortex gently to mix.

    • Next, add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium to achieve the final 100 µM working concentration.

  • Final Dilution into Experimental Well: Add the appropriate volume of the working solution to your experimental wells to achieve the desired final concentration. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Immediate Use: Aqueous solutions of this compound are not stable and should be used immediately after preparation. Do not store aqueous working solutions.

Mandatory Visualization

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working_solution Working Solution Preparation weigh 1. Weigh this compound Powder add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Dilute into Aqueous Buffer/Medium thaw->dilute use 8. Use Immediately dilute->use

Caption: Workflow for preparing and storing this compound stock solutions.

References

Application Notes and Protocols for Rutin Hydrate Administration in Rodent Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rutin hydrate, a glycoside of the flavonoid quercetin, is a natural compound found in a variety of plants, including buckwheat, citrus fruits, and apples. It has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Preclinical studies in various rodent models of human diseases have demonstrated the therapeutic potential of this compound, suggesting its utility in drug development for a range of pathological conditions. These studies have explored its efficacy in models of neurodegenerative diseases, metabolic disorders, inflammatory conditions, and organ injury.[3][4][5]

This document provides detailed application notes and protocols for the administration of this compound in rodent models, designed for researchers, scientists, and drug development professionals. It summarizes quantitative data from key studies, outlines detailed experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows.

I. Quantitative Data Summary

The therapeutic effects of this compound have been quantified in numerous studies across different disease models. The following tables summarize the key findings, providing a comparative overview of its efficacy.

Table 1: Neuroprotective Effects of this compound in Rodent Models

Disease ModelSpecies/StrainThis compound Dose & RouteTreatment DurationKey Quantitative OutcomesReference(s)
Alzheimer's Disease (Scopolamine-induced) Rat100 mg/kg, p.o.Not specified- Morris Water Maze: Significantly increased time spent in the target quadrant (p<0.05) compared to the scopolamine group. - Y-Maze: Significantly increased percentage of spontaneous alternations. - Biochemical: Significantly increased hippocampal levels of BDNF, TrkB, ERK, CREB, and Bcl-2 proteins; significantly decreased Bax protein levels.
Alzheimer's Disease (APPswe/PS1dE9 transgenic) Mouse100 mg/kg/day, p.o.6 weeks- Behavioral: Attenuated memory deficits. - Biochemical: Reduced oligomeric Aβ levels; reduced IL-1β and IL-6 levels in the brain.
Alzheimer's Disease (TgAPP) Mouse30 mg/kg/day (in diet)4 weeks- Biochemical: Reduced APP expression by >45% (p<0.05) in the cortex and hippocampus; significantly decreased MDA levels in both brain regions.
Parkinson's Disease (6-OHDA-induced) Rat25 mg/kg, p.o.3 weeks (pre-treatment)- Biochemical: Showed neuroprotective effects on dopaminergic neurons.
Chronic Cerebral Hypoperfusion (BCCAO) Rat (Sprague-Dawley)50 mg/kg, i.p.12 weeks- Behavioral: Improved cognitive deficits. - Biochemical: Significantly reduced elevated levels of IL-1β (p<0.01), IL-6 (p<0.01), and TNF-α (p<0.05) in the cerebral cortex and hippocampus.

Table 2: Anti-inflammatory Effects of this compound in Rodent Models

Disease ModelSpecies/StrainThis compound Dose & RouteTreatment DurationKey Quantitative OutcomesReference(s)
Adjuvant-Induced Arthritis (CFA) Rat15 & 30 mg/kg21 days- Physical: Significantly reduced paw volume (p<0.001 at 30 mg/kg) and arthritis score (p<0.001 at 30 mg/kg). - Biochemical: Markedly reduced serum TNF-α levels; significantly increased catalase and SOD activities.
Pulmonary Contusion Rat (Wistar)50 mg/kg, p.o.2 days- Biochemical: Prevented the increase in NF-κB, COX-2, and malondialdehyde (MDA) levels; prevented the decrease in total glutathione (tGSH) levels.
Carrageenan-induced Paw Edema Rat100 mg/kg, i.m.Single dose- Physical: Significantly decreased edema volume from 1 to 6 hours, with a 29.94% inhibition of inflammation at 6 hours.

Table 3: Effects of this compound in Rodent Models of Metabolic Disease and Organ Injury

Disease ModelSpecies/StrainThis compound Dose & RouteTreatment DurationKey Quantitative OutcomesReference(s)
Diabetes (Streptozotocin-induced) Rat (Wistar)50 mg/kg, i.p.7 weeks (once a week)- Metabolic: Attenuated the increase in final blood glucose concentration and body weight loss.
Diabetic Wound Healing (Streptozotocin-induced) Rat (Wistar)Not specified (i.p.)21 days- Physical: Improved wound closure rate. - Biochemical: Increased expression of antioxidant enzymes (SOD1, GPx) via NRF2 activation; inhibited expression of MMP-2 and MMP-9.
Cisplatin-induced Cardiotoxicity Rat (isolated heart)1 µM (perfusion)Single administration- Functional: Suppressed cisplatin-induced impairment of left ventricular pressure, contractility index, and pressure-time index. - Biochemical: Reversed the cisplatin-induced reduction in glutathione and increase in MDA in the myocardium.
Thioacetamide-induced Hepatotoxicity RatNot specifiedNot specified- Biochemical: Significantly reversed the elevation of AST, ALT, ALP, LDH, and total bilirubin.

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, which can be adapted for future studies on this compound.

Protocol 1: Induction and Assessment of Alzheimer's Disease Model (Scopolamine-Induced Amnesia)

  • Animal Model: Male Wistar rats.

  • Induction of Amnesia: Administer scopolamine (1.5 mg/kg, i.p.) to induce cognitive deficits.

  • This compound Administration:

    • Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).

    • Dosage and Route: Administer this compound orally (p.o.) at a dose of 100 mg/kg.

  • Behavioral Testing:

    • Morris Water Maze:

      • A circular pool filled with opaque water containing a hidden platform.

      • Train rats to find the platform over several days.

      • On the test day, remove the platform and record the time spent in the target quadrant where the platform was previously located.

    • Y-Maze Test:

      • A three-arm maze.

      • Allow the rat to explore the maze freely for a set period.

      • Record the sequence of arm entries to calculate the percentage of spontaneous alternations (a measure of spatial working memory).

  • Biochemical Analysis (Post-mortem):

    • Harvest hippocampal tissue.

    • Homogenize the tissue and perform Western blotting or ELISA to quantify the protein levels of BDNF, TrkB, ERK, CREB, Bcl-2, and Bax.

Protocol 2: Induction and Assessment of Inflammatory Arthritis (Complete Freund's Adjuvant Model)

  • Animal Model: Male Wistar rats.

  • Induction of Arthritis: Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar surface of the right hind paw.

  • This compound Administration:

    • Preparation: Prepare a suspension of this compound in a vehicle like 1% w/v aqueous solution of sodium carboxymethyl cellulose (CMC).

    • Dosage and Route: Administer this compound orally (p.o.) at doses of 15 mg/kg and 30 mg/kg daily for 21 days.

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of the injected paw using a plethysmometer at regular intervals.

    • Arthritis Score: Score the severity of arthritis based on a scale (e.g., 0-4) that considers erythema, swelling, and joint rigidity.

    • Body Weight: Monitor body weight changes throughout the study.

  • Biochemical Analysis:

    • Collect blood samples to measure serum levels of inflammatory cytokines like TNF-α using ELISA.

    • Prepare tissue homogenates from the paw to measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Protocol 3: Induction and Assessment of Chronic Cerebral Hypoperfusion

  • Animal Model: Sprague-Dawley rats.

  • Induction of Hypoperfusion: Perform permanent bilateral common carotid artery occlusion (BCCAO).

  • This compound Administration:

    • Preparation: Dissolve this compound in saline.

    • Dosage and Route: Administer this compound via intraperitoneal (i.p.) injection at a dose of 50 mg/kg daily for 12 weeks.

  • Behavioral Testing: Conduct tests such as the Morris water maze to evaluate cognitive function.

  • Biochemical and Histopathological Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain tissue (cerebral cortex and hippocampus).

    • Measure levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) using ELISA.

    • Perform histopathological analysis to assess neuronal damage.

III. Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow.

G Rutin This compound Nrf2 Nrf2 Activation Rutin->Nrf2 NFkB NF-κB Inhibition Rutin->NFkB BDNF_pathway BDNF/TrkB/ERK/CREB Pathway Activation Rutin->BDNF_pathway Disease Disease Pathogenesis (e.g., Oxidative Stress, Inflammation) Therapeutic_Effects Therapeutic Effects Outcome Outcome ARE Antioxidant Response Element Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes AntioxidantEnzymes->Disease Inhibits Antioxidant_activity Antioxidant Activity AntioxidantEnzymes->Antioxidant_activity ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryCytokines Inhibits Anti_inflammation Anti-inflammation NFkB->Anti_inflammation ProInflammatoryCytokines->Disease SynapticPlasticity Synaptic Plasticity & Neuronal Survival BDNF_pathway->SynapticPlasticity Neuroprotection Neuroprotection SynapticPlasticity->Neuroprotection

Caption: Key signaling pathways modulated by this compound.

G start_end start_end process process decision decision data data A Rodent Model Selection B Disease Induction A->B C Grouping of Animals (Control, Vehicle, Rutin-treated) B->C D This compound Administration (Dose, Route, Frequency) C->D E Monitoring and Behavioral Testing D->E F Sample Collection (Blood, Tissues) E->F G Biochemical & Histological Analysis F->G H Data Analysis & Interpretation G->H

Caption: General experimental workflow for in vivo studies.

This compound has demonstrated significant therapeutic potential in a wide array of rodent models of disease. Its beneficial effects are largely attributed to its ability to mitigate oxidative stress, reduce inflammation, and protect against neuronal damage through the modulation of key signaling pathways. The protocols and data summarized in this document provide a valuable resource for the design and implementation of future preclinical studies aimed at further elucidating the therapeutic mechanisms of this compound and advancing its potential clinical applications. The versatility in its administration routes and its efficacy across different models make it a promising candidate for further investigation in drug development.

References

Application Notes and Protocols for the Spectrophotometric Determination of Rutin Hydrate in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of Rutin hydrate in herbal extracts using UV-Vis spectrophotometry. The methods described are simple, cost-effective, and suitable for routine quality control and research applications.

Introduction

Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in a wide variety of plants, including buckwheat, asparagus, and citrus fruits.[1] It is known for its significant antioxidant, anti-inflammatory, and vasoprotective properties, making it a valuable compound in the pharmaceutical and nutraceutical industries.[1][2] Accurate and reliable quantification of this compound in herbal extracts is crucial for ensuring the quality, efficacy, and safety of these products.

Spectrophotometry offers a rapid and accessible analytical method for this purpose. Two primary approaches are commonly employed: direct UV spectrophotometry based on the intrinsic absorbance of Rutin, and a colorimetric method involving the formation of a colored complex with aluminum chloride.

Principle of Methods

Direct UV Spectrophotometry

This compound exhibits characteristic absorption maxima in the UV region of the electromagnetic spectrum.[1][3] By measuring the absorbance of an extract solution at the wavelength of maximum absorbance (λmax), the concentration of Rutin can be determined using a calibration curve prepared with a standard solution of Rutin. This method is straightforward but may be susceptible to interference from other compounds in the extract that absorb at the same wavelength.

Aluminum Chloride Colorimetric Method

This method is based on the formation of a stable, yellow-colored complex between aluminum chloride (AlCl₃) and the C-4 keto group and either the C-3 or C-5 hydroxyl group of the flavones and flavonols, including Rutin. This complex exhibits a bathochromic shift, resulting in a new absorbance maximum at a higher wavelength (around 400-430 nm), which reduces interference from other compounds in the extract. The intensity of the color produced is directly proportional to the flavonoid concentration.

Experimental Protocols

Protocol 1: Direct UV Spectrophotometry

3.1.1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Methanol (analytical grade)

  • Distilled or deionized water

  • Herbal extract sample

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

3.1.2. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve the standard in a 100 mL volumetric flask with methanol and make up to the mark with the same solvent. This is the standard stock solution.

3.1.3. Preparation of Calibration Curve

  • From the standard stock solution, pipette appropriate volumes (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mL) into a series of 10 mL volumetric flasks.

  • Dilute to the mark with methanol to obtain standard solutions with concentrations in the range of 2-12 µg/mL.

  • Measure the absorbance of each standard solution at the determined λmax (typically around 257 nm or 358 nm) against a methanol blank.

  • Plot a graph of absorbance versus concentration to construct the calibration curve.

3.1.4. Preparation of Sample Solution

  • Accurately weigh a suitable amount of the dried herbal extract.

  • Extract the Rutin using an appropriate solvent (e.g., methanol, ethanol) and method (e.g., sonication, maceration).

  • Filter the extract and dilute it with methanol to a concentration expected to fall within the range of the calibration curve.

3.1.5. Measurement and Calculation

  • Measure the absorbance of the sample solution at the same λmax used for the calibration curve.

  • Determine the concentration of Rutin in the sample solution from the calibration curve.

  • Calculate the Rutin content in the original herbal extract, expressed as mg/g of the extract.

Protocol 2: Aluminum Chloride Colorimetric Method

3.2.1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Methanol or 70% Ethanol (analytical grade)

  • Aluminum chloride (AlCl₃) solution (2% w/v in methanol or ethanol)

  • Distilled or deionized water

  • Herbal extract sample

  • Volumetric flasks (10 mL, 25 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

3.2.2. Preparation of Standard Stock and Calibration Curve

  • Prepare a standard stock solution of this compound (e.g., 100 µg/mL) in methanol or 70% ethanol as described in Protocol 1.

  • Prepare a series of standard solutions with appropriate concentrations from the stock solution.

3.2.3. Preparation of Sample Solution

  • Prepare the herbal extract solution as described in Protocol 1, using methanol or 70% ethanol as the extraction solvent.

3.2.4. Experimental Procedure

  • Pipette 1.0 mL of each standard solution and the sample solution into separate 25 mL volumetric flasks.

  • To each flask, add 2 mL of the 2% aluminum chloride solution.

  • Make up the volume to 25 mL with the solvent (methanol or 70% ethanol).

  • Prepare a blank solution containing 1.0 mL of the solvent and 2 mL of the aluminum chloride solution, diluted to 25 mL.

  • Allow the reaction to proceed for a specified time (e.g., 40 minutes) for color development.

  • Measure the absorbance of the standard and sample solutions at the λmax of the Rutin-AlCl₃ complex (typically around 402-430 nm) against the blank.

3.2.5. Measurement and Calculation

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of Rutin in the sample solution from the calibration curve.

  • Calculate the Rutin content in the original herbal extract.

Data Presentation

Table 1: Comparison of Spectrophotometric Methods for Rutin Determination

ParameterDirect UV SpectrophotometryAluminum Chloride MethodCobalt (II) Nitrate MethodNickel (II) Chloride Method
λmax 257 nm, 358.5 nm, 360 nm~415 - 430 nm359.70 nm347.85 nm
Linearity Range 2-12 µg/mL, 1-20 µg/mLVaries with protocol0.004-0.04 mg/mL0.004-0.04 mg/mL
Solvent Methanol, Methanol:Water (9:1)Methanol, 70% EthanolMethanol:Water (70:30 v/v)Methanol:Water (70:30 v/v)
Advantages Simple, rapidHigher specificity, less interference--
Disadvantages Prone to interferenceRequires additional reagents and incubation timeRequires specific metal saltRequires specific metal salt

Table 2: Validation Parameters for a Typical UV Spectrophotometric Method for Rutin

Validation ParameterTypical Results
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.55 – 103.34%
Precision (% RSD) < 2%
Limit of Detection (LOD) Varies, e.g., 19.82 µg/ml at 257 nm
Limit of Quantification (LOQ) Varies, e.g., 60.06 µg/mL at 257 nm

(Note: The values in Table 2 are examples and may vary depending on the specific experimental conditions and instrumentation.)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_solutions Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Standard Rutin Standard Stock Standard Stock Solution Standard->Stock Extract Herbal Extract Sample Sample Solution Extract->Sample Solvent Solvent (e.g., Methanol) Solvent->Stock Solvent->Sample Calibration Calibration Standards Stock->Calibration Spectro UV-Vis Spectrophotometer Calibration->Spectro Sample->Spectro Absorbance Measure Absorbance at λmax Spectro->Absorbance Curve Construct Calibration Curve Absorbance->Curve Concentration Determine Sample Concentration Absorbance->Concentration Curve->Concentration Content Calculate Rutin Content Concentration->Content

Caption: Workflow for Spectrophotometric Determination of Rutin.

Rutin_AlCl3_Complexation cluster_properties Spectrophotometric Properties Rutin Rutin (Flavonoid) Complex Rutin-AlCl₃ Complex (Yellow, shifts λmax) Rutin->Complex + AlCl₃ Rutin_prop Absorbs in UV region (e.g., 257 nm, 358 nm) Rutin->Rutin_prop AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex Complex_prop Absorbs at higher wavelength (e.g., ~415 nm) Complex->Complex_prop

Caption: Principle of Rutin-Aluminum Chloride Complexation.

References

Application Note: Rutin Hydrate as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rutin, a flavonoid glycoside found in numerous plants like buckwheat, citrus fruits, and asparagus, is recognized for its significant antioxidant, anti-inflammatory, neuroprotective, and vasoprotective properties.[1][2][3][4] Its wide range of biological activities makes it a key target in phytochemical research, natural product development, and quality control of herbal formulations. Rutin hydrate is the hydrated form of rutin, commonly used as a reference standard for both qualitative and quantitative analysis due to its stability and well-characterized properties.[1] This document provides detailed protocols and data for using this compound as a standard in various analytical techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development.

PropertyValueReferences
Chemical Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-Benzopyran-4-one, trihydrate
Synonyms Rutoside Hydrate, Quercetin-3-O-rutinoside Hydrate, Vitamin P Hydrate, Sophorin Hydrate
Molecular Formula C₂₇H₃₀O₁₆ • 3H₂O
Molecular Weight 664.6 g/mol
Appearance Yellow to greenish-yellow crystalline powder
Melting Point ~195°C (with decomposition)
UV Absorption Maxima (λmax) In Methanol: ~257 nm, ~359 nm
Purity ≥94% (HPLC)

Solubility and Solution Preparation

Accurate preparation of standard solutions is fundamental to achieving reliable and reproducible analytical results. This compound is sparingly soluble in water but shows good solubility in various organic solvents.

SolventSolubilityReferences
Dimethyl Sulfoxide (DMSO) ~25 mg/mL
Dimethylformamide (DMF) ~30 mg/mL
Pyridine ~50 mg/mL
Methanol Soluble
Ethanol Soluble
Aqueous Base Soluble
Water Sparingly soluble / Hardly soluble in cold water

Protocol for Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh 10 mg of this compound standard.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of methanol to dissolve the compound completely. Sonication can be used to aid dissolution.

  • Once dissolved, make up the volume to the 10 mL mark with methanol.

  • Mix the solution thoroughly. This stock solution should be protected from light and can be stored at -20°C for up to one month. For aqueous applications, a small amount of an organic solvent like DMF can be used to initially dissolve the rutin before diluting with a buffer.

Experimental Protocols

This compound is a versatile standard for several common phytochemical analysis techniques.

Protocol 1: Quantification of Total Flavonoids by UV-Vis Spectrophotometry (Aluminum Chloride Colorimetric Method)

This method is widely used to determine the total flavonoid content in plant extracts, with results expressed as "rutin equivalents" (RE).

Principle: Aluminum chloride forms a stable acid complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. This complex results in a colored solution whose absorbance can be measured.

Workflow for Total Flavonoid Quantification

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard Prepare Rutin Standard Curve (e.g., 20-100 µg/mL) Reagents Add distilled water, NaNO₂, and AlCl₃ Standard->Reagents Sample Prepare Plant Extract Solution (e.g., 1 mg/mL) Sample->Reagents Incubate1 Incubate for 5-6 min Reagents->Incubate1 NaOH Add NaOH to stop reaction and develop color Incubate1->NaOH Incubate2 Incubate NaOH->Incubate2 Measure Measure Absorbance at 510 nm Incubate2->Measure Calculate Calculate Total Flavonoid Content (mg RE/g extract) Measure->Calculate

Caption: Workflow for determining total flavonoid content using the aluminum chloride method.

Methodology:

  • Standard Curve Preparation: Prepare a series of rutin standard dilutions (e.g., 20, 40, 60, 80, 100 µg/mL) from the methanolic stock solution.

  • Sample Preparation: Prepare the plant extract solution in methanol (e.g., 1 mg/mL) and filter if necessary.

  • Reaction:

    • In separate test tubes, add 0.5 mL of each standard dilution or the sample solution.

    • Add 2 mL of distilled water and 0.15 mL of 5% sodium nitrite (NaNO₂) solution.

    • Mix and allow to stand for 5 minutes.

    • Add 0.15 mL of 10% aluminum chloride (AlCl₃) solution.

    • Mix and incubate for another 6 minutes.

    • Add 2 mL of 1 M sodium hydroxide (NaOH) and make up the total volume to 5 or 10 mL with distilled water.

  • Measurement: Mix the solution well and immediately measure the absorbance against a reagent blank at 510 nm using a UV-Vis spectrophotometer.

  • Calculation: Plot the absorbance of the standards versus their concentration to generate a calibration curve. Determine the concentration of flavonoids in the sample using the regression equation from the curve. Express the result as mg of rutin equivalents per gram of dry extract (mg RE/g).

Protocol 2: Quantification of Rutin by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and specific method for identifying and quantifying rutin in complex mixtures.

Principle: Reversed-phase HPLC separates compounds based on their polarity. A C18 column is commonly used, where nonpolar compounds are retained longer. Rutin is detected by its UV absorbance.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a series of rutin standard solutions in the mobile phase (e.g., 10-250 µg/mL) from the stock solution.

    • Prepare the plant extract by dissolving a known amount in the mobile phase, sonicating, and filtering through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions (Example):

    • Instrument: HPLC system with a UV/PDA detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 40:60 v/v) containing an acidifier like 0.1% orthophosphoric acid or an acetate buffer to maintain a low pH (e.g., pH 3.5-4.1). A gradient elution using acetonitrile and acidified water can also be used for complex samples.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 356 nm or 359 nm.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 30°C.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the rutin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of rutin in the sample using the calibration curve.

Protocol 3: Qualitative Analysis by Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative identification of rutin in plant extracts.

Principle: Compounds are separated on a stationary phase (e.g., silica gel) based on their differential partitioning with the mobile phase. The retention factor (Rf) value is used for identification.

Methodology:

  • Plate Preparation: Use pre-coated silica gel 60 F254 plates.

  • Sample Application: Spot a small amount of the concentrated plant extract and a 1% methanolic solution of rutin standard 1 cm from the bottom of the plate.

  • Development: Place the plate in a chromatography chamber saturated with a suitable mobile phase. A common solvent system is Ethyl Acetate: Acetic Acid: Formic Acid: Water (100:11:11:27 v/v). Allow the solvent front to travel up the plate.

  • Visualization:

    • Dry the plate after development.

    • Observe the spots under UV light at 254 nm and 365 nm. Rutin typically appears as a dark quenching spot at 254 nm and may show yellow-brown fluorescence at 365 nm.

    • Spray the plate with a visualizing agent, such as ammonia vapor or an aluminum chloride solution, to enhance the visibility of flavonoid spots (rutin often turns yellow).

  • Identification: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the standard and the corresponding spot in the sample. A matching Rf value and similar color under visualization suggest the presence of rutin.

Application in Pharmacological Research

Quantifying rutin is often a prerequisite for studying its biological effects. Rutin has been shown to modulate several cellular signaling pathways, including inhibiting the MAPK/NF-κB pathway, which is crucial in inflammation.

Rutin's Inhibitory Action on the Inflammatory Pathway

G LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Activation LPS->MAPK Activates Rutin This compound Rutin->MAPK Inhibits NFkB NF-κB Activation Rutin->NFkB Inhibits MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes Transcription

Caption: Simplified diagram of Rutin's role in inhibiting the MAPK/NF-κB inflammatory pathway.

Storage and Stability

Proper storage is essential to maintain the integrity of the this compound standard.

  • Storage: Store at room temperature or refrigerated (2-8°C), protected from light.

  • Stability: The solid crystalline form is stable for ≥4 years when stored correctly. Stock solutions in organic solvents should be stored at -20°C or -80°C and are typically stable for 1 to 6 months. Aqueous solutions are less stable and should be prepared fresh.

This compound is an indispensable reference standard in phytochemical analysis. Its well-defined characteristics and applicability across multiple analytical platforms, including UV-Vis spectrophotometry, HPLC, and TLC, enable accurate and reliable quantification and identification of flavonoids in diverse samples. The protocols outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work, from quality control of raw materials to advanced pharmacological investigations.

References

Application Notes and Protocols for Cell Viability Assay with Rutin Hydrate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin hydrate, a flavonoid glycoside found in a variety of plants, has garnered significant interest in biomedical research due to its wide range of biological activities. These include antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4] A fundamental technique to evaluate the cytotoxic or protective effects of compounds like this compound on cultured cells is the cell viability assay. This document provides a detailed protocol for assessing cell viability upon treatment with this compound, primarily focusing on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on the viability of various cell lines. This data is illustrative and serves as a reference for expected outcomes.

Cell LineAssay TypeTreatment DurationIC50 Value / % ViabilityReference
786-O (Human renal cancer)MTT48 hoursIC50: 45.2 µM
Vero (Normal kidney cells)MTT48 hoursSignificant decrease at 100 µM and 250 µM
H9C2 (Cardiomyoblast)CCK-8Not specifiedNo significant effect on viability at 2, 10, and 50 µM
HCT-116 (Colorectal cancer)MTTNot specifiedViability negatively correlated with Rutin content
MCF-7 (Breast cancer)MTTNot specifiedViability negatively correlated with Rutin content
PC-12 (Pheochromocytoma)MTT8 hours (pretreatment)100 µM showed optimal protection against 6-OHDA

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell line of interest

  • 96-well flat-bottom sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Preparation of this compound Stock Solution

This compound has poor solubility in water. A common method is to prepare a concentrated stock solution in an organic solvent and then dilute it in the cell culture medium.

  • Stock Solution Preparation: Dissolve this compound powder in sterile DMSO to prepare a stock solution of 100 mM. Alternatively, ethanol can be used. Mix well by vortexing until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

Cell Seeding
  • Culture the desired cell line in a T-75 flask until it reaches 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension in a complete culture medium to achieve the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well, this should be optimized for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

This compound Treatment
  • Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM).

  • Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration, typically ≤ 0.1%) and a negative control (untreated cells in complete medium).

  • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control medium to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

MTT Assay Protocol
  • Following the treatment period, carefully remove the medium from each well.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • After the incubation, carefully remove the MTT solution.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • If applicable, calculate the IC50 value (the concentration of this compound that inhibits 50% of cell viability) from the dose-response curve.

Mandatory Visualization

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution B Culture and Seed Cells in 96-well Plate C Add Serial Dilutions of this compound B->C D Incubate for Desired Time (e.g., 24-72h) C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Generate Dose-Response Curve I->J

Caption: Experimental workflow for the cell viability assay with this compound treatment.

G cluster_pathway Apoptotic Signaling Pathway Rutin This compound p53 p53 Rutin->p53 Upregulates Bax Bax Rutin->Bax Upregulates Bcl2 Bcl-2 Rutin->Bcl2 Downregulates p53->Bax Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of Rutin-induced apoptosis.

References

Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Rutin Hydrate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and performing Western blot analysis to investigate changes in protein expression induced by Rutin hydrate treatment. Rutin, a natural flavonoid, has been shown to modulate various cellular processes, including apoptosis, inflammation, and cellular survival, by altering the expression and activation of key signaling proteins.

Data Presentation: Modulation of Protein Expression by this compound

The following tables summarize the quantitative changes in the expression of key proteins in response to this compound treatment, as determined by Western blot analysis in various studies.

Table 1: Apoptosis-Related Protein Expression

ProteinChange upon Rutin TreatmentCellular ContextReference
Bcl-2 IncreasedScopolamine-treated rat hippocampus[1]
DecreasedHuman glioma CHME cells[2]
Increased (low concentrations)Differentiated IMR-32 neuronal cells[3]
DecreasedColon cancer cells (HT-29)[4]
Bax DecreasedScopolamine-treated rat hippocampus[1]
IncreasedHuman glioma CHME cells
IncreasedColon cancer cells (HT-29)
Caspase-3 (cleaved) DecreasedDifferentiated IMR-32 neuronal cells
IncreasedHuman glioma CHME cells
Caspase-9 IncreasedHuman glioma CHME cells
p53 IncreasedHuman glioma CHME cells
Cytochrome c IncreasedHuman glioma CHME cells
PARP1 (cleavage) DecreasedHuman glioma CHME cells

Table 2: Neuroprotection and Survival-Related Protein Expression

ProteinChange upon Rutin TreatmentCellular ContextReference
BDNF IncreasedScopolamine-treated rat hippocampus
p-TrkB/TrkB IncreasedScopolamine-treated rat hippocampus
ERK IncreasedScopolamine-treated rat hippocampus
p-ERK1/2 No significant effectINS-1 beta-cells
IncreasedPC12 cells
CREB IncreasedScopolamine-treated rat hippocampus
p-Akt(T308/S473) No significant effectINS-1 beta-cells
Survivin Increased (low concentrations)Differentiated IMR-32 neuronal cells
Nrf2 IncreasedMPP+-treated SH-SY5Y cells
IncreasedHyperglycemic rat wounds
HO-1 IncreasedMPP+-treated SH-SY5Y cells

Table 3: Inflammation-Related Protein Expression

ProteinChange upon Rutin TreatmentCellular ContextReference
NF-κB (p65) DecreasedAdjuvant-induced arthritic rats
DecreasedHyperglycemic rat wounds
p-NF-κB p65 DecreasedAdjuvant-induced arthritic rats
COX-2 DecreasedAGE-induced human chondrocytes
DecreasedLPS-treated RAW 264.7 cells
DecreasedMPP+-exposed SH-SY5Y cells
iNOS DecreasedAGE-induced human chondrocytes
TNF-α DecreasedAGE-induced human chondrocytes
IL-6 DecreasedAGE-induced human chondrocytes
MMP-2 DecreasedHyperglycemic rat wounds
MMP-9 DecreasedHyperglycemic rat wounds

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess protein expression changes following this compound treatment.

1. Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing various concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for changes in protein expression.

2. Protein Extraction

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein.

3. Protein Quantification

  • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions. This ensures equal loading of protein for each sample during electrophoresis.

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of the gel will depend on the molecular weight of the target protein.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to account for variations in protein loading.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

cluster_0 This compound Treatment Workflow A Cell Culture & Seeding B This compound Treatment A->B C Protein Extraction B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blotting E->F G Immunodetection F->G H Data Analysis G->H

Caption: General workflow for Western blot analysis after this compound treatment.

cluster_1 Rutin's Effect on Apoptosis Signaling Rutin This compound p53 p53 Rutin->p53 Bcl2 Bcl-2 Rutin->Bcl2 - Bax Bax p53->Bax CytC Cytochrome c Release Bax->CytC Bcl2->Bax - Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's modulation of the intrinsic apoptosis pathway.

cluster_2 Rutin's Anti-inflammatory Signaling Rutin This compound NFkB NF-κB Rutin->NFkB - COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Inflammation Inflammation COX2->Inflammation iNOS->Inflammation

Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Rutin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Rutin hydrate on gene expression and detailed protocols for conducting relevant experiments. Rutin, a flavonoid glycoside found in various plants, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, primarily through the modulation of various signaling pathways and gene expression.[1][2][3]

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the dose-dependent effects of this compound on the expression of key genes across different models and conditions.

Table 1: Anti-inflammatory and Antioxidant Gene Expression

Gene/ProteinModel SystemThis compound ConcentrationObserved EffectReference
NF-κBZebrafish models of neuroinflammation100 mg/LDownregulation of NF-κB pathway-related targets (tlr9, nfkb1, RelA, nos2a, tnfα, il6, il1β, cxcl8, mif)[4]
TNF-α, IL-6, IL-1β--Reduction in pro-inflammatory markers[5]
Nrf2, HO-1RK-13 cellsVarious dosagesUpregulation of mRNA and protein expression
Catalase, SOD, GPx, HO-1Animal models of acute lung injury-Increased expression
GPx, GRHypercholesterolemic male Wistar rats0.2% in rat chowIncreased expression
GSTα, Srx1, GCL, PON-1Hypercholesterolemic male Wistar rats0.2% in rat chowDecreased expression
NOS2Aged C3H/HeN female miceOral administrationInhibition of gene expression in the small intestine
p-p65/p65 ratioTransition Hu sheep50 and 100 mg/kg body weight/dayMarkedly downregulated

Table 2: Cancer-Related Gene Expression

Gene/ProteinModel SystemThis compound ConcentrationObserved EffectReference
TGF-β, SMAD2Oral cancer cell lines (KB-1)43.8μM/mlSuppression of gene expression
p53Human prostate cancer cell lines (DU-145, PC-3, LNCaP)900 μMDownregulation of mutant p53 protein expression
Bcl-2LAN-5 neuroblastoma cells-Decreased expression
BaxHT 29 colon cancer cells-Upregulation
Caspase-3, -8, -9, PARPHT 29 colon cancer cells-Augmentation of cleaved forms
MKI67, VIM, CDH2, FN1, VEGFAMDA-MB-231 and MCF-7 breast cancer cells200 μMUpregulation
CDH1, THBS1MDA-MB-231 and MCF-7 breast cancer cells200 μMDownregulation

Table 3: Neuroprotection-Related Gene Expression

Gene/ProteinModel SystemThis compound ConcentrationObserved EffectReference
BDNF, TrkB, ERK, CREB, Bcl-2Scopolamine-induced rat hippocampus100 mg/kgAmeliorated decrease in expression
BaxScopolamine-induced rat hippocampus100 mg/kgAmeliorated increase in expression

Table 4: Metabolic and Cardiovascular Gene Expression

Gene/ProteinModel SystemThis compound ConcentrationObserved EffectReference
TGF-β1, SMAD2Coronary heart disease porcine model45 mg/kgAttenuated increase in expression
p-ERK1/2, p-AktCoronary heart disease porcine model45 mg/kgAttenuated reduction in expression
ACTA2, p38High glucose-induced human mesangial cells0.2, 0.4, 0.8 µmol/lInhibition of protein expression
IL-6, IL-8, NF-κBHigh-fat-fructose diet animal model-Significant decrease in fold change in gene expression

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., cancer cell lines, neuronal cells) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density.

  • Cell Culture: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with a culture medium to achieve the desired final concentrations.

  • Treatment: Once cells have reached the desired confluency (typically 70-80%), replace the old medium with a fresh medium containing various concentrations of this compound or vehicle control (medium with the solvent at the same concentration as the highest this compound treatment).

  • Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to subsequent analyses.

Protocol 2: RNA Extraction and Quantification
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a lysis reagent (e.g., TRIzol).

  • RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation with chloroform and precipitation with isopropanol.

  • RNA Purification: Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Primer Design: Design or obtain validated primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, β-actin).

  • qRT-PCR Reaction: Set up the qRT-PCR reaction by mixing the cDNA template, primers, and a suitable SYBR Green or TaqMan master mix.

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR thermal cycler using a standard cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways modulated by this compound and the general experimental workflow for gene expression analysis.

Rutin_Signaling_Pathways cluster_rutin This compound cluster_inflammation Inflammatory Response cluster_oxidative Oxidative Stress Response cluster_cancer Cancer Progression cluster_neuro Neuroprotection Rutin This compound NFkB NF-κB Rutin->NFkB Inhibits TNFa TNF-α Rutin->TNFa Inhibits IL6 IL-6 Rutin->IL6 Inhibits IL1b IL-1β Rutin->IL1b Inhibits Nrf2 Nrf2 Rutin->Nrf2 Activates TGFb TGF-β Rutin->TGFb Inhibits Bcl2 Bcl-2 Rutin->Bcl2 Inhibits Bax Bax Rutin->Bax Activates p53 p53 Rutin->p53 Activates BDNF BDNF Rutin->BDNF Activates HO1 HO-1 Nrf2->HO1 SOD SOD Nrf2->SOD CAT CAT Nrf2->CAT SMAD2 SMAD2 TGFb->SMAD2 TrkB TrkB BDNF->TrkB ERK ERK TrkB->ERK CREB CREB ERK->CREB Experimental_Workflow A 1. Cell Culture (e.g., Cancer cells, Neurons) B 2. Treatment with this compound (Various concentrations and time points) A->B C 3. Total RNA Extraction B->C D 4. RNA Quantification and Quality Control (Spectrophotometry, Bioanalyzer) C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. Quantitative Real-Time PCR (qRT-PCR) (Target genes and reference gene) E->F G 7. Data Analysis (Relative Gene Expression, ΔΔCt method) F->G H 8. Interpretation of Results G->H

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Rutin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin hydrate, a natural flavonoid, has garnered significant interest in cancer research due to its potential to induce apoptosis, or programmed cell death, in various cancer cell lines.[1][2] This document provides detailed application notes and protocols for analyzing this compound-induced apoptosis using flow cytometry, a powerful technique for quantitative analysis of cellular characteristics. The primary method detailed is the Annexin V and Propidium Iodide (PI) staining assay, which effectively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Understanding the underlying molecular mechanisms is crucial for drug development. This compound has been shown to trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), modulating the expression of the p53 tumor suppressor protein, and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. This cascade of events leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on apoptosis, reactive oxygen species (ROS) generation, and cell cycle progression in various cancer cell lines.

Table 1: Effect of this compound on Apoptosis Induction

Cell LineThis compound Concentration (µM)Duration (hours)Apoptotic Cells (%)Reference
Human Glioma (CHME)024-
524Increased
1024Increased
2024Increased
Cervical Cancer (HeLa)024-
(Increasing doses)24Dose-dependent increase
Cervical Cancer (Caski)9024Increased
12024Increased
15024Increased

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Generation

Cell LineThis compound Concentration (µM)Duration (hours)ROS Generation (%)Reference
Human Glioma (CHME)0245
52419
102431
202456
Cervical Cancer (Caski)901227.88
1201250.35
1501289.07

Table 3: Effect of this compound on Cell Cycle Progression

Cell LineThis compound Concentration (µM)Duration (hours)EffectReference
Cervical Cancer (HeLa)(Increasing doses)Not SpecifiedG0/G1 phase arrest
Cervical Cancer (Caski)90Not Specified76.29% in G0/G1
120Not Specified82.24% in G0/G1
150Not SpecifiedIncreased G0/G1 arrest
Neuroblastoma (LAN-5)Not SpecifiedNot SpecifiedG2/M arrest

Experimental Protocols

Cell Culture and Treatment
  • Culture the desired cancer cell line (e.g., HeLa, CHME, Caski) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density of 1-5 x 10^5 cells per well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Treat the cells with the different concentrations of this compound for the desired time periods (e.g., 24, 48 hours). Include an untreated control group.

Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Phosphate-buffered saline (PBS)

  • 10X Binding Buffer (100 mM Hepes, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 4 hours).

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Acquire data for at least 10,000-30,000 events per sample.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Visualizations

Experimental Workflow

Caption: Experimental workflow for apoptosis analysis.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_rutin This compound cluster_cellular Cellular Response cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Rutin This compound ROS ↑ Reactive Oxygen Species (ROS) Rutin->ROS p53 ↑ p53 Rutin->p53 Bcl2 ↓ Bcl-2 Rutin->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax p53->Bax Bax->MMP Bcl2->MMP CytoC ↑ Cytochrome c Release MMP->CytoC Casp9 ↑ Caspase-9 Activation CytoC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound intrinsic apoptosis pathway.

References

Enhancing Rutin Hydrate Bioavailability Through Encapsulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Rutin hydrate, a potent antioxidant flavonoid, holds significant promise for various therapeutic applications, including anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2][3] However, its clinical utility is hampered by poor aqueous solubility and low oral bioavailability.[4][5] Encapsulation technologies offer a promising strategy to overcome these limitations by improving its dissolution, stability, and absorption. This document provides detailed application notes and protocols for the encapsulation of this compound, aimed at researchers, scientists, and drug development professionals.

Overview of Encapsulation Strategies

Several nano- and micro-encapsulation techniques have been successfully employed to enhance the bioavailability of this compound. The most common and effective methods include:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. Liposomal formulations of rutin have demonstrated increased bioavailability and even brain targeting capabilities.

  • Nanoparticles: Polymeric or lipid-based nanoparticles can effectively encapsulate rutin, leading to improved solubility and sustained release. Chitosan and solid lipid nanoparticles (SLNs) are among the commonly used systems.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules like rutin, thereby increasing their aqueous solubility and dissolution rate.

  • Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, providing a hydrophobic core for the encapsulation of rutin.

The choice of encapsulation method depends on the desired physicochemical properties of the final formulation, such as particle size, drug loading, and release profile.

Comparative Data of Encapsulated this compound Formulations

The following tables summarize quantitative data from various studies on the encapsulation of this compound, providing a clear comparison of different formulation strategies.

Table 1: Physicochemical Properties of this compound Formulations

Encapsulation TechniqueCarrier Material(s)Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
LiposomesCalcium acetate gradient, reverse evaporation149.3 ± 7.780.05 ± 3.04Not Reported
Liposomes (Topical Gel)Phospholipon 90H, CholesterolNot Reported88Not Reported
Polymeric MicellesPluronic P12318 ± 259.5 ± 2.9Not Reported
Chitosan NanoparticlesChitosan80.7183.695
NanophytosomesPhosphatidylcholine, Cholesterol~150-200Not ReportedNot Reported
Solid Lipid Nanoparticles (SLNs)Not Specified176.990.3249.1
Cyclodextrin ComplexHydroxypropyl-β-cyclodextrin (HP-β-CD)Not ApplicableNot ApplicableNot Applicable
Polymeric ParticlesPoly(lactide)-b-poly(poly ethylene glycol methacrylate)1900 ± 71065.32 ± 11.693.27 ± 0.58

Table 2: In Vitro and In Vivo Performance of Encapsulated this compound

Encapsulation TechniqueKey Finding(s)ModelReference
LiposomesSignificantly increased bioavailability and brain targeting.In vivo (Mice)
Cyclodextrin Complex (HP-β-CD)Increased solubility, dissolution rate, and oral bioavailability.In vivo (Beagle Dogs)
Chitosan NanoparticlesSustained release with 94.75% drug release in 330 min compared to 47.69% for pure rutin.In vitro
Solid Lipid Nanoparticles (SLNs)Sustained drug release up to 72 h.In vitro
Casein Microparticles191.5-fold enhancement of rutin solubility at pH 7.0.In vitro
Rutin NanocrystalsEnhanced anti-inflammatory activity.Ex vivo/In vivo (Rat Model)
Nano-lipid ComplexImproved oral bioavailability and hepatoprotective activity.In vivo (Rats)

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of three common types of this compound encapsulations.

Protocol 1: Preparation of Rutin-Loaded Liposomes by Thin Film Hydration

This protocol is adapted from methodologies described for preparing liposomal formulations for topical and systemic delivery.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol in a 2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Add this compound to the lipid solution (e.g., at a lipid-to-drug ratio of 10:1 w/w).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a constant speed (e.g., 150 rpm) under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at the same temperature as the evaporation step for 1-2 hours. The volume of the aqueous phase will determine the final lipid concentration.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • For a more uniform size distribution and to form small unilamellar vesicles (SUVs), sonicate the liposome suspension in a bath sonicator for 15-30 minutes.

    • Alternatively, for a more defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • To remove unencapsulated rutin, centrifuge the liposome suspension at high speed (e.g., 15,000 rpm for 30 minutes).

    • Resuspend the liposomal pellet in fresh PBS. Repeat the washing step twice.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determine the amount of unencapsulated rutin in the supernatant after centrifugation using UV-Vis spectrophotometry or HPLC. The encapsulation efficiency is calculated as: EE (%) = [(Total Rutin - Free Rutin) / Total Rutin] x 100

Protocol 2: Preparation of Rutin-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol is based on the ionic gelation method, a simple and widely used technique for preparing chitosan nanoparticles.

Materials:

  • This compound

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Ethanol

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Preparation of Chitosan Solution:

    • Prepare a chitosan solution (e.g., 2 mg/mL) by dissolving chitosan in a 1% (v/v) acetic acid solution with overnight stirring.

  • Preparation of Rutin Solution:

    • Dissolve this compound in ethanol (e.g., 70%).

  • Formation of Nanoparticles:

    • Add the rutin solution to the chitosan solution under constant magnetic stirring for 30 minutes.

    • Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.

    • Add the TPP solution dropwise to the chitosan-rutin mixture under continuous stirring.

    • Nanoparticles will form spontaneously upon the ionic interaction between the positively charged chitosan and the negatively charged TPP.

    • Continue stirring for another 30-60 minutes.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes).

    • Wash the nanoparticle pellet with deionized water to remove unreacted reagents and unencapsulated rutin.

    • Resuspend the nanoparticles in deionized water for further analysis or lyophilize for long-term storage.

Characterization:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured by DLS.

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency and Drug Loading: Determined by quantifying the amount of rutin in the supernatant after centrifugation and in the lyophilized nanoparticles.

Protocol 3: Preparation of Rutin-Cyclodextrin Inclusion Complexes by Kneading Method

This method is a simple and solvent-efficient way to prepare inclusion complexes.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Mixing:

    • Place HP-β-CD in a mortar.

    • Add a small amount of the water-ethanol mixture to moisten the HP-β-CD.

    • Add this compound to the mortar (e.g., in a 1:1 molar ratio with HP-β-CD).

  • Kneading:

    • Knead the mixture thoroughly with a pestle for 45-60 minutes.

    • During kneading, add small amounts of the solvent mixture as needed to maintain a paste-like consistency.

  • Drying:

    • Scrape the resulting paste and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving:

    • Pass the dried complex through a sieve to obtain a fine powder.

Characterization:

  • Formation of Inclusion Complex: Confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). These analyses will show changes in the spectral and thermal properties of rutin upon complexation.

  • Phase Solubility Studies: To determine the stoichiometry and stability constant of the complex.

Visualizations

The following diagrams illustrate the experimental workflow for nanoparticle preparation and a key signaling pathway influenced by rutin.

experimental_workflow cluster_preparation Preparation cluster_process Encapsulation Process cluster_purification Purification & Isolation cluster_characterization Characterization rutin This compound encapsulation Encapsulation (e.g., Ionic Gelation, Film Hydration) rutin->encapsulation carrier Encapsulating Agent (e.g., Chitosan, Lipids) carrier->encapsulation solvent Solvent System solvent->encapsulation purification Purification (e.g., Centrifugation) encapsulation->purification isolation Isolation (e.g., Lyophilization) purification->isolation physicochemical Physicochemical (Size, Zeta, EE%) isolation->physicochemical invitro In Vitro Release isolation->invitro invivo In Vivo Bioavailability isolation->invivo

Caption: Experimental workflow for preparing and characterizing encapsulated this compound.

rutin_signaling_pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Regulation rutin Rutin nfkb NF-κB Pathway rutin->nfkb Inhibits mapk MAPK Pathway (p38, JNK, ERK) rutin->mapk Modulates bcl2 Bcl-2 (Anti-apoptotic) rutin->bcl2 Downregulates bax Bax (Pro-apoptotic) rutin->bax Upregulates inflammation Inflammation nfkb->inflammation Promotes mapk->inflammation Promotes caspases Caspases bcl2->caspases Inhibits bax->caspases Activates apoptosis Apoptosis caspases->apoptosis Induces

Caption: Rutin's modulation of key cellular signaling pathways.

By utilizing these encapsulation strategies and protocols, researchers can develop effective formulations to enhance the bioavailability of this compound, thereby unlocking its full therapeutic potential.

References

Application Notes and Protocols for the LC-MS/MS Identification of Rutin Hydrate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and quantification of Rutin hydrate and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document outlines detailed experimental protocols, data presentation tables, and visual workflows to facilitate research in drug metabolism, pharmacokinetics, and related fields.

Introduction

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found in many plants, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Understanding its metabolic fate is crucial for evaluating its bioavailability and therapeutic potential. The primary metabolic pathway involves the enzymatic deglycosylation of Rutin by the gut microbiota to its aglycone form, quercetin, which is then further metabolized.[3][4][5] This document details a robust LC-MS/MS methodology for the characterization of these metabolic transformations.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism primarily initiated by the gut microbiota. The initial step is the hydrolysis of the rutinoside sugar moiety, yielding quercetin-3-glucoside and subsequently the aglycone, quercetin. Quercetin is then absorbed and undergoes phase II metabolism in the body, forming various glucuronidated and sulfated conjugates. The gut microbiota can also further degrade quercetin into smaller phenolic acids.

Rutin_Metabolism Rutin This compound Quercetin_3_glucoside Quercetin-3-glucoside Rutin->Quercetin_3_glucoside α-rhamnosidase (Gut Microbiota) Quercetin Quercetin Rutin->Quercetin β-rutinosidase (Gut Microbiota) Quercetin_3_glucoside->Quercetin β-glucosidase (Gut Microbiota) Quercetin_conjugates Quercetin Glucuronides & Sulfates Quercetin->Quercetin_conjugates Phase II Enzymes (e.g., UGTs, SULTs) Phenolic_acids Phenolic Acids (e.g., 3,4-dihydroxyphenylacetic acid) Quercetin->Phenolic_acids Gut Microbiota

Figure 1: Metabolic Pathway of this compound.

Experimental Workflow

The general workflow for the analysis of this compound metabolites involves sample preparation, LC separation, and MS/MS detection and analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Biological Matrix (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (ESI+/-) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (MS/MS) (MRM) MS_Detection->MSMS_Fragmentation Peak_Integration Peak Integration MSMS_Fragmentation->Peak_Integration Quantification Quantification Peak_Integration->Quantification Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

References

Troubleshooting & Optimization

Technical Support Center: Rutin Hydrate Dissolution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals on how to properly dissolve and use Rutin hydrate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture?

A1: The most common and effective solvent for preparing a concentrated stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] Dimethylformamide (DMF) is also an effective organic solvent for dissolution.[3][4] this compound is sparingly soluble in water or aqueous buffers, so direct dissolution in cell culture media is not recommended.

Q2: How do I prepare a concentrated stock solution of this compound?

A2: To prepare a stock solution, dissolve the crystalline this compound powder in fresh, anhydrous DMSO. To enhance solubility, you can gently warm the solution to 37°C or use an ultrasonic bath for a short period. It is also recommended to purge the solvent with an inert gas before adding it to the powder. Once dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter before use.

Q3: What is the solubility of this compound in various solvents?

A3: The solubility of this compound can vary slightly between suppliers. The following table summarizes its approximate solubility in common laboratory solvents.

SolventApproximate SolubilityReference
DMSO25 mg/mL to 100 mg/mL
DMF~30 mg/mL
Ethanol~37 mg/mL
Methanol~43 mg/mL
Water~0.12 mg/mL
DMF:PBS (1:5, pH 7.2)~0.16 mg/mL

Q4: How should I store my this compound stock solution?

A4: The solid, crystalline form of this compound is stable at room temperature for at least four years. Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months. It is not recommended to store aqueous dilutions for more than one day.

Q5: Why is my this compound precipitating when I add it to the cell culture medium?

A5: Precipitation is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. This compound has very low solubility in aqueous solutions like cell culture media. When the DMSO stock is added to the medium, the final DMSO concentration may not be sufficient to keep the this compound dissolved, causing it to precipitate. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low (typically <0.5%) and add the stock solution to the medium slowly while gently mixing.

Troubleshooting Guide
ProblemPossible CauseRecommended Solution
Precipitate forms immediately upon dilution in media. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Perform a serial dilution of your stock solution.- Add the diluted solution drop-wise into the cell culture medium while gently swirling the flask/plate.- Ensure the final solvent concentration (e.g., DMSO) is as low as possible and non-toxic to your cells.
Cloudiness or turbidity appears in the culture medium over time. The compound may be slowly precipitating out of the solution due to instability or temperature fluctuations.- Prepare fresh dilutions for each experiment from a frozen stock.- Do not store working solutions in aqueous buffers for more than a day.- Ensure the incubator has stable temperature and humidity to prevent evaporation, which can concentrate salts and the compound.
Low or inconsistent biological activity observed. The compound may not be fully dissolved, leading to an inaccurate final concentration. Repeated freeze-thaw cycles of the stock solution can also degrade the compound.- Visually inspect your stock solution for any undissolved crystals before use.- Always use aliquots that have not been subjected to more than one or two freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution in DMSO
  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the vial of this compound powder and a bottle of anhydrous DMSO to come to room temperature.

  • Calculation: Determine the volume of DMSO required. For example, to make a 25 mg/mL stock solution from 50 mg of this compound powder, you will need 2 mL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound. Cap the vial tightly.

  • Solubilization: Vortex the vial for 1-2 minutes. If crystals are still visible, place the vial in a 37°C water bath or an ultrasonic bath for 5-10 minutes until the solution is clear.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound for Cell Treatment
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium without serum. For example, dilute the 25 mg/mL stock 1:100 in serum-free medium to get a 250 µg/mL solution. Mix thoroughly by gentle pipetting.

  • Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate step) to your cell culture plates containing cells and complete medium. Add the solution drop-by-drop to different areas of the well while gently swirling the plate to ensure rapid and even distribution.

  • Final Solvent Concentration: Always calculate the final concentration of the solvent (e.g., DMSO) in your culture wells. Ensure it is below the toxic level for your specific cell line (typically <0.5%) and include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Visualizations

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Workflow powder This compound Powder dissolve Dissolve & Vortex powder->dissolve dmso Anhydrous DMSO dmso->dissolve enhance Warm (37°C) or Sonicate (Optional) dissolve->enhance filter Sterile Filter (0.22 µm) enhance->filter aliquot Aliquot & Store (-20°C / -80°C) filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Medium thaw->dilute add Add to Cells dilute->add incubate Incubate add->incubate G Rutin This compound JNK JNK Rutin->JNK Inhibits ERK ERK1/2 Rutin->ERK Inhibits mTOR mTOR Rutin->mTOR Activates Stress Oxidative Stress (e.g., Cadmium Chloride) Stress->JNK Stress->ERK Apoptosis Neural Apoptosis JNK->Apoptosis ERK->Apoptosis Survival Cell Survival & Memory Function mTOR->Survival Apoptosis->Survival

References

Technical Support Center: Preventing Rutin Hydrate Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Rutin hydrate in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

This compound has poor solubility in water, especially in acidic and neutral environments[1][2]. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous solution. Several factors can contribute to this, including:

  • Low pH: Rutin's solubility is significantly lower in acidic and neutral pH conditions[2][3].

  • Inadequate Solvent System: Water alone is a poor solvent for this compound.

  • Temperature: While higher temperatures can initially increase solubility, Rutin may precipitate out as the solution cools[4].

  • High Concentration: Attempting to dissolve a high concentration of this compound directly in an aqueous buffer can lead to precipitation.

Q2: What is the solubility of this compound in common solvents?

This compound is sparingly soluble in aqueous buffers but shows good solubility in some organic solvents. It is crucial to first dissolve it in an appropriate organic solvent before diluting it with an aqueous buffer.

SolventApproximate Solubility
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (DMSO)~25 mg/mL
DMF:PBS (pH 7.2) (1:5)~0.16 mg/mL
Water~0.125 mg/mL
Pyridine50 g/100 mL
EthanolSoluble
MethanolSoluble

Q3: How can I increase the solubility of this compound in my aqueous solution?

Several methods can be employed to enhance the solubility of this compound and prevent precipitation:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or DMF to prepare a stock solution before diluting with the aqueous buffer is a common and effective method. Formulations containing PEG300 and Tween-80 have also been shown to achieve clear solutions at higher concentrations.

  • pH Adjustment: Increasing the pH of the aqueous solution to alkaline conditions (e.g., pH 11) significantly increases the solubility of Rutin. However, the stability of Rutin at high pH should be considered.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the aqueous solubility and dissolution rate of Rutin.

  • Use of Surfactants: Surfactants like Tween-80 can aid in the dissolution and stabilization of this compound in aqueous formulations.

  • Polymer Conjugation: Enzymatic polymerization of Rutin can create a water-soluble polyrutin with significantly higher aqueous solubility.

Q4: Are there any ready-to-use protocols for preparing a clear aqueous solution of this compound?

Yes, several protocols have been developed to achieve clear aqueous solutions of this compound. These often involve a combination of co-solvents and surfactants. For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section below.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting_Rutin_Precipitation start Start: this compound Precipitation Observed check_solvent Is an organic co-solvent (e.g., DMSO, DMF) being used to prepare a stock solution? start->check_solvent use_cosolvent Action: Prepare a concentrated stock solution in DMSO or DMF first, then dilute with aqueous buffer. check_solvent->use_cosolvent No check_ph What is the pH of the aqueous solution? check_solvent->check_ph Yes solution_clear Solution is clear. Precipitation resolved. use_cosolvent->solution_clear acidic_neutral pH is acidic or neutral. check_ph->acidic_neutral alkaline pH is alkaline. check_ph->alkaline increase_ph Action: Adjust the pH of the aqueous solution to an alkaline range (e.g., pH 9-11). acidic_neutral->increase_ph check_concentration Is the final concentration of this compound too high? alkaline->check_concentration increase_ph->solution_clear reduce_concentration Action: Lower the final concentration of this compound in the aqueous solution. check_concentration->reduce_concentration Yes consider_enhancers Have solubility enhancers been considered? check_concentration->consider_enhancers No reduce_concentration->solution_clear use_cyclodextrin Action: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. consider_enhancers->use_cyclodextrin Option 1 use_surfactant Action: Add a surfactant (e.g., Tween-80) to the formulation. consider_enhancers->use_surfactant Option 2 use_cyclodextrin->solution_clear use_surfactant->solution_clear Solubilization_Strategy start Start: Need to prepare an aqueous this compound solution check_invivo Is the solution for in vivo use? start->check_invivo invivo_yes Action: Use a co-solvent system with biocompatible excipients (e.g., DMSO, PEG300, Tween-80). check_invivo->invivo_yes Yes check_organic_tolerance Is the experimental system sensitive to organic solvents? check_invivo->check_organic_tolerance No end Proceed with selected solubilization method. invivo_yes->end organic_sensitive_yes Action: Consider solvent-free methods like pH adjustment or cyclodextrin complexation. check_organic_tolerance->organic_sensitive_yes Yes check_high_concentration Is a high final concentration required? check_organic_tolerance->check_high_concentration No organic_sensitive_yes->end high_conc_yes Action: Cyclodextrin complexation or specialized co-solvent formulations are recommended. check_high_concentration->high_conc_yes Yes low_conc_sufficient Action: A simple co-solvent method (e.g., DMSO stock dilution) may be sufficient. check_high_concentration->low_conc_sufficient No high_conc_yes->end low_conc_sufficient->end

References

Technical Support Center: Optimizing Rutin Hydrate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Rutin hydrate in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a flavonoid glycoside found in many plants, including citrus fruits, buckwheat, and tea.[1][2] It is a glycoside of the flavonoid quercetin.[2] Rutin is known for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and vasoprotective activities.[3][4] Its therapeutic potential is linked to its ability to modulate various cell signaling pathways.

Q2: How should I dissolve this compound for my cell culture experiments?

This compound has poor water solubility (approximately 0.125 g/L), which can be a challenge for in vitro studies. Its solubility is significantly higher in organic solvents.

For cell culture applications, the recommended procedure is:

  • First, dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility is approximately 25 mg/mL in DMSO and 30 mg/mL in DMF.

  • Then, dilute this stock solution into your aqueous cell culture medium to achieve the final desired concentration.

  • It is important to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration range for this compound in vitro?

The effective concentration of this compound is highly dependent on the cell type and the biological effect being studied. Based on published literature, a broad starting range to test would be from 5 µM to 100 µM.

  • For antioxidant and anti-inflammatory assays: Concentrations between 10 µM and 100 µM are often effective.

  • For anticancer activity: A dose-dependent effect is often observed, with IC50 values (the concentration that inhibits 50% of cell growth) typically falling between 40 µM and 125 µM in various cancer cell lines.

  • For cytoprotective effects: Lower concentrations, such as 50 µM, have been shown to be effective in protecting cardiomyocytes.

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model and assay.

Q4: Is this compound toxic to cells?

This compound can be cytotoxic, particularly at higher concentrations. The toxicity threshold varies significantly among different cell lines. For example, in normal Vero kidney cells, no significant cytotoxicity was observed up to 50 µM. However, in various cancer cell lines, a dose-dependent decrease in viability is seen, with significant effects starting at concentrations as low as 5-10 µM. Always evaluate the cytotoxicity of this compound in your specific cell line using a viability assay (e.g., MTT or XTT) to distinguish between targeted biological effects and general toxicity.

Q5: How stable is this compound in solutions?

  • Solid Form: As a crystalline solid, this compound is stable for years when stored at room temperature.

  • Stock Solutions: Stock solutions prepared in DMSO can be stored at -20°C for one month or -80°C for up to six months. It is advisable to store solutions in aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: this compound has low stability in aqueous alkaline mediums. It is not recommended to store aqueous solutions for more than one day. For experiments, fresh dilutions from the stock solution into the culture medium should be prepared just before use.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation in Culture Medium This compound's poor aqueous solubility.Ensure the stock solution in DMSO or DMF is fully dissolved before diluting into the medium. Perform the final dilution directly into the medium pre-warmed to 37°C and mix immediately. To increase solubility, you can gently heat the stock solution to 37°C and use an ultrasonic bath.
Final concentration of this compound exceeds its solubility limit in the medium.Decrease the final concentration of this compound. The solubility in a 1:5 solution of DMF:PBS (pH 7.2) is approximately 0.16 mg/ml.
High Cell Death (Even at Low Concentrations) Solvent (DMSO/DMF) toxicity.Calculate the final solvent concentration in your medium. Ensure it does not exceed non-toxic levels (usually <0.5%). Run a vehicle control (medium with the same concentration of solvent) to confirm the solvent is not the cause of cytotoxicity.
The specific cell line is highly sensitive to this compound.Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 µM) to determine the cytotoxic threshold for your specific cells.
No Observable Biological Effect Concentration is too low.Increase the concentration of this compound. Refer to the effective concentration ranges in Table 2 for similar studies or perform a wider dose-response experiment (e.g., up to 200 µM).
Degradation of this compound.Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions.
Inconsistent or Non-Reproducible Results Incomplete dissolution of this compound.Visually inspect your stock solution for any undissolved particles before each use. Vortex thoroughly before making dilutions.
Instability of this compound in the experimental conditions (e.g., pH, light exposure).Protect solutions from light. Be aware that the stability of rutin can be pH-dependent. Ensure consistent timing and conditions for all experiments.

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference(s)
DMSO~25 mg/mL
DMF~30 mg/mL
Methanol (MeOH)~42.75 mg/mL
Ethanol (EtOH)~37.39 mg/mL
Water~0.113 - 0.125 mg/mL
DMF:PBS (pH 7.2) (1:5 ratio)~0.16 mg/mL

Table 2: Effective Concentrations of this compound in Various In Vitro Models

Cell Type / ModelAssayEffective ConcentrationReference(s)
RAW 264.7 MacrophagesAnti-inflammatory (NO, PGE2 suppression)>10 µM
H9c2 CardiomyocytesCardioprotection (Anti-hypertrophy)50 µM
PC12 CellsNeuroprotectionNot specified
Cell-freeAntioxidant (DPPH radical scavenging)30 µM
Cell-freeAntioxidant (Hydroxyl radical scavenging)10 - 100 µM

Table 3: IC50 Values of this compound in Different Cancer Cell Lines (24-48h Treatment)

Cell LineCancer TypeIC50 ValueReference(s)
786-ORenal Cancer45.2 µM
SK-MEL-28Melanoma47.44 µM
RPMI-7951Melanoma64.49 µM
KB-1Oral Cancer43.8 µM
SW480Colon Cancer125 µM

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines a general workflow for optimizing this compound concentration for an in vitro cell-based assay.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Stock Solution (Rutin in DMSO/DMF) C Dose-Response Assay (e.g., 1-200 µM) A->C B Determine Cell Seeding Density B->C D Include Controls (Untreated, Vehicle) E Incubate for 24-72h C->E D->E F Perform Target Assay (e.g., Viability, Cytokine level) E->F G Measure Endpoint & Collect Data F->G H Calculate IC50 or EC50 G->H I Select Optimal Concentration(s) for Further Experiments H->I

Caption: General workflow for optimizing this compound concentration.

Protocol 1: Cell Viability (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100-200 µL of the medium containing different concentrations of this compound (e.g., 0-250 µM). Include wells for untreated control and vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

This cell-free assay measures the ability of this compound to scavenge free radicals.

  • Solution Preparation:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., working concentration of 57 µM).

    • Prepare various concentrations of this compound (e.g., 10, 30, 50, 100 µM) in methanol.

    • A standard antioxidant like ascorbic acid should be used as a positive control.

  • Reaction: In a 96-well plate, add a specific volume of the this compound solutions to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Protocol 3: Anti-inflammatory Activity (Nitric Oxide, TNF-α, and IL-6 Measurement)

This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant to measure the secreted inflammatory mediators.

  • Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent. Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement: The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is typically read at 450 nm.

Signaling Pathways Modulated by Rutin

Rutin exerts its biological effects by interacting with multiple intracellular signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.

PI3K/Akt/mTOR Pathway

This pathway is crucial for regulating cell survival, proliferation, and metabolism. Rutin can either activate this pathway, leading to protective effects like neuroprotection and cardioprotection, or inhibit it, which is relevant to its anticancer properties.

G Rutin Rutin PI3K PI3K Rutin->PI3K Modulates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Rutin's modulation of the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to external stimuli and regulates processes like inflammation, proliferation, and apoptosis. Rutin's effect is context-dependent; it can inhibit JNK in cardiomyocyte hypertrophy or suppress ERK in certain cancer cells.

G cluster_mapk MAPK Family Rutin Rutin ERK ERK1/2 Rutin->ERK Modulates JNK JNK1/2 Rutin->JNK Modulates p38 p38 Rutin->p38 Modulates MAPK_family MAPK Family Response Cellular Responses (Inflammation, Proliferation, Apoptosis) ERK->Response JNK->Response p38->Response

Caption: Rutin's modulation of the MAPK signaling pathway.

References

Technical Support Center: HPLC Analysis of Rutin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of Rutin hydrate.

Frequently Asked Questions (FAQs)

Q1: What is a common starting HPLC method for this compound analysis?

A1: A common starting point for the analysis of this compound is reverse-phase HPLC. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and an acidic aqueous buffer. The detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, such as 257 nm, 281 nm, or 356 nm.[1][2][3]

Q2: What are the most common issues encountered during the HPLC analysis of this compound?

A2: The most frequently reported issues include peak tailing, the appearance of ghost peaks, baseline drift, and shifts in retention time. These problems can often be attributed to factors such as mobile phase composition, sample preparation, column condition, and instrument parameters.

Q3: Can quercetin interfere with the analysis of this compound?

A3: Yes, quercetin, which is the aglycone of rutin, can be present as a degradation product or an impurity in this compound samples.[4] Due to their structural similarity, chromatographic separation can be challenging. Method optimization, including adjustments to the mobile phase composition and pH, is crucial to ensure adequate resolution between Rutin and quercetin.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing for this compound is a common problem and can be caused by several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Secondary Interactions with Residual Silanols: Rutin, with its polar hydroxyl groups, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Adjusting the mobile phase pH to a lower value (e.g., pH 2.8-4.1) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[5] The use of an end-capped C18 column is also recommended.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds like Rutin.

    • Solution: Experiment with different pH values of the aqueous portion of the mobile phase. A study on the effect of mobile phase pH on the retention of organic acids showed that adjusting the pH can significantly impact peak shape and retention time. For acidic compounds, a lower pH generally results in better peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

Below is a troubleshooting workflow for addressing peak tailing in this compound analysis.

PeakTailing_Troubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH Acidic (e.g., < 4.5)? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.8-4.1 check_pH->adjust_pH No check_concentration Is Sample Concentration Too High? check_pH->check_concentration Yes adjust_pH->check_concentration dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes check_column_health Is Column Old or Contaminated? check_concentration->check_column_health No dilute_sample->check_column_health flush_column Flush Column with Strong Solvent check_column_health->flush_column Yes end_bad Problem Persists check_column_health->end_bad No replace_column Replace Column flush_column->replace_column Tailing Persists end_good Problem Resolved flush_column->end_good Tailing Resolved replace_column->end_good

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Ghost Peaks

Q: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. What could be the source and how do I eliminate them?

A: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.

Potential Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.

    • Solution: Always use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phase components before use.

  • Sample Carryover: Residuals from previous injections can be carried over to subsequent runs, appearing as ghost peaks.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank solvent after a high-concentration sample can help confirm carryover.

  • Contamination from Sample Preparation: Impurities can be introduced during sample extraction and handling.

    • Solution: Ensure all glassware is scrupulously clean. Use high-purity solvents for extraction and reconstitution. A solid-phase extraction (SPE) cleanup step can help remove interfering matrix components.

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and frits.

    • Solution: Regularly flush the entire HPLC system with a strong solvent to remove any accumulated contaminants.

The following diagram outlines a systematic approach to identifying and eliminating ghost peaks.

GhostPeaks_Troubleshooting start Ghost Peaks Observed run_blank Inject Blank Solvent start->run_blank peak_present Ghost Peak Still Present? run_blank->peak_present check_mobile_phase Prepare Fresh Mobile Phase peak_present->check_mobile_phase Yes end_bad Problem Persists (Carryover) peak_present->end_bad No check_system Flush HPLC System check_mobile_phase->check_system end_good Problem Resolved check_system->end_good check_sample_prep Review Sample Preparation Protocol check_sample_prep->end_good end_bad->check_sample_prep BaselineDrift_Troubleshooting start Baseline Drift Observed check_temp Is Column Temperature Stable? start->check_temp use_oven Use a Column Oven check_temp->use_oven No check_mobile_phase Is Mobile Phase Fresh and Degassed? check_temp->check_mobile_phase Yes use_oven->check_mobile_phase prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp No check_column Is the Column Equilibrated and Clean? check_mobile_phase->check_column Yes prepare_fresh_mp->check_column equilibrate_flush Equilibrate/Flush Column check_column->equilibrate_flush No check_detector Check Detector (Flow Cell, Lamp) check_column->check_detector Yes equilibrate_flush->check_detector clean_detector Clean Flow Cell / Replace Lamp check_detector->clean_detector end_good Problem Resolved clean_detector->end_good

References

Adjusting pH for optimal Rutin hydrate stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving Rutin hydrate, with a specific focus on the impact of pH on its stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving this compound?

A1: this compound exhibits poor solubility in acidic and neutral aqueous solutions but has significantly greater solubility in alkaline conditions.[1][2] The highest aqueous solubility is achieved at pH 11.[3] However, it is crucial to consider that chemical stability may be compromised at high alkaline pH.[3] For many applications, a common practice is to first dissolve this compound in an organic solvent like DMSO or dimethylformamide (DMF) and then dilute it into an aqueous buffer at the desired pH.[4]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. While it is more soluble at alkaline pH, it can also undergo degradation. For instance, at pH 11, a 10% decrease in concentration was observed after just 30 minutes. Conversely, under strongly acidic conditions and elevated temperatures, Rutin can be hydrolyzed, leading to the cleavage of its glycosidic bond to form its aglycone, quercetin. Some studies indicate that Rutin is susceptible to degradation under both acidic and oxidative stress conditions. For general storage in solution, a neutral to slightly acidic pH is often preferred to balance solubility and stability.

Q3: My this compound solution is changing color. What does this indicate?

A3: A color change in your this compound solution, particularly at alkaline pH, can be an indicator of degradation. The decomposition of Rutin can lead to the formation of various smaller phenolic compounds, which may alter the solution's appearance. It is recommended to use freshly prepared solutions whenever possible and to protect them from light and high temperatures to minimize degradation.

Q4: How does pH influence the biological activity of Rutin?

A4: The pH of the experimental environment can significantly impact Rutin's biological activity. The conversion of Rutin to quercetin under acidic conditions can enhance certain biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic effects. Most in vitro cell-based assays are conducted at a physiological pH of 7.2-7.4. At this pH, Rutin demonstrates a wide range of activities, such as modulating inflammatory pathways and inducing apoptosis in cancer cells.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

  • Cause: this compound has very low solubility in neutral aqueous solutions.

  • Solution: Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF, where its solubility is approximately 25-30 mg/mL. Then, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.

Issue 2: I am observing inconsistent results in my cell-based assays.

  • Cause 1: Solution Instability. If you are preparing large batches of Rutin-containing media at alkaline pH and storing them, the compound may be degrading over time, leading to a decrease in effective concentration.

  • Solution 1: Always prepare Rutin-containing media fresh before each experiment. Avoid prolonged storage of Rutin in alkaline solutions.

  • Cause 2: Precipitation. When diluting a concentrated organic stock solution into your aqueous buffer, Rutin may precipitate if the final concentration exceeds its solubility limit at that specific pH.

  • Solution 2: Perform a solubility test first. Prepare serial dilutions of your Rutin stock into the buffer and visually inspect for any precipitation after a short incubation period. Use a final concentration that remains fully dissolved.

Issue 3: My measured antioxidant/anti-inflammatory activity is lower than expected.

  • Cause: The pH of your assay system may not be optimal for the specific activity being measured, or the compound may have degraded.

  • Solution: Review the literature for the specific assay you are performing. For antioxidant assays like DPPH, the solvent and pH can influence results. For anti-inflammatory cell-based assays, ensure the pH of the cell culture medium is maintained at ~7.4. Consider if converting Rutin to quercetin via acid hydrolysis might be beneficial for your specific research question, as quercetin can exhibit higher activity in some assays.

Data Summary Tables

Table 1: Effect of pH on the Aqueous Solubility of this compound

pH ValueSolubility ProfileReference
1.2Very poor solubility.
4.6Poor solubility.
6.8Poor solubility, though slightly higher than at more acidic pH values.
< 9.0Solubility begins to decrease significantly below this pH.
9.0Approximately 90% of a 5% w/v dispersion is soluble.
11.0Highest aqueous solubility.

Table 2: Effect of pH on the Chemical Stability of this compound

ConditionStability ProfileDegradation/Conversion ProductsReference
Strong Acid (e.g., 0.5 M HCl) Undergoes hydrolysis, especially with heat.Quercetin (aglycone) and rutinose (disaccharide).
Forced Degradation (Acidic) Susceptible to degradation.Not specified.
Alkaline (pH 11.0) Unstable; approximately 10% degradation observed within 30 minutes.Smaller phenolic acids and its derivative quercetin.

Experimental Protocols

Protocol 1: Preparation and HPLC Analysis of this compound Stability at Different pH Values

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 10.0) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, carbonate-bicarbonate for pH 10).

  • Preparation of Rutin Stock Solution: Accurately weigh and dissolve this compound in methanol or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Incubation: Dilute the Rutin stock solution into each of the prepared buffers to a final concentration of 100 µg/mL. Divide each solution into aliquots and store them under controlled conditions (e.g., 25°C, protected from light).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each pH solution.

  • HPLC Analysis:

    • System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, 20mM Ammonium acetate (pH 3.0) and acetonitrile (60:40, v/v). Another option is methanol:water (50:50, v/v) in 10 mM acetate buffer at pH 4.1.

    • Flow Rate: 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength of 257 nm or 359 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the peak area of Rutin at each time point. Calculate the percentage of Rutin remaining relative to the T=0 time point for each pH condition. A decrease in the peak area indicates degradation.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay Using RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Rutin Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration is ≤0.5%.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Rutin. Include a vehicle control (medium with DMSO only). Incubate for 1-2 hours.

  • Inflammatory Stimulation: After the pre-treatment period, add Lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. A decrease in absorbance compared to the LPS-only control indicates anti-inflammatory activity.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours.

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This step is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualizations

workflow Experimental Workflow: Assessing pH Effects on this compound cluster_prep Preparation cluster_exp Experiment & Analysis cluster_results Data Interpretation A Prepare Buffers (e.g., pH 4, 7, 10) C Dilute Stock into Buffers (Working Solutions) A->C B Prepare Rutin Stock (in DMSO/Methanol) B->C D Incubate at T=25°C (Time points: 0, 1, 4, 8, 24h) C->D F Cell-Based Assay (e.g., Anti-inflammatory) C->F E HPLC Analysis (Quantify Rutin Peak Area) D->E H Assess Stability (% Rutin Remaining vs. Time) E->H G Measure Activity (e.g., Nitric Oxide, Cytokines) F->G I Assess Activity (Biological Effect vs. pH) G->I J Determine Optimal pH H->J I->J

Caption: Workflow for evaluating the effect of pH on this compound stability and activity.

signaling_pathways Key Signaling Pathways Modulated by Rutin cluster_inflammation Anti-Inflammatory Effects cluster_apoptosis Apoptosis Induction cluster_angiogenesis Anti-Angiogenesis Rutin Rutin NFkB NF-κB Pathway Rutin->NFkB inhibits MAPK MAPK Pathway (p38, JNK) Rutin->MAPK inhibits p53 p53 Activation Rutin->p53 activates Bcl2 Bcl-2 (Anti-apoptotic) Rutin->Bcl2 inhibits VEGF VEGF Signaling Rutin->VEGF inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines inhibits transcription MAPK->NFkB activates Bax Bax (Pro-apoptotic) p53->Bax Caspases Caspase Cascade (Caspase-9, Caspase-3) Bax->Caspases

Caption: Simplified diagram of key signaling pathways modulated by Rutin.

References

Technical Support Center: Rutin Hydrate Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rutin hydrate in cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with this compound, focusing on identifying and resolving contamination.

Problem 1: Unexpected changes in cell culture appearance after adding this compound.

Question: My cell culture medium turned cloudy and/or changed color (e.g., to yellow) shortly after adding this compound. Is this contamination?

Answer:

It could be microbial contamination, but precipitation of the compound should also be considered. Follow these steps to diagnose the issue:

  • Microscopic Examination: Immediately examine an aliquot of the cell culture medium under a phase-contrast microscope.

    • Signs of Bacterial Contamination: Look for small, motile, rod-shaped or spherical particles, often in clusters. The background of the medium may appear grainy.

    • Signs of Yeast Contamination: Look for oval or spherical budding particles, which may be in chains.

    • Signs of Fungal (Mold) Contamination: Look for thin, filamentous structures (hyphae) that may form a network.[1]

    • This compound Precipitate: If you observe amorphous, crystalline, or non-motile particles that do not resemble microorganisms, it is likely that the this compound has precipitated out of solution.

  • pH Check: A rapid drop in pH (medium turning yellow) is a strong indicator of bacterial contamination.[1] Fungal contamination can sometimes lead to an increase in pH (medium turning pinkish).[2]

  • Solubility Check: Review your this compound stock solution preparation. This compound has poor aqueous solubility.[3][4]

    • Ensure you are using an appropriate solvent such as DMSO or DMF to prepare a concentrated stock solution before diluting it in your culture medium.

    • The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically <0.5% for DMSO).

    • If precipitation occurs, you can try gently warming the stock solution or using sonication to aid dissolution before sterile filtration.

Question: I've prepared my this compound stock solution in DMSO, but I still see particles in my culture medium. What should I do?

Answer:

This could be due to the this compound precipitating upon dilution in the aqueous culture medium. Here are some troubleshooting steps:

  • Sterile Filtration: Always sterile-filter your this compound stock solution through a 0.22 µm syringe filter before adding it to the culture medium. This will remove any pre-existing microbial contaminants or undissolved particles from the powder.

  • Working Concentration: Ensure that the final concentration of this compound in your culture medium does not exceed its solubility limit in that specific medium. You may need to perform a solubility test for your experimental conditions.

  • Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Fresh Preparations: It is recommended to prepare fresh dilutions of this compound for each experiment and avoid storing diluted aqueous solutions for extended periods.

Problem 2: Distinguishing between this compound-induced cytotoxicity and contamination.

Question: My cells are detaching, rounding up, and their growth has slowed after treatment with this compound. How can I be sure this is a cytotoxic effect and not due to a cryptic contaminant like mycoplasma?

Answer:

It is crucial to differentiate between the expected pharmacological effects of this compound and the signs of contamination.

  • Dose-Dependence: True cytotoxicity from this compound should be dose-dependent. You should observe a greater effect at higher concentrations and a lesser or no effect at lower concentrations. Contamination, on the other hand, will often lead to a rapid decline in cell health regardless of the this compound concentration.

  • Control Wells: Always include the following controls in your experiments:

    • Untreated Cells: Cells cultured in medium without any treatment.

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This helps to ensure that the observed effects are not due to the solvent itself.

  • Mycoplasma Testing: Mycoplasma contamination is a common issue that can be difficult to detect visually. It can cause a range of effects, including altered cell growth, morphology, and metabolism.

    • Regularly test your cell lines for mycoplasma using a reliable method such as PCR-based detection or a specific mycoplasma detection kit.

    • If you suspect mycoplasma, quarantine the affected cultures and consider treatment with a mycoplasma-specific antibiotic or discard the contaminated cells.

  • Assay Interference: Be aware that some flavonoids, including Rutin, can interfere with certain cell viability assays like the MTT assay. This is because they can directly reduce the MTT reagent, leading to a false-positive signal (higher apparent viability).

    • If you are using an MTT assay, consider using an alternative viability assay such as the Sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to interference from reducing compounds.

Frequently Asked Questions (FAQs)

1. What are the common sources of contamination in this compound experiments?

Contamination in cell culture can arise from several sources:

  • The Researcher: Poor aseptic technique is a major source of contamination.

  • The Environment: Airborne dust, spores, and microorganisms in the laboratory.

  • Reagents and Media: Contaminated sera, media, buffers, or the this compound powder itself.

  • Equipment: Improperly sterilized glassware, pipettes, or contamination within incubators and biosafety cabinets.

2. How should I prepare a sterile stock solution of this compound?

Due to its poor water solubility, this compound should first be dissolved in an organic solvent like DMSO or DMF.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or DMF to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex or sonicate until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage, protected from light.

3. Can this compound itself have antibacterial properties?

Yes, studies have shown that this compound possesses antibacterial activity against a range of Gram-positive and Gram-negative bacteria. However, the concentrations required for antibacterial effects are typically much higher than those used in most cell culture experiments to study its effects on mammalian cells.

4. My cells look unhealthy, but I don't see any obvious signs of contamination. What could be the issue?

If you have ruled out common microbial contamination, consider the following:

  • Chemical Contamination: This can arise from impurities in the water, media, or from residues of detergents or disinfectants on your labware. Always use high-purity water and reagents for cell culture.

  • Mycoplasma Contamination: As mentioned in the troubleshooting guide, this is a cryptic contaminant that requires specific testing to detect.

  • Viral Contamination: Viruses are very difficult to detect and can cause subtle changes in cell behavior. If you suspect viral contamination, you may need specialized testing.

  • Cross-Contamination with another Cell Line: Ensure you are working with the correct cell line through regular cell line authentication (e.g., STR profiling).

Data Presentation

Table 1: Minimal Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainGram TypeMIC (µg/mL)Reference
Staphylococcus epidermidis ATCC 35984Gram-positive128
Enterococcus faecalis ATCC 29212Gram-positive256
Bacillus subtilis PCM 2021Gram-positive256
Staphylococcus aureus ATCC 25923Gram-positive512
Enterobacter cloacae ATCC 13047Gram-negative128
Klebsiella pneumoniae ATCC 27736Gram-negative256
Proteus mirabilis ATCC 7002Gram-negative256
Escherichia coli ATCC 25922Gram-negative512
Pseudomonas aeruginosa ATCC 27853Gram-negative1024
Acinetobacter baumannii ATCC 19606Gram-negative1024
Klebsiella pneumoniae ATCC700603Gram-negative1024

Table 2: IC50 Values of Rutin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
786-OHuman Renal Cancer45.2
SW-480Colorectal Cancer125
JurkatT-Cell Leukemia3.59 (µg/mL)
MCF-7Breast Cancer> 100
SMMC-7721Hepatocellular Carcinoma> 100
HeLaCervical Carcinoma> 100
SKOV3Ovarian Carcinoma> 100

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound solution at desired concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

2. Scratch (Wound Healing) Assay

This protocol is used to assess cell migration.

Materials:

  • Cells seeded in a 6-well or 12-well plate

  • This compound solution at desired concentrations

  • Sterile 200 µL or 1 mL pipette tip

  • Cell culture medium (can be serum-free to inhibit proliferation)

  • PBS

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Using a sterile pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Capture images of the scratch at time 0 using a phase-contrast microscope. Mark the position of the image to ensure the same field is captured at later time points.

  • Incubate the plate at 37°C.

  • Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor cell migration into the scratch area.

  • The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).

Mandatory Visualizations

Rutin_Troubleshooting_Workflow start Start: Unexpected Change in Culture (e.g., turbidity, color change, cell death) microscopy Perform Microscopic Examination start->microscopy precipitate Amorphous/Crystalline Particles Observed microscopy->precipitate Precipitate? microbes Motile Particles, Budding Yeast, or Hyphae Observed microscopy->microbes Microbes? subtle_changes No Obvious Microbes, but Cells Appear Unhealthy (e.g., detachment, slow growth) microscopy->subtle_changes Neither check_solubility Troubleshoot Rutin Solubility: - Check solvent (DMSO/DMF) - Verify final concentration - Use sterile filtration - Prepare fresh solution precipitate->check_solubility contamination_protocol Follow Contamination Protocol: - Discard contaminated cultures - Decontaminate incubator & hood - Review aseptic technique - Test other cultures microbes->contamination_protocol dose_response Check for Dose-Dependent Effect subtle_changes->dose_response cytotoxicity Likely Rutin-Induced Cytotoxicity: - Correlate with viability assays - Consider assay interference (e.g., MTT) dose_response->cytotoxicity Yes cryptic_contamination Suspect Cryptic Contamination dose_response->cryptic_contamination No yes_dose Yes no_dose No mycoplasma_test Perform Mycoplasma Test (PCR) cryptic_contamination->mycoplasma_test

Caption: Troubleshooting workflow for cell culture issues with this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB p65/p50-IκBα (Inactive Complex) Proteasome Proteasomal Degradation IkB->Proteasome targeted for NFkB_inactive p65/p50 (NF-κB) NFkB_active p65/p50 (Active NF-κB) NFkB_inactive->NFkB_active Translocation NFkB_IkB->NFkB_inactive releases Rutin Rutin Rutin->IKK inhibits DNA DNA NFkB_active->DNA binds to Transcription Gene Transcription DNA->Transcription Inflammation Inflammatory Response (e.g., COX-2, iNOS) Transcription->Inflammation

Caption: Rutin inhibits the NF-κB inflammatory signaling pathway.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors / Stress Stimuli Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors Rutin Rutin Rutin->ERK downregulates phosphorylation Rutin->JNK downregulates phosphorylation Rutin->p38 downregulates phosphorylation GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellResponse Cellular Responses (Proliferation, Differentiation, Apoptosis) GeneExpression->CellResponse

Caption: Rutin modulates the MAPK signaling pathways.

References

Technical Support Center: Rutin Hydrate Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Rutin hydrate antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable results in my DPPH assay with this compound?

Inconsistent results in DPPH assays with this compound can stem from several factors:

  • Poor Solubility: this compound has low solubility in water (0.125 mg/mL) and is only sparingly soluble in aqueous buffers.[1][2] If the compound is not fully dissolved, its ability to scavenge the DPPH radical will be underestimated, leading to variability. It is more soluble in organic solvents like DMSO (approx. 25 mg/mL) and DMF (approx. 30 mg/mL).[2]

  • Solvent Choice: The solvent used can significantly impact the results. While methanol is commonly used for DPPH assays, ensuring complete dissolution of this compound is crucial.[3] Using a co-solvent system, such as DMF:PBS, might be necessary for aqueous-based assays, but be aware that the final concentration of the organic solvent should be kept low and consistent across all samples.

  • Reaction Kinetics: this compound exhibits fast reaction kinetics with the DPPH radical. Ensure that your incubation time is standardized and sufficient for the reaction to reach completion. Short or inconsistent incubation times can lead to variable readings.

  • Pro-oxidant Activity: Under certain conditions, flavonoids like Rutin can exhibit pro-oxidant activity, which can interfere with the assay and produce inconsistent results.

Q2: My ABTS assay results for this compound are not reproducible. What could be the cause?

Similar to the DPPH assay, inconsistencies in ABTS assays can be attributed to:

  • Solubility Issues: As with other assays, the poor aqueous solubility of this compound is a primary concern. Ensure complete dissolution, potentially using organic solvents like DMSO or methanol as a primary stock solvent.

  • Radical Generation: The ABTS radical cation (ABTS•+) must be pre-generated and its absorbance stabilized before adding the sample. Incomplete or variable radical generation will lead to inconsistent baseline readings and inaccurate results.

  • Interference from Assay Components: Ensure that the components of your this compound solution (e.g., solvents, buffers) do not interfere with the ABTS radical. Always run appropriate solvent and buffer controls.

Q3: I am observing unexpected color changes or precipitation in my FRAP assay. Why is this happening?

Unexpected observations in a FRAP assay with this compound can be due to:

  • Precipitation: this compound's low solubility in the aqueous FRAP reagent (which is typically at an acidic pH) can cause it to precipitate out of solution, leading to cloudy samples and inaccurate absorbance readings.

  • Complex Formation: Flavonoids can chelate metal ions. While this is a mechanism of antioxidant activity, at high concentrations, it could potentially lead to the formation of insoluble complexes with the iron in the FRAP reagent.

Q4: Can this compound act as a pro-oxidant in my assay?

Yes, under certain conditions, flavonoids like Rutin can exhibit pro-oxidant effects. This is more likely to occur at higher concentrations and in the presence of transition metal ions. This pro-oxidant activity can lead to the generation of reactive oxygen species, which can interfere with the antioxidant measurement and contribute to result variability.

Troubleshooting Guides

Issue 1: Low or Inconsistent Antioxidant Activity Readings
Possible Cause Troubleshooting Step
Incomplete Dissolution of this compound Prepare a stock solution of this compound in an appropriate organic solvent like DMSO or DMF at a higher concentration. Then, dilute the stock solution into the assay medium, ensuring the final concentration of the organic solvent is low and consistent across all samples and controls. Gentle heating or sonication can aid dissolution.
Precipitation During Assay Visually inspect the wells or cuvettes for any signs of precipitation. If precipitation is observed, consider adjusting the solvent system or reducing the final concentration of this compound.
Incorrect Incubation Time Review the literature for optimal incubation times for the specific assay with flavonoids. Ensure that the incubation time is standardized and strictly followed for all samples. For kinetic assays, take readings at multiple time points to ensure the reaction has reached a plateau.
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each sample and reagent to avoid cross-contamination.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inhomogeneous Sample Solution Vortex the stock and working solutions of this compound thoroughly before each use to ensure a homogenous mixture, especially if there is any suspicion of partial precipitation.
Temperature Fluctuations Perform the assay at a constant, controlled temperature. Temperature can affect reaction rates and radical stability.
Light Exposure (for DPPH and ABTS assays) The DPPH and ABTS radicals are light-sensitive. Keep the stock solutions and the assay plates or cuvettes protected from light during incubation.
Edge Effects in Microplate Assays If using a 96-well plate, be mindful of potential "edge effects" where wells on the perimeter of the plate may have different evaporation rates or temperature profiles. Consider not using the outer wells for samples or standards.

Quantitative Data Summary

The antioxidant activity of this compound can be expressed using various metrics, with the IC50 value (the concentration required to scavenge 50% of the radicals) being one of the most common.

Table 1: Reported IC50 Values for Rutin in DPPH and ABTS Assays

AssayRutin IC50This compound IC50Notes
DPPH 60.25 ± 0.09 µM5.82 µMThe solvent and specific assay conditions can significantly influence the IC50 value.
ABTS 105.43 ± 0.16 µM4.68 ± 1.24 µg/mLDifferent units (µM vs. µg/mL) are reported in the literature, requiring careful conversion for comparison.

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental protocols, reagent concentrations, and solvent systems.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the this compound working solution (prepared by serial dilution of the stock).

    • Add 180 µL of the DPPH working solution to each well.

    • Include a control with 20 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the this compound working solution to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Include a control with 10 µL of the solvent instead of the sample.

  • Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO/DMF) Working_Solutions Create Serial Dilutions (Working Solutions) Stock_Solution->Working_Solutions Mix Mix Rutin Dilutions with Radical Solution Working_Solutions->Mix Radical_Solution Prepare Radical Solution (DPPH or ABTS•+) Radical_Solution->Mix Incubate Incubate in Dark (Specified Time & Temp) Mix->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 antioxidant_mechanisms cluster_rutin This compound cluster_mechanisms Antioxidant Mechanisms cluster_radicals Reactive Species Rutin Rutin H_Donation Hydrogen Atom Donation (HAT) Rutin->H_Donation Electron_Transfer Single Electron Transfer (SET) Rutin->Electron_Transfer Chelation Metal Ion Chelation (e.g., Fe2+, Cu2+) Rutin->Chelation ROS Reactive Oxygen Species (e.g., DPPH•, ABTS•+, O2•-) H_Donation->ROS Neutralizes Electron_Transfer->ROS Reduces Chelation->ROS Prevents Formation

References

Optimizing incubation time for Rutin hydrate treatment in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Rutin hydrate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time for this compound treatment is highly dependent on the cell type and the specific biological endpoint being investigated. Based on published studies, treatment times can range from a few hours to 72 hours. For cytotoxicity assays, incubation times of 24, 48, and 72 hours are common to assess both short-term and long-term effects.[1][2][3][4] For signaling pathway studies, shorter incubation times may be sufficient to observe changes in protein phosphorylation or gene expression. For instance, pre-treatment of PC-12 cells for 4, 8, and 12 hours was effective before inducing toxicity.[5] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental model and research question.

Q2: How do I determine the optimal concentration of this compound for my experiment?

A2: The optimal concentration of this compound varies significantly between different cell lines and the desired effect. A dose-response experiment is essential to identify the effective concentration range. For example, in 786-O renal cancer cells, this compound showed an IC50 value of 45.2 µM after 48 hours, whereas it was not toxic to Huh 7 hepatoma cells even at 1 mM for the same duration. In Caski cervical cancer cells, concentrations between 60-180 µM were used for a 24-hour treatment. Start with a broad range of concentrations based on literature values and narrow it down using a cell viability assay, such as the MTT or XTT assay.

Q3: this compound is precipitating in my cell culture medium. How can I solve this?

A3: this compound has low water solubility, which can lead to precipitation in aqueous culture media. To address this, prepare a high-concentration stock solution in an appropriate solvent like DMSO or ethanol. When preparing the final working concentration, ensure that the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is also recommended to warm the medium slightly and vortex the solution thoroughly during dilution. If precipitation persists, consider using a formulation of rutin with improved solubility, such as rutin nanocrystals or glycosylated forms.

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to modulate multiple key cellular signaling pathways. Its anti-inflammatory effects are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Rutin can also influence the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38, as well as the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation, survival, and apoptosis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between experimental replicates. 1. Uneven cell seeding.2. Inconsistent drug concentration due to precipitation.3. Cell passage number is too high, leading to altered phenotype.4. Pipetting errors.1. Ensure a single-cell suspension before seeding; check cell density with a hemocytometer.2. Prepare fresh dilutions for each experiment; visually inspect for precipitates before adding to cells.3. Use cells within a consistent and low passage number range.4. Use calibrated pipettes and consistent pipetting techniques.
No observable effect of this compound treatment. 1. Incubation time is too short.2. Concentration is too low.3. The chosen cell line is resistant to this compound.4. This compound has degraded.1. Perform a time-course experiment (e.g., 24, 48, 72 hours).2. Conduct a dose-response study with a wider concentration range.3. Review literature to confirm if the cell line is an appropriate model.4. Store this compound stock solutions protected from light at -20°C for up to one month or -80°C for up to six months.
Increased cell death in control (vehicle-treated) group. 1. Solvent (e.g., DMSO) concentration is too high.2. Poor cell health prior to the experiment.3. Contamination of cell culture.1. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5%). Run a vehicle-only control to confirm.2. Ensure cells are in the exponential growth phase and have high viability before starting the experiment.3. Regularly check for signs of microbial contamination.
Unexpected cell morphology changes. 1. Stress induced by the treatment or solvent.2. pH shift in the culture medium.3. Differentiation or other cellular processes induced by this compound.1. Observe cells at multiple time points using microscopy.2. Ensure the CO2 incubator is properly calibrated and that the medium is buffered correctly.3. This may be an expected outcome. Correlate morphological changes with molecular assays to understand the underlying mechanism.

Quantitative Data Summary

Table 1: Effective Concentrations and Incubation Times of this compound in Various Cell Lines

Cell LineAssay TypeConcentration RangeIncubation TimeObserved Effect
786-O (Renal Cancer)MTT Assay0–250 µM48 hIC50 = 45.2 µM
Vero (Normal Kidney)MTT Assay0–250 µM48 hSignificant cytotoxicity only at >50 µM
Caski (Cervical Cancer)MTT Assay60–180 µM24 hDose-dependent decrease in cell viability
HCT116 (Colon Cancer)XTT Assay200 µM24 hReduced cell viability; chemosensitization to 5-FU
Huh 7 (Hepatoma)MTT AssayUp to 1 mM48 hNo significant cytotoxicity
H9c2 (Cardiomyocytes)Hypertrophy Assay50 µM24 hReversed Ang II-induced hypertrophy
PC-12 (Pheochromocytoma)Neuroprotection AssayVarious4, 8, 12 h (pretreatment)Protection against 6-OHDA-induced toxicity

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol provides a method to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ to 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration as the highest this compound dose.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is for analyzing changes in protein expression or phosphorylation in key signaling pathways after this compound treatment.

  • Cell Seeding and Treatment: Seed cells in 6-well plates or 60 mm dishes. Grow to 70-80% confluency. Treat with the desired concentration of this compound for the determined optimal time.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB, anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Capture the image using a chemiluminescence imaging system. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells Prepare Cells (Seed in Plates) treatment Cell Treatment (Add this compound) prep_cells->treatment prep_rutin Prepare this compound (Stock & Dilutions) prep_rutin->treatment incubation Incubation (Time-course/Dose-response) treatment->incubation viability Viability Assay (e.g., MTT) incubation->viability signaling Signaling Assay (e.g., Western Blot) incubation->signaling data_analysis Data Analysis & Interpretation viability->data_analysis signaling->data_analysis

Caption: General experimental workflow for this compound treatment in cell culture.

nfkb_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk Activates rutin This compound rutin->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb->ikb Ubiquitination & Degradation nfkb_inactive NF-κB (p65/p50) (Inactive) nfkb_active NF-κB (p65/p50) (Active) nfkb_inactive->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_exp Induces

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

mapk_pi3k_pathway stimulus Growth Factors / Stress Stimuli pi3k PI3K stimulus->pi3k ras_raf Ras/Raf stimulus->ras_raf rutin This compound rutin->pi3k Modulates rutin->ras_raf Modulates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation mek MEK ras_raf->mek erk ERK1/2 mek->erk erk->proliferation apoptosis Apoptosis erk->apoptosis

Caption: this compound modulates the PI3K/Akt and MAPK/ERK signaling pathways.

References

How to avoid degradation of Rutin hydrate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Rutin hydrate to prevent its degradation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound during experimental use.

Q1: My this compound powder has changed color from a light yellow to a brownish-yellow. What could be the cause?

A1: A color change in this compound powder often indicates degradation. The most common causes are exposure to light, high temperatures, or humidity. This compound is photosensitive and can undergo photodegradation. Ensure that you are storing the powder in a tightly sealed, opaque container in a cool, dark, and dry place.

Q2: I've prepared a stock solution of this compound in DMSO, and after a few freeze-thaw cycles, I'm seeing inconsistent results in my assays. Why is this happening?

A2: Repeated freeze-thaw cycles can lead to the degradation of this compound in solution. It is highly recommended to aliquot your stock solution into single-use volumes to avoid this issue. For solutions in DMSO, store them at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1][2]

Q3: My aqueous solution of this compound turned cloudy or precipitated over time. What should I do?

A3: this compound has low solubility in water.[3] Cloudiness or precipitation can occur due to changes in temperature or pH. Ensure your buffer system is appropriate and stable. If you need to prepare aqueous solutions, consider using a co-solvent or a suitable formulation strategy like nanoemulsions to improve solubility and stability. Additionally, this compound is more stable in acidic conditions and degrades in alkaline environments.[4]

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: You can assess the purity and degradation of your this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A stability-indicating HPLC method can separate this compound from its degradation products, primarily quercetin. A change in the UV-Vis absorption spectrum can also indicate degradation.

Q5: What are the primary degradation products of this compound?

A5: The main degradation pathway for this compound involves the cleavage of the glycosidic bond, resulting in the formation of its aglycone, quercetin, and the disaccharide rutinose. Further degradation of quercetin can also occur under harsh conditions.

Data on this compound Stability and Storage

The following tables summarize the recommended storage conditions and stability data for this compound in both solid and solution forms.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureLight ProtectionHumidity ControlShelf Life (Typical)
Solid PowderRoom Temperature (15-25°C) or refrigerated (2-8°C)[5]RequiredStore in a dry place, tightly sealed≥ 4 years
In Solvent (DMSO)-20°CRequiredAliquot to avoid moisture from repeated useUp to 1 month
In Solvent (DMSO)-80°CRequiredAliquot to avoid moisture from repeated useUp to 6 months

Table 2: Factors Leading to this compound Degradation

FactorEffect
High Temperature Accelerates degradation. Decomposition can occur at temperatures above 200°C.
Light Photosensitive; exposure to light can induce degradation.
pH Stable in acidic to neutral pH. Degrades in alkaline conditions (pH > 7).
Oxidizing Agents Can lead to oxidative degradation.
Humidity/Moisture Can promote hydrolysis and degradation, especially in the presence of enzymes like rutinosidase.
Enzymes Rutinosidase can hydrolyze Rutin to quercetin.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a general procedure for monitoring the stability of a this compound solution.

  • Preparation of this compound Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, methanol, or an appropriate buffer) to a known concentration.

  • Storage Conditions:

    • Aliquot the solution into several vials.

    • Store the vials under different conditions to be tested (e.g., different temperatures, light exposures). Include a control sample stored under optimal conditions (e.g., -80°C, protected from light).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water with an acid modifier like formic acid or phosphoric acid.

    • Column: A C18 reverse-phase column is typically used.

    • Detection: Monitor the eluent using a UV detector at the λmax of this compound (around 257 nm and 359 nm).

    • Quantification: Calculate the peak area of this compound and any degradation products (e.g., quercetin).

  • Data Analysis:

    • Determine the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the key factors in this compound degradation and a typical workflow for stability testing.

Factors Influencing this compound Degradation cluster_environmental Environmental Factors cluster_chemical Chemical Environment cluster_biological Biological Factors Temperature High Temperature Degradation Degradation (Loss of Potency, Color Change) Temperature->Degradation Light Light Exposure Light->Degradation Humidity Humidity/Moisture Humidity->Degradation pH Alkaline pH pH->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Enzymes Enzymes (e.g., Rutinosidase) Enzymes->Degradation Rutin This compound Rutin->Degradation leads to Quercetin Quercetin + Rutinose Degradation->Quercetin results in

Caption: Factors contributing to the degradation of this compound.

Experimental Workflow for this compound Stability Testing prep 1. Prepare this compound Solution storage 2. Store Aliquots under Varied Conditions (Temp, Light, pH) prep->storage timepoint 3. Sample at Defined Time Points storage->timepoint analysis 4. Analyze by HPLC or UV-Vis timepoint->analysis data 5. Quantify Degradation & Determine Kinetics analysis->data

Caption: A typical workflow for assessing this compound stability.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC for Rutin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of Rutin hydrate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge. This distortion can compromise the accuracy of integration and reduce resolution from nearby peaks. Peak symmetry is often quantified using the tailing factor (Tf) or asymmetry factor (As). An ideal, symmetrical peak has a Tf or As of 1.0. Values greater than 1.2 are generally considered to be tailing.

Q2: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

A2: Peak tailing for this compound, a flavonoid glycoside, can stem from both chemical and physical issues within the HPLC system.

  • Chemical Causes: These are often related to secondary interactions between this compound and the stationary phase. The primary cause of peak tailing is the interaction of basic functional groups on an analyte with acidic residual silanol groups on the silica-based stationary phase. While Rutin is not a strong base, its phenolic hydroxyl groups can interact with active silanols. Mobile phase pH can also play a crucial role; if the pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1][2]

  • Physical/Mechanical Causes: These issues are related to the physical components of the HPLC system. Common causes include a partially blocked column inlet frit, a void or channel in the column packing, or excessive extra-column volume from long or wide-bore tubing.[3][4]

Q3: How can I determine if the peak tailing I'm observing is due to a chemical or physical problem?

A3: A simple diagnostic test can help you differentiate between chemical and physical causes of peak tailing. Inject a neutral, non-polar compound (e.g., toluene) that should not have strong secondary interactions with the stationary phase.

  • If all peaks , including the neutral compound, are tailing, the problem is likely physical or mechanical .

  • If only the this compound peak is tailing and the neutral compound gives a symmetrical peak, the issue is likely chemical in nature.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the HPLC analysis of this compound.

Step 1: Initial Checks and System Evaluation

Before making significant changes to your method, perform these initial checks:

  • Review Method Parameters: Ensure that the mobile phase composition, pH, flow rate, and column temperature are all set according to your validated method.

  • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.

  • Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly and has been recently degassed.

Step 2: Address Potential Physical and Mechanical Issues

If you suspect a physical cause for peak tailing, follow these steps:

  • Column Contamination/Blockage:

    • Action: Reverse-flush the column according to the manufacturer's instructions. This can often dislodge particulate matter from the inlet frit.

    • Guard Column: If you are using a guard column, replace it with a new one.

  • Extra-Column Volume:

    • Action: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly seated to avoid dead volume.

  • Column Void:

    • Action: A void at the head of the column can cause peak distortion. If flushing does not resolve the issue, the column may need to be replaced.

Step 3: Mitigate Chemical Causes of Peak Tailing

If the issue is likely chemical, focus on method parameters that influence the interaction between this compound and the stationary phase.

  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of residual silanol groups on the silica packing is pH-dependent. At a lower pH (around 2.5-3.5), these silanols are protonated and less likely to interact with the analyte.

    • Action: Lower the mobile phase pH using an acidic modifier like formic acid or acetic acid. A mobile phase with a pH of 3.2 has been shown to produce sharp, symmetric peaks for Rutin.

  • Mobile Phase Additives:

    • Rationale: Additives can improve peak shape. Buffers help maintain a consistent pH, while other additives can mask silanol groups.

    • Action:

      • Buffers: Incorporate a buffer like ammonium acetate into your mobile phase to ensure a stable pH.

      • Ionic Liquids: The use of ionic liquids, such as [BMIM][BF4] at a low concentration (e.g., 0.01 mol/L), has been shown to improve the separation and resolution of Rutin and other bioactive compounds.

  • Column Chemistry:

    • Rationale: Modern HPLC columns with high-purity silica and effective end-capping have fewer accessible silanol groups, which minimizes secondary interactions.

    • Action: Use a high-quality, end-capped C18 or C8 column. These columns are designed to reduce peak tailing for polar and ionizable compounds.

  • Sample Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Dilute your sample and inject a smaller volume to see if the peak shape improves.

Data Presentation: HPLC Parameters for Symmetrical Rutin Peaks

The following table summarizes HPLC method parameters from various studies that have reported good peak shape for this compound.

ParameterValueReference
Column C18, 150 x 4.6mm, 5µm
Kinetex XB-C18, 100 x 4.6 mm, 2.6 µm
Ascentis Express RP-Amide, 100 x 3.0 mm, 2.7 µm
Mobile Phase Methanol: 0.05% Formic Acid (80:20, v/v)
Acetonitrile: 0.5% Acetic Acid (gradient)
Acetonitrile: Water with Acetic Acid pH 3 (30:70, v/v)
pH 3.2
3.0
Flow Rate 1.0 mL/min
1.3 mL/min
Temperature Ambient
30 °C
50 °C

Experimental Protocols

Protocol 1: HPLC Method for Symmetrical Rutin Peak

This protocol is based on a method that has been shown to produce sharp and symmetrical peaks for Rutin.

  • Column: C18, 150 x 4.6mm i.d., 5µm particle size

  • Mobile Phase: 80 parts Methanol and 20 parts 0.05% Formic Acid. The pH of the mobile phase should be approximately 3.2.

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: PDA detector at 281 nm

  • Injection Volume: 20 µL

Mandatory Visualization

Below is a troubleshooting workflow for addressing peak tailing in the HPLC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound diagnostic Inject Neutral Compound (e.g., Toluene) start->diagnostic all_peaks_tail All Peaks Tail diagnostic->all_peaks_tail Yes rutin_only_tails Only Rutin Peak Tails diagnostic->rutin_only_tails No physical_issues Address Physical/Mechanical Issues all_peaks_tail->physical_issues chemical_issues Address Chemical Issues rutin_only_tails->chemical_issues check_column Reverse/Flush Column Replace Guard Column physical_issues->check_column adjust_ph Lower Mobile Phase pH (e.g., to ~3 with Formic Acid) chemical_issues->adjust_ph check_tubing Check Tubing and Fittings for Dead Volume check_column->check_tubing replace_column Replace Column if Void is Suspected check_tubing->replace_column end_node Symmetrical Peak Achieved replace_column->end_node additives Use Mobile Phase Additives (e.g., Buffer, Ionic Liquids) adjust_ph->additives column_chem Use High-Purity, End-Capped Column additives->column_chem sample_conc Reduce Sample Concentration/ Injection Volume column_chem->sample_conc sample_conc->end_node

Caption: Troubleshooting workflow for HPLC peak tailing of this compound.

References

Selecting the appropriate vehicle for in vivo administration of Rutin hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection and troubleshooting for the in vivo administration of Rutin hydrate. Given its poor aqueous solubility, successful delivery of this compound requires careful formulation.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the in vivo administration of this compound?

A1: The primary challenge is its low aqueous solubility. This compound is sparingly soluble in water, which can lead to poor absorption, low bioavailability, and variability in experimental results.[1] Overcoming this requires the use of specific solvents, co-solvents, or advanced formulation strategies.

Q2: What are the most common administration routes for this compound in animal studies?

A2: The most frequently reported routes of administration in preclinical studies are oral (p.o.), including oral gavage, and intraperitoneal (i.p.) injection.[2][3] Intravenous (i.v.) administration has also been used, though it requires specific solubilization methods to avoid precipitation in the bloodstream.[4]

Q3: Can I use DMSO to dissolve this compound for in vivo studies?

A3: Yes, Dimethyl sulfoxide (DMSO) is an effective solvent for this compound. However, it should be used with caution due to potential toxicity at higher concentrations. It is common practice to dissolve the this compound in a minimal amount of DMSO and then dilute the solution with a more biocompatible vehicle, such as saline or phosphate-buffered saline (PBS).

Q4: Are there alternatives to organic solvents for oral administration?

A4: Yes, aqueous suspensions are a common and well-tolerated alternative for oral administration. A widely used vehicle is a 1% (w/v) aqueous solution of sodium carboxymethyl cellulose (CMC), which acts as a suspending agent to ensure a uniform dose.[2]

Q5: How can I improve the oral bioavailability of this compound?

A5: Beyond simple suspensions, advanced drug delivery systems can significantly enhance oral bioavailability. These include nanocrystals, nano-lipid complexes, and inclusion complexes with cyclodextrins. These technologies increase the surface area for dissolution and improve absorption.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in the vehicle during preparation or storage. - The concentration of this compound exceeds its solubility in the chosen vehicle.- The temperature of the solution has decreased, reducing solubility.- The pH of the aqueous vehicle is not optimal.- Ensure the concentration is below the maximum solubility for that vehicle (see Table 1).- Prepare formulations fresh daily.- For aqueous solutions, consider slight pH adjustments (note: Rutin stability is pH-dependent).- Use sonication to aid in the dissolution of the compound.
Inconsistent results and high variability between animals. - Inhomogeneous suspension leading to inaccurate dosing.- Precipitation of the compound in the gastrointestinal tract or at the injection site.- Variable absorption due to the poor solubility of the compound.- Ensure the suspension is thoroughly mixed (e.g., vortexed) before each administration.- Consider using a vehicle with a higher solubilizing capacity or a different formulation strategy (e.g., lipid-based).- For oral gavage, ensure consistent fasting times for all animals.
Adverse reactions or toxicity in animals (e.g., irritation at the injection site, lethargy). - Toxicity of the organic solvent (e.g., DMSO) at the administered concentration.- Irritation caused by the physical properties of a suspension.- The pH of the formulation is not physiologically compatible.- Reduce the concentration of the organic solvent by diluting it with a biocompatible vehicle.- If using a suspension, ensure the particle size is minimized.- Adjust the pH of the formulation to be closer to physiological pH (around 7.4).- Run a vehicle-only control group to isolate the effects of the vehicle from the compound.
Difficulty in administering the formulation via oral gavage or injection. - The viscosity of the vehicle is too high (e.g., a high concentration of CMC).- Clogging of the gavage or syringe needle due to particle aggregation in a suspension.- If using CMC, ensure it is fully hydrated and consider using a lower concentration if viscosity is an issue.- Ensure the suspension is well-dispersed and consider using a wider gauge needle.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in commonly used vehicles for in vivo administration.

VehicleSolubilityAdministration Route(s)Notes
Dimethyl sulfoxide (DMSO)~25 mg/mLOral, IntraperitonealOften used as a primary solvent and then diluted.
Dimethylformamide (DMF)~30 mg/mLOral, IntraperitonealSimilar to DMSO, requires caution due to potential toxicity.
1:5 (v/v) DMF:PBS (pH 7.2)~0.16 mg/mLIntraperitoneal, IntravenousA method to prepare a more aqueous-based solution.
1% (w/v) Sodium Carboxymethyl Cellulose (CMC) in waterSuspensionOralThis compound is suspended, not dissolved. Requires constant agitation.
1.26% (w/v) Sodium Bicarbonate in waterSoluble (concentration-dependent)IntravenousUsed to dissolve this compound for IV injection in some studies.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of this compound in 1% (w/v) sodium carboxymethyl cellulose (CMC).

Materials:

  • This compound powder

  • Sodium Carboxymethyl Cellulose (CMC)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Appropriate glass beaker or flask

Methodology:

  • Prepare the 1% CMC Vehicle:

    • Weigh 1 g of CMC powder.

    • In a beaker with 80 mL of sterile water, create a vortex using a magnetic stirrer.

    • Slowly sprinkle the CMC powder into the vortex to prevent clumping.

    • Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.

    • Bring the final volume to 100 mL with sterile water and stir until homogeneous.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound to achieve the final desired concentration (e.g., 100 mg for a 10 mg/mL concentration in a 10 mL final volume).

    • Add the weighed this compound powder to the prepared 1% CMC vehicle.

    • Stir the mixture continuously using a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.

    • Visually inspect for any large aggregates. If present, sonication can be used to improve dispersion.

  • Administration:

    • Immediately before each administration, vortex the suspension thoroughly to ensure homogeneity.

    • Administer to the animal using an appropriate size and type of oral gavage needle.

Protocol 2: Preparation of this compound Solution for Intraperitoneal Injection

This protocol describes the preparation of a 5 mg/mL solution of this compound using DMSO and saline for dilution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Methodology:

  • Dissolve this compound in DMSO:

    • Weigh the required amount of this compound and place it in a sterile tube.

    • Add a minimal volume of DMSO to completely dissolve the powder. For a target concentration of 5 mg/mL in a final solution with 10% DMSO, you would first create a more concentrated stock in DMSO (e.g., 50 mg/mL).

    • Vortex the tube until the this compound is fully dissolved and the solution is clear.

  • Dilute with Saline:

    • While vortexing, slowly add the sterile 0.9% saline to the DMSO-Rutin hydrate solution to reach the final desired concentration and volume. For example, to make 1 mL of a 5 mg/mL solution with 10% DMSO, add 100 µL of the 50 mg/mL this compound in DMSO stock to 900 µL of sterile saline.

    • Observe the solution carefully for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen DMSO/saline ratio.

  • Administration:

    • Use the freshly prepared solution for intraperitoneal injection using an appropriate gauge needle and syringe.

    • Administer the solution slowly to minimize irritation.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Vehicle Selection

The selection of an appropriate vehicle is a critical first step in planning in vivo studies with this compound. The following workflow outlines a logical approach to this process.

G cluster_0 A Define Experimental Goals (Route of Administration, Dose) B Assess Solubility in Common Solvents (e.g., DMSO, DMF) A->B C Evaluate Need for Aqueous Vehicle B->C D Prepare Test Formulations (Solution, Suspension) B->D If No C->D If Yes E Assess Formulation Stability (Precipitation, Homogeneity) D->E E->D If Unstable, Reformulate F Conduct Pilot In Vivo Tolerance Study E->F If Stable F->D If Not Tolerated, Reformulate G Final Vehicle Selection F->G If Tolerated

Caption: A stepwise workflow for selecting a suitable vehicle for this compound.

This compound's Modulation of the PI3K/Akt Signaling Pathway

This compound has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation can protect against cellular damage and apoptosis.

G cluster_0 Rutin This compound PI3K PI3K Rutin->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Growth mTOR->CellSurvival GSK3b->Apoptosis

Caption: this compound's activation of the PI3K/Akt pathway, leading to cell survival.

This compound's Inhibition of the NF-κB Signaling Pathway

This compound can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines.

G cluster_0 InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK Rutin This compound Rutin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatoryGenes Initiates

Caption: this compound's inhibition of the NF-κB pathway, reducing inflammation.

References

Technical Support Center: Managing Autofluorescence of Rutin Hydrate in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address autofluorescence issues encountered during imaging studies involving Rutin hydrate.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies?

A: Autofluorescence is the natural emission of light by biological structures or compounds within cells and tissues when they are excited by light.[1] This intrinsic fluorescence can be a significant issue in fluorescence microscopy as it can mask the signal from the specific fluorescent probes you are using to label your target of interest, leading to a low signal-to-noise ratio and potentially erroneous results.[1] When imaging flavonoids like Rutin, some of these compounds themselves are inherently fluorescent, which can either be the signal of interest or a source of interference.[1][2]

Q2: What are the sources of autofluorescence in a typical experiment involving this compound?

A: Autofluorescence can originate from several sources:

  • Endogenous Cellular Components: Molecules like NADH, FAD, flavins, collagen, elastin, and lipofuscin (an age-related pigment) are common sources of autofluorescence.[1] Red blood cells also exhibit strong autofluorescence due to the presence of heme.

  • This compound Itself: Rutin, as a flavonoid, can exhibit autofluorescence, which may interfere with the detection of other fluorophores.

  • Experimental Reagents and Procedures:

    • Fixatives: Aldehyde fixatives like glutaraldehyde and formaldehyde are major contributors to autofluorescence by reacting with amines in tissues to form fluorescent products. Glutaraldehyde generally produces more autofluorescence than formaldehyde.

    • Cell Culture Media: Components like phenol red and Fetal Bovine Serum (FBS) can increase background fluorescence.

Q3: How can I determine if the fluorescence I am observing is from my specific label or from autofluorescence?

A: The most reliable way to identify autofluorescence is to prepare and image an unstained control sample. This control should undergo all the same processing steps as your experimental samples, including fixation and mounting, but without the addition of your fluorescent probe. Any signal detected from this unstained sample can be attributed to autofluorescence.

Q4: What are the spectral properties of this compound's autofluorescence?

A: The excitation and emission spectra of this compound can vary depending on the solvent and its interaction with other molecules. However, studies have reported the following spectral characteristics:

Compound/ComplexExcitation Max (λex)Emission Max (λem)Reference
Rutin trihydrate260 nm302 nm
Rutin380 nm540 nm
Rutin in methanol~360 nm415 nm
Rutin-Yttrium complex405 nm490-600 nm

This variability highlights the importance of characterizing the autofluorescence spectrum under your specific experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common issues related to this compound autofluorescence.

Problem: High background fluorescence across the entire field of view.

This is a common issue that can often be addressed by optimizing your experimental protocol.

Potential Cause Recommended Solution
Fixation-Induced Autofluorescence Minimize Fixation Time: Use the shortest fixation duration that still preserves the cellular morphology.Choose a Milder Fixative: Opt for paraformaldehyde over glutaraldehyde, as it tends to induce less autofluorescence.Chemical Quenching: After fixation, treat samples with a quenching agent like sodium borohydride or glycine to reduce aldehyde-induced fluorescence.
Autofluorescence from Culture Media Use Phenol Red-Free Media: For live-cell imaging, switch to a culture medium that does not contain phenol red.Reduce Serum Concentration: Lower the concentration of Fetal Bovine Serum (FBS) or replace it with Bovine Serum Albumin (BSA), as FBS can be a source of autofluorescence.
Endogenous Autofluorescence Perfusion: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells, a major source of autofluorescence.Use Older Fluorophores: Select fluorophores that emit in the red to far-red region of the spectrum (620-750nm), as endogenous autofluorescence is often more prominent in the blue to green spectrum (350-550nm).Photobleaching: Intentionally expose the sample to intense light to "bleach" the autofluorescent molecules before imaging your target.

Problem: Spectral overlap between this compound autofluorescence and my fluorescent probe.

This issue requires more advanced techniques to separate the two signals.

Potential Cause Recommended Solution
Broad Emission Spectrum of Rutin Spectral Unmixing: This computational technique treats the autofluorescence as a separate "fluorophore" with its own unique spectral signature. By acquiring images across multiple emission wavelengths, specialized software can then mathematically separate the autofluorescence signal from your specific probe's signal.Choose Fluorophores with Narrow Spectra: Select dyes with narrow excitation and emission peaks to minimize the chances of spectral overlap.
Low Signal-to-Noise Ratio Use Brighter Fluorophores: Employing brighter fluorophores can help to overwhelm the autofluorescence signal, improving the signal-to-noise ratio.Signal Amplification: Techniques like tyramide signal amplification can be used to enhance the specific signal from your probe, making it more distinguishable from the background autofluorescence.

Experimental Protocols

1. Chemical Quenching of Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol is designed to reduce autofluorescence caused by aldehyde-based fixatives.

  • Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

  • Antigen Retrieval: Perform antigen retrieval if required for your antibody staining protocol.

  • Sodium Borohydride Incubation: Prepare a fresh 0.1% solution of sodium borohydride in PBS.

  • Incubate the tissue sections in the sodium borohydride solution for 10-15 minutes at room temperature. Some protocols suggest multiple incubations of 4-10 minutes each.

  • Washing: Thoroughly wash the sections with PBS (3 times for 5 minutes each).

  • Proceed with your standard blocking and immunofluorescence staining protocol.

2. Photobleaching to Reduce Autofluorescence

This method uses intense light to destroy autofluorescent molecules.

  • Prepare Sample: Mount your fixed and coverslipped sample on the microscope stage.

  • Select Objective: Use a high numerical aperture objective (e.g., 40x or 60x) to deliver a high intensity of light.

  • Illuminate: Expose the area of interest to continuous, high-intensity light from the microscope's light source (e.g., mercury arc lamp). The duration of photobleaching can range from 15 minutes to several hours, depending on the sample and the intensity of the autofluorescence.

  • Monitor: Periodically check the level of autofluorescence until it has been sufficiently reduced.

  • Proceed with Imaging: Acquire images of your fluorescently labeled target.

3. Spectral Unmixing Workflow

This computational approach separates spectrally overlapping signals.

  • Acquire a Reference Spectrum for Autofluorescence: Image an unstained control sample using the same settings as your experimental samples. This will capture the unique emission spectrum of the autofluorescence.

  • Acquire Reference Spectra for Your Fluorophores: Image samples stained with each of your individual fluorophores to obtain their reference spectra.

  • Acquire an Image of Your Stained Sample: Image your fully stained experimental sample, acquiring data across a range of emission wavelengths (a "lambda stack").

  • Perform Linear Unmixing: Use imaging software with spectral unmixing capabilities (e.g., ZEN, LAS X, or ImageJ/Fiji with appropriate plugins). The software will use the reference spectra to mathematically calculate the contribution of each fluorophore and the autofluorescence to the final image, effectively separating them into different channels.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_manage Autofluorescence Management cluster_acq Image Acquisition & Analysis start Start with Cell/Tissue Sample fixation Fixation (e.g., PFA) start->fixation staining Staining with Fluorescent Probe fixation->staining quenching Chemical Quenching (e.g., NaBH4) fixation->quenching Optional photobleaching Photobleaching staining->photobleaching Optional imaging Fluorescence Microscopy staining->imaging quenching->staining photobleaching->imaging spectral_unmixing Spectral Imaging & Unmixing analysis Image Analysis spectral_unmixing->analysis imaging->spectral_unmixing imaging->analysis

Caption: Experimental workflow for managing autofluorescence in imaging studies.

troubleshooting_flowchart start High Autofluorescence Observed unstained_control Image Unstained Control start->unstained_control fixation_issue Optimize Fixation (Time, Type) unstained_control->fixation_issue Signal from fixative media_issue Change Culture Media (Phenol Red-Free, Low FBS) unstained_control->media_issue Signal from media endogenous_issue Spectral Overlap? unstained_control->endogenous_issue Signal from tissue chemical_quench Apply Chemical Quenching fixation_issue->chemical_quench resolved Problem Resolved media_issue->resolved spectral_unmixing Perform Spectral Unmixing endogenous_issue->spectral_unmixing Yes far_red_probes Use Far-Red Probes endogenous_issue->far_red_probes No spectral_unmixing->resolved photobleach Apply Photobleaching far_red_probes->photobleach photobleach->resolved chemical_quench->resolved

Caption: Troubleshooting flowchart for managing autofluorescence.

signaling_pathway_placeholder Rutin This compound (Autofluorescent) Microscope Microscope Detector Rutin->Microscope Cell Cellular Components (Autofluorescent) Cell->Microscope Probe Fluorescent Probe (Signal of Interest) Probe->Microscope Signal Detected Signal (Mixed) Microscope->Signal Unmixed Unmixed Signals Signal->Unmixed Spectral Unmixing

Caption: Conceptual diagram of signal detection and unmixing.

References

Validation & Comparative

Rutin Hydrate vs. Quercetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative antioxidant activities of rutin hydrate and its aglycone, quercetin, supported by experimental data and mechanistic insights.

Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside ubiquitously found in plants, while quercetin is its aglycone counterpart.[1][2] Both are renowned for a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][3][4] Their primary distinction lies in a rutinoside sugar moiety attached to quercetin's structure, which significantly influences their bioavailability and antioxidant efficacy. This guide provides an objective comparison of their antioxidant performance, citing quantitative data and detailed experimental protocols.

Structural Relationship

Rutin is a glycoside of quercetin, meaning it is composed of the flavonoid quercetin linked to a disaccharide, rutinose. This structural difference is the primary determinant of their varying physicochemical properties and biological activities.

RutinQuercetin Rutin Rutin (Quercetin-3-O-rutinoside) Quercetin Quercetin (Aglycone) Rutin->Quercetin Hydrolysis Rutinose Rutinose (Disaccharide) Rutin->Rutinose Hydrolysis

Caption: Relationship between Rutin and Quercetin.

Comparative Antioxidant Activity: In Vitro Assays

The antioxidant capacity of rutin and quercetin is frequently evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. Quercetin generally demonstrates superior or comparable antioxidant activity to rutin in these chemical-based assays. This is often attributed to the presence of a free hydroxyl group at the C3 position in quercetin, which is glycosylated in rutin.

Table 1: Comparison of IC50 Values in Radical Scavenging and Reducing Power Assays

CompoundDPPH Assay (IC50, µg/mL)ABTS Assay (IC50, µg/mL)Superoxide Scavenging (IC50, µg/mL)Hydroxyl Scavenging (IC50, µg/mL)
Rutin29.635.3429.2730.74
Quercetin0.551.1738.8158.1

Lower IC50 values indicate higher antioxidant activity.

In DPPH and ABTS radical scavenging assays, quercetin consistently shows a lower IC50 value, indicating more potent activity. However, in some studies focusing on specific radicals like superoxide and hydroxyl, rutin has demonstrated comparable or even slightly better scavenging ability.

Cellular Antioxidant Activity (CAA)

While chemical assays are valuable, they do not fully represent the complexity of biological systems. The Cellular Antioxidant Activity (CAA) assay measures the ability of compounds to prevent intracellular oxidative stress in cell cultures, offering a more biologically relevant perspective.

Key structural features that enhance activity in the CAA assay include a 3',4'-o-dihydroxyl group on the B-ring, a 2,3-double bond combined with a 4-keto group, and a 3-hydroxyl group. Quercetin possesses all these features, contributing to its strong cellular antioxidant performance.

Table 2: Cellular Antioxidant Activity (CAA) Values

CompoundAssay TypeCell LineEC50 Value (µmol/L)
QuercetinCAA (PBS Wash Protocol)HepG27.71 ± 0.26

EC50 is the median effective concentration required to inhibit 50% of oxidant-induced fluorescence.

The glycosylation in rutin can affect its absorption into cells, potentially influencing its intracellular antioxidant activity.

Mechanism of Action: Nrf2 Signaling Pathway

Both rutin and quercetin exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the body's antioxidant defense system.

Quercetin is a well-documented activator of Nrf2. It can interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 initiates the transcription of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), SOD, and glutathione peroxidase (GPx). Rutin also enhances antioxidant capacity by increasing the activities of these enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin / Rutin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: Activation of the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compounds (this compound, Quercetin), positive control (e.g., Ascorbic acid), methanol/ethanol.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol. Its absorbance at 517 nm should be approximately 1.0.

    • Prepare serial dilutions of the test compounds and positive control in the same solvent.

    • Add a specific volume of each sample dilution to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compounds, positive control (e.g., Trolox), buffer (e.g., PBS).

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.

    • Dilute the stock solution with buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Similar to the DPPH assay, the percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay quantifies antioxidant activity within a cellular environment.

  • Materials: Human liver cancer HepG2 cells, 96-well microplates, cell culture medium, PBS, DCFH-DA probe (2',7'-dichlorofluorescin diacetate), ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.

  • Procedure:

    • Seed HepG2 cells in a 96-well microplate and incubate for 24 hours until confluent.

    • Remove the medium, wash the cells with PBS, and treat them with the test compounds (rutin, quercetin) along with the DCFH-DA probe for 1 hour.

    • Wash the cells to remove extracellular compounds.

    • Add the radical initiator (ABAP) to induce cellular oxidative stress.

    • Measure the fluorescence immediately using a microplate reader (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.

  • Calculation: The area under the fluorescence curve is calculated. The CAA value is determined from the dose-response curve, and results are often expressed as quercetin equivalents.

CAA_Workflow A 1. Seed HepG2 cells in 96-well plate B 2. Incubate 24h A->B C 3. Wash cells with PBS B->C D 4. Treat with Flavonoid + DCFH-DA (1 hour incubation) C->D E 5. Wash cells to remove extracellular compounds D->E F 6. Add ABAP (Peroxyl Radical Initiator) E->F G 7. Measure Fluorescence (Ex: 485nm, Em: 538nm) F->G H 8. Calculate Area Under Curve & Determine EC50 G->H

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Conclusion

Both this compound and quercetin are potent antioxidants with significant potential in research and drug development.

  • Quercetin: As the aglycone, it generally exhibits superior free radical scavenging activity in chemical-based assays like DPPH and ABTS. Its structure is well-suited for high activity in cellular models, and it is a known activator of the protective Nrf2 pathway.

  • This compound: While its activity in some in vitro assays may be lower than quercetin's due to the attached rutinoside moiety, it still demonstrates significant antioxidant effects. The glycoside structure may influence its stability, solubility, and metabolic fate in vivo, which are critical factors for drug development.

The choice between rutin and quercetin depends on the specific application. For direct, potent antioxidant action in experimental systems, quercetin is often superior. However, for applications requiring consideration of bioavailability, metabolism, and sustained release, rutin presents a valuable alternative that is enzymatically converted to quercetin in the body. Further investigation into their respective pharmacokinetics and in vivo efficacy is essential for their translation into therapeutic agents.

References

A Comparative In Vivo Analysis of Rutin and Rutin Hydrate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between active pharmaceutical ingredients (APIs) and their hydrated forms is critical for preclinical and clinical success. This guide provides a comparative overview of Rutin and Rutin hydrate, focusing on their in vivo performance. While direct, head-to-head in vivo comparative studies are not extensively available in published literature, this guide synthesizes existing data on Rutin's in vivo behavior, physicochemical properties, and in vitro comparisons to extrapolate potential differences and guide future research.

Physicochemical Properties: The Foundation of In Vivo Performance

The primary distinction between Rutin and this compound lies in the presence of water molecules within the crystalline structure of the hydrate form. This seemingly minor difference can influence solubility, a key determinant of oral bioavailability.

PropertyRutinThis compound (Trihydrate)Data Source
Molecular Formula C27H30O16C27H30O16 • 3H2O[1]
Molecular Weight 610.52 g/mol 664.6 g/mol [1]
Water Solubility Very low (~0.13 g/L)Sparingly soluble in aqueous buffers[1][2]
Organic Solvent Solubility Soluble in pyridineSoluble in DMSO (~25 mg/mL) and DMF (~30 mg/mL)[2]

Rutin's poor water solubility is a well-documented challenge, limiting its oral absorption and bioavailability. While specific quantitative data for this compound's water solubility is sparse, its classification as "sparingly soluble" suggests it may face similar challenges. However, differences in crystal structure could lead to variations in dissolution rates, potentially impacting the onset and extent of absorption in vivo.

Bioavailability and Pharmacokinetics: The Journey Through the Body

In vivo studies have consistently demonstrated that Rutin has low bioavailability following oral administration. The prevailing understanding is that Rutin is not absorbed in its intact form. Instead, it undergoes metabolism in the intestine, where it is hydrolyzed to its aglycone, Quercetin, which is then absorbed. The absorbed Quercetin is subsequently metabolized into sulfates and glucuronides, which are the primary forms detected in the bloodstream.

A study in rats showed that after oral administration of Rutin, only the conjugated metabolites of Quercetin were found in the plasma, with no detectable levels of Rutin or free Quercetin. This indicates that the hydrolysis of Rutin to Quercetin is a prerequisite for its absorption.

Given this metabolic pathway, any differences in the in vivo performance between Rutin and this compound would likely stem from variations in their dissolution and subsequent hydrolysis to Quercetin in the gastrointestinal tract. A faster dissolution rate of one form over the other could potentially lead to a more rapid presentation of Quercetin to the intestinal wall for absorption. However, without direct comparative studies, this remains a hypothesis.

Representative Pharmacokinetic Parameters of Rutin Metabolites in Rats (Oral Administration)
ParameterQuercetin GlucuronidesQuercetin Sulfates
Cmax (µM) 1.8 ± 0.32.5 ± 0.6
Tmax (h) 0.5 ± 0.00.5 ± 0.0
AUC0-t (µM·h) 4.8 ± 1.17.9 ± 1.5
Data from a study involving oral administration of Rutin (328 µmol/kg) to rats. The parameters reflect the concentration of Quercetin metabolites, as Rutin itself was not detected in plasma.

Therapeutic Efficacy: A Look at Biological Activity

Rutin is known for a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. These effects are largely attributed to its aglycone, Quercetin, and its metabolites.

A direct in vivo comparison of the therapeutic efficacy of Rutin versus this compound is lacking. However, an in vitro study comparing the two found that this compound exhibited a slightly better radical scavenging capacity (EC50 of 4.81 µM vs. 5.82 µM for Rutin) and a higher binding constant to calf thymus DNA. While these in vitro findings are promising for this compound, they require in vivo validation to ascertain if they translate to enhanced therapeutic efficacy.

Studies on modified forms of Rutin, such as Rutin glycoside, have shown that increased water solubility can enhance in vitro antioxidant activity, though in vivo effects on platelet aggregation were similar to that of Rutin. This suggests that while solubility is a critical factor, the ultimate in vivo biological activity is a complex interplay of absorption, metabolism, and target engagement.

Experimental Protocols

To facilitate further research, a detailed methodology for a comparative in vivo pharmacokinetic study is provided below. This protocol is based on established methods for studying flavonoids in rats.

Protocol: Comparative Oral Pharmacokinetic Study of Rutin vs. This compound in Rats

1. Animals:

  • Male Sprague-Dawley rats (250-300g).

  • Acclimatize for at least one week with free access to standard chow and water.

  • Fast overnight before the experiment with free access to water.

2. Drug Preparation and Administration:

  • Prepare suspensions of Rutin and this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer a single oral dose (e.g., 100 mg/kg) of either Rutin or this compound to respective groups of rats via oral gavage.

3. Blood Sampling:

  • Collect blood samples (approx. 200 µL) from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

4. Sample Analysis (HPLC):

  • Hydrolysis of Conjugates: To measure total Quercetin, treat plasma samples with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to Quercetin.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate Quercetin from the plasma matrix.

  • Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).

  • Detection: Use a UV or mass spectrometry detector to quantify the concentration of Quercetin.

5. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for total Quercetin for both the Rutin and this compound groups using non-compartmental analysis software.

6. Statistical Analysis:

  • Compare the pharmacokinetic parameters between the two groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine any significant differences.

Visualizing Key Processes

To aid in the understanding of Rutin's in vivo fate and the experimental design for its study, the following diagrams are provided.

Rutin_Metabolism Rutin Oral Rutin / this compound Intestine Intestinal Lumen Rutin->Intestine Hydrolysis Hydrolysis by Microbiota Intestine->Hydrolysis Quercetin Quercetin (Aglycone) Hydrolysis->Quercetin Absorption Intestinal Absorption Quercetin->Absorption Metabolism Phase II Metabolism (Glucuronidation & Sulfation) Absorption->Metabolism Metabolites Quercetin Glucuronides and Sulfates Metabolism->Metabolites Circulation Systemic Circulation Metabolites->Circulation PK_Workflow cluster_Preparation Preparation cluster_Dosing Dosing & Sampling cluster_Analysis Analysis cluster_Results Results Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Drug_Formulation Drug Formulation (Rutin / this compound Suspension) Animal_Acclimatization->Drug_Formulation Oral_Dosing Oral Administration (Gavage) Drug_Formulation->Oral_Dosing Blood_Sampling Serial Blood Sampling (0-24h) Oral_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Enzymatic_Hydrolysis Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Plasma_Separation->Enzymatic_Hydrolysis HPLC_Analysis HPLC-UV/MS Analysis Enzymatic_Hydrolysis->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Statistical_Comparison Statistical Comparison PK_Analysis->Statistical_Comparison

References

A Comparative Guide to the Validation of a New HPLC Method for Rutin Hydrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Rutin hydrate. By presenting key validation parameters from various studies, this document serves as a valuable resource for researchers developing and validating new analytical methods for this important flavonoid glycoside.

Comparative Analysis of HPLC Method Validation Parameters

The following table summarizes the performance characteristics of several published HPLC methods for this compound analysis. This allows for a direct comparison of critical validation parameters such as linearity, accuracy, precision, and sensitivity.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range (µg/mL) 50-250[1]0.01-0.1 mg/mL[2][3]8-120[4]2-10[5]60-180
Correlation Coefficient (r²) ~0.9990.99950.999820.9990.995
Accuracy (% Recovery) 99.06-102.27100.1798.09-101.37-96-100.8
Precision (%RSD) --<2.0Intraday: 1.902, Interday: 1.622-
LOD (µg/mL) -3.12.6-6.36
LOQ (µg/mL) -9.38.0-19.28

Detailed Experimental Protocols

A well-defined experimental protocol is crucial for the reproducibility and reliability of an HPLC method. Below is a detailed methodology from a validated study for the analysis of this compound.

Representative HPLC Protocol for this compound Analysis

This protocol is based on a reversed-phase HPLC (RP-HPLC) method and is suitable for the quantification of Rutin in various samples, including herbal formulations and plant extracts.

1. Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified).

  • Ortho-phosphoric acid or Acetic acid for pH adjustment.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 15:15:70 v/v/v), with the pH adjusted to 3.5 with 0.1% ortho-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 37°C).

  • Detection Wavelength: 259 nm or 270 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the reference standard and dissolving it in a suitable solvent like acetonitrile.

  • Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired linearity range (e.g., 50-250 µg/mL).

5. Sample Preparation:

  • The sample preparation will vary depending on the matrix. For herbal formulations, a specific weight of the powdered sample may be extracted with a suitable solvent, filtered, and then diluted to fall within the calibration range.

6. Method Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizing the HPLC Method Validation Workflow

The following diagrams illustrate the key stages of an HPLC method validation process and a comparison of performance indicators.

HPLC_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (Column, Mobile Phase, etc.) start->protocol prep Prepare Standard & Sample Solutions protocol->prep linearity Linearity & Range prep->linearity accuracy Accuracy (% Recovery) prep->accuracy precision Precision (Repeatability & Intermediate) prep->precision specificity Specificity prep->specificity lod_loq LOD & LOQ prep->lod_loq robustness Robustness prep->robustness validation Method Validation Complete linearity->validation accuracy->validation precision->validation specificity->validation lod_loq->validation robustness->validation

Caption: Experimental workflow for HPLC method validation.

Performance_Comparison MethodA Method A Linearity: 50-250 µg/mL Accuracy: 99-102% LOD: N/A MethodB Method B Linearity: 0.01-0.1 mg/mL Accuracy: ~100% LOD: 3.1 µg/mL MethodC Method C Linearity: 8-120 µg/mL Accuracy: 98-101% LOD: 2.6 µg/mL NewMethod {New Method (Target Performance)} NewMethod->MethodA Compare NewMethod->MethodB Compare NewMethod->MethodC Compare

Caption: Comparison of key performance indicators for different HPLC methods.

References

A Comparative Analysis of the Anti-inflammatory Effects of Rutin Hydrate and its Aglycone, Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Rutin hydrate and its aglycone, Quercetin. The information presented is collated from various experimental studies to aid in research and development decisions.

Introduction

Rutin (quercetin-3-O-rutinoside), a glycoside of the flavonoid quercetin, is a natural compound found in a variety of plants, including citrus fruits, buckwheat, and onions. Quercetin, its aglycone, is also a potent flavonoid with well-documented biological activities. Both compounds are recognized for their antioxidant and anti-inflammatory properties, making them subjects of interest in the development of therapeutic agents. This guide delves into a comparative analysis of their anti-inflammatory effects, supported by experimental data, to elucidate their respective potencies and mechanisms of action.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and Quercetin on key inflammatory mediators. The data has been compiled from various in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as an experimental model.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 Value (µM)Observations
Quercetin RAW 264.7LPS17 - 27[1]Dose-dependently suppressed NO production.[1]
Rutin RAW 264.7LPS> 100Showed slight inhibition only at high concentrations (e.g., 80 µM).[2]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell LineStimulantConcentration% Inhibition
Quercetin TNF-αHuman PBMCs-5 µM21.3%[3]
10 µM26.3%[3]
50 µM39.3%
IL-6Human NeutrophilsLPS40 µMSignificant abrogation of IL-6 secretion
IL-1βARPE-19IL-1β2.5 - 20 µMDose-dependent decrease
Rutin TNF-αBALB/c MiceLPS-Lowered from 686.8 pg/ml to 182.4 pg/ml
IL-6Human ChondrocytesAGEsDose-dependentSignificant decrease
IL-1βArthritic Rats-15 mg/kgDose-dependent lowering

Mechanism of Action: Modulation of Signaling Pathways

Both Rutin and Quercetin exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκB-α and IκB-β. Rutin also demonstrates inhibitory effects on the NF-κB pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB p_IkB p-IκB (Degradation) IkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates p_IkB->NFkB releases Quercetin Quercetin Quercetin->IKK inhibits Rutin Rutin Rutin->IKK inhibits DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes induces

Figure 1: NF-κB Signaling Pathway and Inhibition by Rutin and Quercetin.
MAPK Signaling Pathway

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of the inflammatory response. Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory mediators.

Studies have shown that Quercetin can block the phosphorylation of ERK1/2, p38, and JNK in LPS-stimulated macrophages.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK p38 p38 MAPKKK->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors p_JNK->Transcription_Factors p_p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Quercetin Quercetin Quercetin->ERK inhibits phosphorylation Quercetin->JNK inhibits phosphorylation Quercetin->p38 inhibits phosphorylation

Figure 2: MAPK Signaling Pathway and Inhibition by Quercetin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol outlines the measurement of NO production by LPS-stimulated RAW 264.7 macrophages.

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells (e.g., 5x10^4 cells/well) in a 96-well plate start->seed_cells incubate1 Incubate for 24h at 37°C, 5% CO2 seed_cells->incubate1 pretreat Pre-treat with Rutin or Quercetin (various concentrations) for 1h incubate1->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h pretreat->stimulate collect_supernatant Collect 50 µL of cell culture supernatant stimulate->collect_supernatant add_griess Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% H3PO4) collect_supernatant->add_griess incubate2 Incubate for 10 min at room temperature add_griess->incubate2 add_griess_b Add 50 µL of Griess Reagent B (0.1% NED in H2O) incubate2->add_griess_b incubate3 Incubate for 10 min at room temperature add_griess_b->incubate3 measure_absorbance Measure absorbance at 540 nm incubate3->measure_absorbance calculate Calculate NO concentration using a sodium nitrite standard curve measure_absorbance->calculate end End calculate->end

Figure 3: Workflow for Nitric Oxide (NO) Production Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or Quercetin for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for MAPK and NF-κB Pathways

This protocol details the analysis of phosphorylated proteins in the MAPK and NF-κB signaling pathways.

Western_Blot_Workflow start Start cell_prep Prepare and treat RAW 264.7 cells with Rutin/Quercetin and LPS start->cell_prep lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors cell_prep->lysis quantify Quantify protein concentration (e.g., BCA assay) lysis->quantify denature Denature protein samples with Laemmli buffer at 95°C quantify->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% BSA in TBST for 1h transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-JNK, anti-p-p65) overnight at 4°C block->primary_ab wash1 Wash membrane with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody for 1h wash1->secondary_ab wash2 Wash membrane with TBST secondary_ab->wash2 detect Detect signal with ECL substrate wash2->detect image Image the blot detect->image strip_reprobe Strip and reprobe for total protein or loading control (e.g., β-actin) image->strip_reprobe end End strip_reprobe->end

Figure 4: General Workflow for Western Blot Analysis.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and treat with this compound or Quercetin followed by LPS stimulation for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of JNK, ERK, p38, IκBα, and p65 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To detect multiple proteins on the same blot, the membrane can be stripped of the first set of antibodies and then reprobed with a different primary antibody (e.g., for a loading control like β-actin).

Conclusion

The available experimental data suggests that both this compound and its aglycone, Quercetin, possess significant anti-inflammatory properties. However, Quercetin generally exhibits a more potent inhibitory effect on the production of key inflammatory mediators such as nitric oxide. This difference in potency may be attributed to the structural difference, specifically the absence of the rutinoside moiety in Quercetin, which may enhance its bioavailability and interaction with cellular targets. Both compounds effectively modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Further research, particularly with direct comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of these natural compounds in inflammatory diseases.

References

Revolutionizing Rutin Delivery: A Comparative Guide to Enhanced Bioavailability Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various advanced formulations designed to overcome the poor oral bioavailability of Rutin hydrate. Citing experimental data, this document delves into the pharmacokinetic profiles of nanocrystals, self-emulsifying drug delivery systems (SEDDS), liposomes, and other emerging technologies, offering a critical resource for the development of more effective Rutin-based therapeutics.

Rutin, a ubiquitous flavonoid with a wide array of documented pharmacological benefits, has long been hampered in its clinical translation by its low aqueous solubility and consequently poor oral bioavailability. In its natural form, this compound struggles to achieve therapeutic concentrations in the bloodstream when administered orally. This has spurred extensive research into novel formulation strategies aimed at enhancing its absorption and systemic exposure. This guide offers a comparative analysis of these innovative approaches, presenting key pharmacokinetic data and detailed experimental methodologies to inform future research and development.

Unlocking Rutin's Potential: A Head-to-Head Comparison of Formulation Performance

The following table summarizes the in vivo pharmacokinetic parameters of various this compound formulations from studies conducted in rats. These parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are critical indicators of a drug's absorption and overall systemic exposure.

Formulation TypeDosageCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability IncreaseReference
Rutin Suspension (Control) 300 mg/kg1.35 ± 0.37Not Specified150 ± 22-[1]
Mulberry Leaf Extract ~35 mg/kg Rutin1.55 ± 0.191.0Not Specified-[2][3][4]
Transferrin-Modified Liposomes Not Specified~2x higher than free rutinNot Specified~2.77x higher than free rutin2.77-fold[5]
Nano-lipid Complex Not SpecifiedSignificantly HigherShorterSignificantly HigherImproved
Self-Emulsifying Drug Delivery System (SEDDS) Not SpecifiedSignificantly HigherShorterSignificantly Higher21.53-fold vs. marketed tablets

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as animal models, analytical methods, and dosage.

Deep Dive into Methodology: Experimental Protocols for Bioavailability Assessment

To ensure the reproducibility and validity of bioavailability studies, a meticulous and standardized experimental protocol is paramount. The following outlines a typical methodology for assessing the oral pharmacokinetics of a novel this compound formulation in a rat model.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley or Wistar rats, weighing between 200-250g, are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to a standard diet and water.

  • Housing: Rats are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

2. Formulation Administration:

  • Fasting: Animals are fasted for 12 hours before oral administration of the formulation, with continued access to water.

  • Dosing: A specific dose of the this compound formulation (e.g., nanocrystals, SEDDS, or a control suspension) is administered via oral gavage.

3. Blood Sampling:

  • Route: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Technique: Blood is typically drawn from the tail vein or via a cannulated jugular vein.

  • Processing: Blood samples are collected in heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: The concentration of Rutin in the plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method coupled with UV or Mass Spectrometry (MS) detection.

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by extraction of the analyte.

  • Validation: The analytical method is validated for its linearity, accuracy, precision, and sensitivity.

5. Pharmacokinetic Analysis:

  • Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.

  • Relative Bioavailability: The relative bioavailability of the test formulation is calculated by comparing its AUC to that of a control formulation (e.g., a simple Rutin suspension).

Visualizing the Path to Enhanced Absorption

To better understand the experimental process and the mechanisms by which advanced formulations improve Rutin's bioavailability, the following diagrams are provided.

G cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration cluster_comp Comparison Formulation Formulation Preparation (e.g., Nanocrystals, SEDDS) Dosing Oral Gavage Formulation->Dosing Control Control Preparation (Rutin Suspension) Control->Dosing Animals Animal Acclimatization & Fasting Animals->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Sample Processing & Bioanalysis (HPLC) Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK Comparison Comparative Bioavailability Assessment PK->Comparison

Caption: Workflow of a Comparative Bioavailability Study.

G cluster_formulations Advanced Formulations cluster_mechanisms Mechanisms of Enhanced Absorption Nanocrystals Nanocrystals Solubility Increased Solubility & Dissolution Rate Nanocrystals->Solubility Surface Area SEDDS SEDDS SEDDS->Solubility Emulsification Lymphatic Lymphatic Uptake (Bypassing First-Pass Metabolism) SEDDS->Lymphatic Lipid Pathway Liposomes Liposomes Permeability Enhanced Permeability across Gut Epithelium Liposomes->Permeability Membrane Fusion Bioavailability Increased Oral Bioavailability Solubility->Bioavailability Permeability->Bioavailability Lymphatic->Bioavailability

Caption: Mechanisms of Bioavailability Enhancement.

The development of advanced formulations represents a significant step forward in harnessing the full therapeutic potential of this compound. By improving its oral bioavailability, these innovative drug delivery systems pave the way for more effective treatments for a range of conditions. Continued research in this area, with a focus on standardized comparative studies, will be crucial for identifying the most promising formulations for clinical development.

References

Independent Validation of Published Rutin Hydrate Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on Rutin hydrate, a naturally occurring flavonoid, focusing on its neuroprotective, anticancer, and anti-inflammatory properties. The information is compiled from multiple peer-reviewed studies to offer a comprehensive overview of its biological activities, supported by experimental data.

Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective potential, particularly in models of cognitive impairment. A key area of investigation has been its efficacy in mitigating the effects of scopolamine, a substance used to induce amnesia in animal models, thereby mimicking aspects of Alzheimer's disease.

Comparative Performance in a Scopolamine-Induced Amnesia Model

A prevalent model to test the efficacy of neuroprotective agents is the scopolamine-induced memory impairment model in rats. The following table summarizes the quantitative outcomes of this compound treatment in this model from a notable study.

ParameterControl GroupScopolamine (SCO) GroupSCO + this compound (RH) GroupReference
Y-Maze Spontaneous Alternation (%) 75.2 ± 3.148.5 ± 2.769.8 ± 3.5[1][2][3]
Morris Water Maze Time in Target Quadrant (s) 25.4 ± 1.812.1 ± 1.522.7 ± 2.1[1][2]
Passive Avoidance Step-through Latency (s) 285.3 ± 10.289.6 ± 9.8255.1 ± 15.4
Hippocampal BDNF Expression (relative to control) 1.00~0.60~0.90
Hippocampal p-TrkB/TrkB Ratio (relative to control) 1.00~0.55~0.95
Hippocampal p-ERK/ERK Ratio (relative to control) 1.00~0.40~0.85
Hippocampal p-CREB/CREB Ratio (relative to control) 1.00~0.50~0.90
Hippocampal Bcl-2/Bax Ratio (relative to control) 1.00~0.45~0.90
Signaling Pathway: BDNF/TrkB/ERK/CREB

This compound's neuroprotective effects are largely attributed to its modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Scopolamine-induced neurotoxicity is associated with a downregulation of this pathway, leading to impaired synaptic plasticity and neuronal survival. This compound appears to counteract this by promoting the expression and activation of key proteins in this cascade.

BDNF_TrkB_ERK_CREB_Pathway Rutin This compound BDNF BDNF Rutin->BDNF Upregulates Scopolamine Scopolamine Scopolamine->BDNF Downregulates Bax Bax Scopolamine->Bax Upregulates TrkB TrkB BDNF->TrkB Activates ERK ERK TrkB->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Neuronal_Survival Neuronal Survival CREB->Neuronal_Survival Bcl2 Bcl-2 Neuronal_Survival->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

This compound's neuroprotective signaling pathway.
Experimental Protocols

1.3.1. Morris Water Maze Test

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.

  • Procedure:

    • Acquisition Phase: Rats are placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.

    • Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Scopolamine Administration: Scopolamine (e.g., 1 mg/kg) is typically administered intraperitoneally 30 minutes before the test to induce memory impairment. This compound is administered orally for a period leading up to and during the testing phase.

1.3.2. Western Blot Analysis of Hippocampal Proteins

Western blotting is used to quantify the expression levels of specific proteins in tissue samples.

  • Sample Preparation: Hippocampal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined.

  • Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., BDNF, TrkB, ERK, CREB, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression of target proteins is normalized to the loading control.

Anticancer Effects of this compound

Rutin has been shown to exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of Rutin against several human cancer cell lines from different studies.

Cell LineCancer TypeIC50 (µM)Reference
HCT116 Colon Cancer354.2
LoVo Colon Cancer29.1
MCF-7 Breast Cancer45.6
A549 Lung Cancer817.10
786-O Renal Cancer45.2
Signaling Pathway: Apoptosis and Cell Cycle Arrest

Rutin's anticancer activity is often mediated by its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cell proliferation. This involves the modulation of key regulatory proteins.

Anticancer_Pathway Rutin This compound Bax Bax Rutin->Bax Upregulates Bcl2 Bcl-2 Rutin->Bcl2 Downregulates CellCycle Cell Cycle Progression Rutin->CellCycle Inhibits G1_S_Arrest G1/S Phase Arrest Rutin->G1_S_Arrest Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's anticancer signaling pathways.
Experimental Protocols

2.3.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

2.3.2. Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Cells are treated with this compound for a specific duration.

    • The cells are harvested, washed, and fixed in cold 70% ethanol.

    • The fixed cells are then treated with RNase A to remove RNA and stained with propidium iodide, a fluorescent dye that binds to DNA.

    • The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cell.

    • The data is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Anti-inflammatory Effects of this compound

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells, such as macrophages.

Comparative Performance in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro. The following table summarizes the effects of this compound on LPS-stimulated RAW 264.7 macrophages.

ParameterControl GroupLPS-Stimulated GroupLPS + this compound GroupReference
Nitric Oxide (NO) Production (relative to control) 1.00HighSignificantly Reduced
TNF-α Production (relative to control) 1.00HighSignificantly Reduced
IL-6 Production (relative to control) 1.00HighSignificantly Reduced
IL-1β Production (relative to control) 1.00HighSignificantly Reduced
NF-κB Activation LowHighInhibited
Signaling Pathway: NF-κB and MAPK

The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by stimuli like LPS.

Anti_inflammatory_Pathway cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (p38, JNK) TRAF6->MAPK IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Gene_Expression Rutin This compound Rutin->MAPK Inhibits Rutin->IKK Inhibits

This compound's anti-inflammatory signaling pathway.
Experimental Protocols

3.3.1. Measurement of Nitric Oxide (NO) Production

  • Procedure:

    • RAW 264.7 macrophage cells are seeded in a 96-well plate.

    • Cells are pre-treated with various concentrations of this compound for a set time (e.g., 1 hour).

    • LPS (e.g., 1 µg/mL) is then added to stimulate the cells for a further period (e.g., 24 hours).

    • The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance is read at ~540 nm, and the nitrite concentration is determined from a standard curve.

3.3.2. ELISA for Pro-inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The cell culture supernatants from the different treatment groups are added to the wells.

    • A detection antibody, also specific for the cytokine, is added. This antibody is typically biotinylated.

    • An enzyme-linked avidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, which is converted by the HRP enzyme to produce a colored product.

    • The absorbance of the colored product is measured, which is proportional to the amount of cytokine present.

References

Rutin Hydrate Demonstrates Comparable Efficacy to Diclofenac in Preclinical Osteoarthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data suggests that rutin hydrate, a natural flavonoid, exhibits anti-inflammatory and chondroprotective effects comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac, in a rat model of osteoarthritis. This head-to-head comparison, based on published research, highlights the potential of this compound as a therapeutic agent for osteoarthritis, warranting further investigation.

Osteoarthritis is a degenerative joint disease characterized by cartilage breakdown and inflammation, leading to pain and reduced mobility. Diclofenac is a widely prescribed NSAID for managing the symptoms of osteoarthritis, primarily by inhibiting the cyclooxygenase (COX) enzymes involved in the inflammatory cascade. This compound, a glycoside of the flavonoid quercetin, is known for its antioxidant and anti-inflammatory properties.

This guide provides a detailed comparison of the efficacy of this compound and diclofenac in a monosodium iodoacetate (MIA)-induced osteoarthritis rat model, a well-established model that mimics the pathological changes seen in human osteoarthritis.

Quantitative Comparison of Efficacy

The following tables summarize the key findings from a comparative study by Normasari et al. (2024), which directly evaluated the effects of rutin (rutinoside) and diclofenac sodium in an MIA-induced osteoarthritis rat model.

Table 1: Effect on Joint Edema (Paw Volume)

Treatment GroupMean Paw Volume (mL) ± SDPercentage Reduction vs. OA Control
Control1.25 ± 0.10-
Osteoarthritis (OA) Control2.50 ± 0.200%
Rutin1.50 ± 0.1540%
Diclofenac Sodium1.60 ± 0.1836%

Data adapted from Normasari et al., 2024. The study demonstrated that both rutin and diclofenac sodium significantly reduced joint edema compared to the untreated osteoarthritis group, with rutin showing a slightly higher percentage of reduction.

Table 2: Effect on Knee Bend Score (Pain and Function)

Treatment GroupMean Knee Bend Score ± SDImprovement vs. OA Control
Control0.5 ± 0.2-
Osteoarthritis (OA) Control3.5 ± 0.5-
Rutin1.5 ± 0.3Significant Improvement
Diclofenac Sodium1.6 ± 0.4Significant Improvement

Data adapted from Normasari et al., 2024. Both rutin and diclofenac sodium significantly improved knee bend scores, indicating a reduction in pain and improvement in joint function. The efficacy of both treatments was comparable.

Table 3: Effect on Inflammatory Cytokines and Cartilage Degradation Marker

Treatment GroupIL-1β (pg/mL) ± SDIL-8 (pg/mL) ± SDCTX-II (ng/mL) ± SD
Control25 ± 550 ± 101.0 ± 0.2
Osteoarthritis (OA) Control100 ± 15200 ± 254.0 ± 0.5
Rutin40 ± 880 ± 121.8 ± 0.3
Diclofenac Sodium45 ± 790 ± 152.0 ± 0.4

Data adapted from Normasari et al., 2024. Rutin and diclofenac sodium both significantly reduced the levels of the pro-inflammatory cytokines IL-1β and IL-8, as well as the cartilage degradation biomarker CTX-II, in the synovial fluid of osteoarthritic rats.[1]

Experimental Protocols

The following is a detailed description of the experimental methodology employed in the comparative study by Normasari et al. (2024).

Animal Model: Male Wistar rats were used for the study.

Induction of Osteoarthritis: Osteoarthritis was induced by a single intra-articular injection of 3 mg of monosodium iodoacetate (MIA) into the knee joint of the rats. MIA is a metabolic inhibitor that disrupts chondrocyte glycolysis, leading to cell death and subsequent cartilage degeneration, mimicking the pathology of osteoarthritis.

Treatment Groups: The rats were randomly divided into five groups:

  • Control Group: Healthy rats receiving no treatment.

  • Osteoarthritis (OA) Group: Rats with MIA-induced osteoarthritis receiving a vehicle control.

  • Rutin Group: Rats with MIA-induced osteoarthritis treated with rutin (rutinoside).

  • Glucosamine Sulfate Group: Rats with MIA-induced osteoarthritis treated with glucosamine sulfate (another common supplement for osteoarthritis).

  • Diclofenac Sodium Group: Rats with MIA-induced osteoarthritis treated with diclofenac sodium.

Drug Administration: Rutin, glucosamine sulfate, and diclofenac sodium were administered daily for four weeks.

Efficacy Assessments:

  • Joint Edema: Paw volume was measured using a plethysmometer to assess the degree of joint swelling.

  • Knee Bend Score: The knee bend test was used to evaluate pain and joint function. A higher score indicates greater impairment.

  • Biochemical Analysis: At the end of the study, synovial fluid was collected from the knee joints to measure the levels of the inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-8 (IL-8), and the C-terminal telopeptide of type II collagen (CTX-II), a biomarker for cartilage degradation, using ELISA kits.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental design and the mechanisms of action of this compound and Diclofenac, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (4 weeks) cluster_assessment Efficacy Assessment A Male Wistar Rats B Induction of Osteoarthritis (MIA Injection) A->B C OA Control (Vehicle) B->C Random Allocation D This compound B->D Random Allocation E Diclofenac Sodium B->E Random Allocation F Paw Volume (Joint Edema) C->F G Knee Bend Score (Pain & Function) C->G H Biochemical Analysis (IL-1β, IL-8, CTX-II) C->H D->F D->G D->H E->F E->G E->H

Experimental Workflow Diagram

signaling_pathways cluster_inflammation Inflammatory Cascade in Osteoarthritis cluster_drugs Drug Mechanisms of Action Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (Pain & Inflammation) COX1_COX2->Prostaglandins Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) NF_kB NF-κB Signaling Pathway Inflammatory_Stimuli->NF_kB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NF_kB->Proinflammatory_Cytokines MMPs MMPs (Cartilage Degradation) NF_kB->MMPs Diclofenac Diclofenac Diclofenac->COX1_COX2 Inhibits Rutin This compound Rutin->NF_kB Inhibits

Comparative Signaling Pathways

Conclusion

The presented data from a head-to-head preclinical study indicates that this compound is as effective as the standard NSAID diclofenac in reducing inflammation, alleviating pain, and protecting against cartilage degradation in a rat model of osteoarthritis.[1] Rutin's mechanism of action appears to involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and catabolic processes in osteoarthritis. In contrast, diclofenac primarily exerts its effect through the inhibition of COX enzymes.

These findings suggest that this compound holds significant promise as a potential therapeutic agent for the management of osteoarthritis. Further clinical research is necessary to validate these preclinical findings in human subjects and to establish the safety and optimal dosage of this compound for the treatment of osteoarthritis.

References

Reproducibility of Experimental Results with Rutin Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Rutin hydrate, focusing on its performance in key experimental assays and offering insights into its properties alongside common alternatives. The data presented is curated from various scientific studies to ensure a comprehensive overview.

Physicochemical Properties: A Foundation for Reproducibility

The solubility of a compound is a critical factor influencing its bioavailability and experimental consistency. This compound, a glycoside of the flavonoid quercetin, exhibits varying solubility depending on the solvent and its form (hydrated vs. anhydrous).

Table 1: Solubility of Rutin and its Alternatives

Compound/SolventWaterEthanolDMSODimethyl Formamide (DMF)
Rutin (anhydrous) ~0.03 wt% (at 40°C)[1]~7.31 wt% (at 40°C)[1]--
This compound Sparingly soluble[2]Soluble[3]~25 mg/mL[2]~30 mg/mL
Quercetin ----

Note: Direct comparative studies under identical conditions for anhydrous and hydrated forms are limited. The data is compiled from different sources.

A study on a metastable rutin-ethanolate solvate (Form II) showed it to have better solubility and a faster dissolution rate compared to rutin trihydrate (Form I). This highlights that the specific form of rutin used can significantly impact experimental outcomes.

Antioxidant Activity: A Comparative Analysis

This compound is well-documented for its antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to quantify this activity, with results often expressed as IC50 or SC50 values (the concentration required to scavenge 50% of the radicals).

Table 2: Comparative Antioxidant Activity (IC50/SC50 Values)

CompoundDPPH AssayABTS AssayReference
This compound -4.68 ± 1.24 µg/mL
Rutin 60.25 ± 0.09 µM (SC50)105.43 ± 0.16 µM (SC50)
Rutin glycoside 29.13 ± 0.15 µM (SC50)63.21 ± 0.09 µM (SC50)
Quercetin 0.55 µg/mL (IC50)1.17 µg/mL (IC50)
Ascorbic Acid (Positive Control) 0.60 ± 0.02 µM (SC50)-

As shown in the table, quercetin generally exhibits stronger antioxidant activity with lower IC50 values compared to rutin and its glycosides. Interestingly, a study found that rutin glycoside had a higher radical scavenging effect than rutin in both DPPH and ABTS assays.

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties by modulating various signaling pathways and reducing the production of pro-inflammatory mediators.

Table 3: Comparative Anti-inflammatory Activity

CompoundEffect on Nitric Oxide (NO) ProductionEffect on TNF-α ProductionEffect on IL-6 ProductionCell LineReference
This compound InhibitionInhibitionInhibition-
Rutin Significant downregulation at higher concentrationsDownregulationDownregulationRAW 264.7
Quercetin Significant downregulation at higher concentrationsDownregulationDownregulationRAW 264.7
Troxerutin No reductionBetter downregulation than Rutin and QuercetinBetter downregulation than Rutin and QuercetinRAW 264.7

Rutin has been shown to reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). In a comparative study with quercetin and troxerutin in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, both rutin and quercetin significantly downregulated nitric oxide (NO) production at higher concentrations. However, troxerutin was more effective in downregulating pro-inflammatory protein markers like TNF-α, COX-2, NF-κB, and IL-1β.

Neuroprotective Potential: Insights into Signaling Pathways

This compound has emerged as a promising neuroprotective agent, with its effects attributed to its antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of several key signaling pathways.

A study on a rat model of Alzheimer's disease showed that this compound treatment could improve the activation of the BDNF-TrkB-ERK-CREB pathway in the hippocampus. Furthermore, Rutin has been found to exert its neuroprotective effects by inhibiting the NF-κB signaling pathway and activating the PI3K/Akt/mTOR pathway.

Table 4: Comparative Neuroprotective Effects

CompoundModelKey FindingsReference
This compound Scopolamine-induced memory impairment in ratsAmeliorated decrease in BDNF, TrkB, ERK, CREB, and Bcl-2 protein levels.
Rutin 6-OHDA-induced neurotoxicity in PC-12 cellsIncreased antioxidant enzymes (catalase, SOD, glutathione peroxidase).
Isoquercitrin 6-OHDA-induced neurotoxicity in PC-12 cellsIncreased antioxidant enzymes; more potent stimulator of SOD than rutin.

In a comparative study, both rutin and isoquercitrin showed significant neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC-12 cells by increasing antioxidant enzyme levels. Rutin was a more potent stimulator of catalase, while isoquercitrin was a more potent stimulator of superoxide dismutase (SOD).

Experimental Protocols

To ensure the reproducibility of results, detailed and consistent experimental protocols are essential.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate antioxidant activity.

Experimental Workflow:

prep Prepare DPPH solution and sample solutions of varying concentrations mix Mix DPPH solution with sample or standard prep->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate percentage inhibition and IC50 value measure->calculate

DPPH Assay Workflow

Cell Viability (MTT) Assay for Neuroprotection

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Experimental Workflow:

seed Seed cells in a 96-well plate treat Treat cells with neurotoxin and/or this compound seed->treat incubate1 Incubate for a specified period treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize measure Measure absorbance at ~570 nm solubilize->measure analyze Analyze data to determine cell viability measure->analyze

MTT Assay Workflow

Signaling Pathways

Understanding the molecular mechanisms of this compound is crucial for its application in drug development.

Neuroprotective Signaling Pathway of this compound

This compound exerts its neuroprotective effects through a complex interplay of signaling pathways that promote cell survival and reduce inflammation.

Rutin This compound PI3K_Akt PI3K/Akt Pathway Rutin->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Rutin->MAPK_ERK NFkB NF-κB Pathway Rutin->NFkB inhibits BDNF BDNF/TrkB/CREB Pathway Rutin->BDNF Survival Neuronal Survival and Growth PI3K_Akt->Survival MAPK_ERK->Survival Inflammation Reduced Neuroinflammation NFkB->Inflammation BDNF->Survival

Rutin's Neuroprotective Pathways

References

A Comparative Guide to Inter-laboratory Quantification of Rutin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various analytical methods for the quantification of Rutin hydrate, a flavonoid with significant pharmacological interest. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of different techniques, supported by experimental data from various validation studies. While a direct inter-laboratory comparison study was not identified, this guide compiles and contrasts the reported performance characteristics of commonly employed methods, offering a valuable resource for method selection and validation.

Comparison of Quantitative Performance

The selection of an appropriate analytical method for this compound quantification is critical for accuracy and reliability in research and quality control. The following table summarizes the performance characteristics of four common analytical techniques as reported in various validation studies.

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Accuracy (% Recovery)Limit of Detection (LOD)Limit of Quantification (LOQ)
Spectrofluorimetry 1 - 10 ng/mL0.997299 - 100%Not ReportedNot Reported
UV-Vis Spectrophotometry 2 - 12 µg/mL> 0.99Not Reported0.428 µg/mL1.298 µg/mL
UV-Vis Spectrophotometry 0.009 - 0.09 mg/ml0.999Not ReportedNot ReportedNot Reported
RP-HPLC Not ReportedNot ReportedNot Reported0.005 µg/mL0.15 µg/mL
HPTLC 0.1 - 1.2 mg/mL0.9998Not ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the experimental protocols for the key analytical methods discussed.

Spectrofluorimetric Method

This method offers high sensitivity for the quantification of Rutin at very low concentrations.

  • Instrumentation : A spectrofluorimeter is utilized for this analysis.

  • Sample Preparation :

    • A stock solution of Rutin (100 µg/ml) is prepared in methanol.

    • This stock solution is further diluted with methanol to prepare standard solutions with concentrations ranging from 1 to 10 ng/ml.[1]

  • Analytical Procedure :

    • The excitation wavelength is set to 340 nm and the emission wavelength is set to 350 nm.[1]

    • The fluorescence intensity of the standard solutions is measured.

    • A standard curve is generated by plotting the fluorescence intensity versus the concentration of Rutin.[1]

    • The concentration of Rutin in unknown samples is determined using the calibration curve. The linear relationship is described by the equation y = 0.0519x - 0.0219.[1]

UV-Vis Spectrophotometric Method

A simple, rapid, and economical method suitable for the routine analysis of Rutin.

  • Instrumentation : A double beam UV-VIS spectrophotometer is used.

  • Sample Preparation :

    • A standard stock solution of Rutin (100 µg/mL) is prepared by dissolving 10 mg of Rutin in 100 ml of methanol.

    • Working standard solutions (2-12 µg/mL) are prepared by diluting the stock solution with methanol.

  • Analytical Procedure :

    • The absorbance of the standard solutions is measured at the maximum absorption wavelength (λmax) of 257 nm, using methanol as a blank.

    • A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations.

    • The concentration of Rutin in the sample solutions is determined from the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A highly specific and sensitive method for the determination of Rutin in various matrices, including solid dosage forms.

  • Instrumentation : An isocratic reversed-phase high-performance liquid chromatographic system is employed.

  • Chromatographic Conditions :

    • The mobile phase composition and flow rate are optimized to achieve good separation. A common mobile phase consists of a mixture of acetonitrile, water, and an acidifier like formic acid.

    • The retention time for Rutin under optimized conditions was found to be 3.75 minutes.

  • Method Validation : The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.

Visualizing the Methodologies

To better understand the workflows and relationships of these analytical techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards instrument_setup Instrument Setup & Calibration prepare_standards->instrument_setup run_experiments Run Experiments instrument_setup->run_experiments linearity Linearity & Range run_experiments->linearity accuracy Accuracy run_experiments->accuracy precision Precision (Repeatability & Intermediate) run_experiments->precision specificity Specificity run_experiments->specificity lod_loq LOD & LOQ run_experiments->lod_loq robustness Robustness run_experiments->robustness validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

Analytical Method Validation Workflow

Classification_of_Rutin_Quantification_Methods cluster_main cluster_spectro Spectroscopic Methods cluster_chroma Chromatographic Methods quantification_methods Rutin Quantification Methods uv_vis UV-Vis Spectrophotometry quantification_methods->uv_vis Based on light absorption spectrofluorimetry Spectrofluorimetry quantification_methods->spectrofluorimetry Based on fluorescence hplc HPLC / RP-HPLC quantification_methods->hplc Separation-based hptlc HPTLC quantification_methods->hptlc Separation-based

Classification of Rutin Quantification Methods

References

Unveiling the Synergistic Potential of Rutin Hydrate in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Rutin Hydrate's Synergistic Effects with Other Bioactive Compounds.

This compound, a versatile flavonoid glycoside, has garnered significant attention for its potential to enhance the therapeutic efficacy of various compounds across different applications. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with an antibiotic (Amikacin), an anticancer drug (5-Fluorouracil), and an antidiabetic medication (Metformin). The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Synergistic Antibacterial Activity: this compound and Amikacin

The combination of this compound with the aminoglycoside antibiotic amikacin has demonstrated a significant synergistic effect against Escherichia coli. This synergy presents a promising strategy to combat antibiotic resistance by enhancing the efficacy of existing antibiotics.

Quantitative Data Summary
Compound(s)OrganismMetricValueInterpretation
This compound + AmikacinEscherichia coliFractional Inhibitory Concentration Index (FICI)0.1875–0.5[1][2]Synergistic Effect
Experimental Protocol: Checkerboard Microdilution Assay

This method is employed to determine the synergistic interaction between two antimicrobial agents.

Materials:

  • This compound solution

  • Amikacin solution

  • Mueller-Hinton Broth (MHB)

  • Escherichia coli inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound horizontally and amikacin vertically in a 96-well plate. The concentrations should typically range from sub-inhibitory to supra-inhibitory based on their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Signaling Pathway and Mechanism of Action

The synergistic antibacterial action of rutin and amikacin against E. coli is attributed to a multi-faceted mechanism. This compound disrupts the bacterial cell wall and membrane, thereby increasing its permeability. This allows for enhanced intracellular accumulation of amikacin, which then inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to bacterial cell death.

G Rutin This compound CellWall Bacterial Cell Wall/ Membrane Disruption Rutin->CellWall Amikacin Amikacin AmikacinUptake Enhanced Amikacin Uptake Amikacin->AmikacinUptake Permeability Increased Membrane Permeability CellWall->Permeability Permeability->AmikacinUptake Ribosome Inhibition of Protein Synthesis (30S Ribosome) AmikacinUptake->Ribosome CellDeath Bacterial Cell Death Ribosome->CellDeath G Rutin_5FU This compound + 5-Fluorouracil p53 p53 Upregulation Rutin_5FU->p53 Bcl2 Bcl-2 Downregulation Rutin_5FU->Bcl2 Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis G cluster_rutin This compound cluster_metformin Metformin Rutin This compound AlphaGlucosidase α-Glucosidase Inhibition Rutin->AlphaGlucosidase Antioxidant Antioxidant Effect Rutin->Antioxidant GlucoseAbsorption Reduced Glucose Absorption AlphaGlucosidase->GlucoseAbsorption GlycemicControl Improved Glycemic Control GlucoseAbsorption->GlycemicControl BetaCell β-cell Protection Antioxidant->BetaCell BetaCell->GlycemicControl Metformin Metformin AMPK AMPK Activation Metformin->AMPK Gluconeogenesis Reduced Hepatic Gluconeogenesis AMPK->Gluconeogenesis GlucoseUptake Increased Peripheral Glucose Uptake AMPK->GlucoseUptake Gluconeogenesis->GlycemicControl GlucoseUptake->GlycemicControl

References

Rutin Hydrate as a Preclinical Biomarker: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical research, particularly in studies focusing on oxidative stress and inflammation, the selection of appropriate therapeutic agents for investigation is critical. Rutin hydrate, a flavonoid glycoside, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of this compound's performance against other common alternatives—quercetin, curcumin, and N-acetylcysteine (NAC)—in modulating key biomarkers of oxidative stress and inflammation in preclinical models. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Performance Comparison of this compound and Alternatives

The efficacy of this compound in preclinical studies is often assessed by its ability to modulate biomarkers of oxidative stress and inflammation. The following tables summarize quantitative data from head-to-head comparative studies, showcasing the performance of this compound against quercetin, curcumin, and N-acetylcysteine.

This compound vs. Quercetin in a Murine Model of Liver Injury

This study evaluated the hepatoprotective effects of rutin and its aglycone, quercetin, in a carbon tetrachloride (CCl₄)-induced model of acute liver injury in mice. Both compounds were administered at a dose of 50 mg/kg.

Table 1: Effects on Biomarkers of Liver Damage and Oxidative Stress [1][2]

BiomarkerCCl₄ Control Group (Mean ± SEM)Rutin (50 mg/kg) Treated (Mean ± SEM)Quercetin (50 mg/kg) Treated (Mean ± SEM)
Plasma ALT (U/L) 10,254 ± 8555,487 ± 6217,123 ± 734
Plasma AST (U/L) 8,976 ± 7984,654 ± 5436,543 ± 687
Hepatic Cu/Zn SOD (U/mg protein) 0.87 ± 0.061.15 ± 0.091.38 ± 0.11
Hepatic GSH (nmol/mg protein) 2.14 ± 0.183.21 ± 0.253.54 ± 0.29
*p<0.05 compared to CCl₄ Control Group

Table 2: Comparative Effects on Inflammatory Markers [1][2]

Inflammatory MarkerComparative Finding
NF-κB Activation Quercetin showed a more pronounced suppressive effect than rutin at an equivalent dose.
TNF-α Expression Quercetin more effectively suppressed TNF-α expression than rutin.
COX-2 Expression Quercetin more effectively suppressed COX-2 expression than rutin.
iNOS Expression Rutin more potently suppressed iNOS expression than quercetin.
This compound vs. Curcumin in a Hyperglycemic Rat Model

In a study on experimentally induced periodontitis in hyperglycemic rats, the antioxidant effects of rutin and curcumin were compared.

Table 3: Effects on Oxidative Stress Biomarkers

BiomarkerUntreated Disease GroupRutin Treated GroupCurcumin Treated Group
Malondialdehyde (MDA) Significantly elevatedSignificantly decreasedSignificantly decreased
Reduced Glutathione (GSH) Significantly decreasedSignificantly increasedSignificantly increased
Catalase (CAT) Significantly decreasedSignificantly increasedSignificantly increased
The study reported no significant difference in the mean effect for these biomarkers between the rutin and curcumin treated groups.
This compound vs. N-acetylcysteine (NAC) in a Rat Model of Exercise-Induced Stress

This study compared the effects of rutin and NAC on markers of oxidative stress and inflammation in various tissues of rats subjected to sprint running.

Table 4: Comparative Effects on Malondialdehyde (MDA) Levels [1]

TissueRutin Treatment Effect on MDANAC Treatment Effect on MDA
Heart Significantly decreasedSignificantly decreased
Aorta Significantly decreasedSignificantly decreased
Skeletal Muscle Attenuated increaseDecreased
Lung Significantly decreasedNo significant effect

Table 5: Comparative Effects on GSH/GSSG Ratio and Aortic Inflammation

Biomarker/TissueRutin Treatment EffectNAC Treatment Effect
GSH/GSSG Ratio (Heart) Significantly increasedSignificantly increased
GSH/GSSG Ratio (Lung) Significantly increasedNo significant effect
iNOS (Aorta) No protective effectIncreased inflammation
TNF-α (Aorta) No protective effectIncreased inflammation

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the context of the presented data. The following diagrams, generated using Graphviz, illustrate a key signaling pathway modulated by rutin and a typical experimental workflow for evaluating its efficacy.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, CCl4) cluster_rutin Intervention cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Activation Stimulus->IKK Rutin This compound Rutin->IKK Inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Gene

Caption: NF-κB signaling pathway inhibition by this compound.

G start Start: Preclinical Model (e.g., Rodent) acclimatization Acclimatization start->acclimatization grouping Random Grouping - Control - Disease Model - Rutin + Disease - Alternative + Disease acclimatization->grouping induction Disease Induction (e.g., CCl4, STZ) grouping->induction treatment Treatment Administration (Rutin or Alternatives) induction->treatment sampling Sample Collection (Blood, Tissues) treatment->sampling analysis Biomarker Analysis - Oxidative Stress Assays - Inflammatory Cytokine ELISAs sampling->analysis data Data Analysis & Interpretation analysis->data end Conclusion data->end

Caption: General experimental workflow for biomarker validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summarized protocols for the key assays used to measure the biomarkers discussed in this guide.

Measurement of Malondialdehyde (MDA)

This assay quantifies lipid peroxidation by measuring MDA, a secondary product of polyunsaturated fatty acid oxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.

  • Procedure:

    • Sample Preparation: Homogenize tissue samples (e.g., 10% w/v) in ice-cold buffer (e.g., 1.15% KCl). Centrifuge the homogenate to obtain the supernatant.

    • Reaction: Mix the sample supernatant with a solution of TBA and an acid (e.g., trichloroacetic acid - TCA).

    • Incubation: Incubate the mixture in a water bath at 95-100°C for a specified time (e.g., 60 minutes).

    • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

    • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

  • Principle: The assay is often based on the inhibition of a superoxide-driven reaction, such as the reduction of nitroblue tetrazolium (NBT) or cytochrome c by a superoxide-generating system (e.g., xanthine/xanthine oxidase).

  • Procedure:

    • Sample Preparation: Prepare tissue homogenates in a suitable buffer and centrifuge to obtain the supernatant containing the enzyme.

    • Reaction Mixture: Prepare a reaction mixture containing a superoxide-generating system (e.g., xanthine and xanthine oxidase) and a detection reagent (e.g., NBT).

    • Assay: Add the sample supernatant to the reaction mixture. The SOD in the sample will compete with the detection reagent for superoxide radicals, thus inhibiting the colorimetric reaction.

    • Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 560 nm for NBT reduction) over time.

    • Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%. Calculate the specific activity relative to the protein concentration of the sample.

Catalase (CAT) Activity Assay

This assay determines the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen.

  • Principle: The most common method involves monitoring the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.

  • Procedure:

    • Sample Preparation: Prepare a clear lysate from tissue or cell samples in a suitable buffer.

    • Reaction: Add the sample to a solution of H₂O₂ in a UV-transparent cuvette.

    • Measurement: Immediately begin monitoring the decrease in absorbance at 240 nm as the H₂O₂ is consumed by the catalase in the sample.

    • Calculation: Calculate the enzyme activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.

TNF-α and IL-6 Immunoassays (ELISA)

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying cytokine concentrations in biological fluids like serum or plasma.

  • Principle: A sandwich ELISA format is typically used. A capture antibody specific for the cytokine of interest (e.g., TNF-α) is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, enzyme-conjugated detection antibody that also binds to the cytokine is then added, forming a "sandwich". Finally, a substrate is added that is converted by the enzyme into a colored product.

  • Procedure:

    • Coating: Coat a 96-well microplate with a capture antibody specific for rat TNF-α or IL-6 and incubate.

    • Blocking: Block non-specific binding sites in the wells.

    • Sample Incubation: Add standards and samples (e.g., rat serum) to the wells and incubate.

    • Detection Antibody: Add a biotinylated detection antibody and incubate.

    • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate to allow color development.

    • Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

References

Critical Appraisal of Rutin Hydrate and its Derivatives in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical appraisal of clinical trial data on rutin hydrate and its related compounds, O-(beta-hydroxyethyl)-rutosides (HR) and troxerutin. The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their performance supported by experimental data.

Introduction

Rutin, a flavonoid glycoside, and its derivatives have garnered significant interest for their potential therapeutic applications, primarily attributed to their antioxidant and anti-inflammatory properties. This guide synthesizes findings from key clinical trials to provide a comparative overview of their efficacy in various conditions, with a focus on type 2 diabetes mellitus and chronic venous insufficiency.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from clinical trials investigating the effects of rutin and its derivatives compared to placebo or other treatments.

Rutin in Type 2 Diabetes Mellitus

A double-blind, placebo-controlled clinical trial investigated the effects of 1g/day rutin supplementation for three months in patients with type 2 diabetes. The key findings are summarized below.[1][2][3][4][5]

Table 1: Efficacy of Rutin Supplementation in Patients with Type 2 Diabetes Mellitus

ParameterRutin Group (Baseline)Rutin Group (After 3 Months)Placebo Group (Baseline)Placebo Group (After 3 Months)p-value (Rutin vs. Placebo)
Blood Pressure
Systolic Blood Pressure (SBP, mmHg)129.44 ± 12.84120.84 ± 10.89128.28 ± 10.66129.44 ± 9.48<0.001
Diastolic Blood Pressure (DBP, mmHg)86.48 ± 7.4882.28 ± 8.2486.00 ± 5.6286.48 ± 5.390.001
Mean Arterial Pressure (MAP, mmHg)100.80 ± 7.5995.16 ± 7.49100.09 ± 6.11100.80 ± 5.61<0.001
Heart Rate (HR, beats/min)88.40 ± 8.1683.04 ± 9.7087.24 ± 7.9987.80 ± 8.01<0.001
Antioxidant Enzymes
Superoxide Dismutase (SOD, U/mL)28.53 ± 8.2135.17 ± 9.8329.11 ± 7.9529.89 ± 8.12<0.05
Catalase (CAT, U/mL)55.27 ± 15.3363.81 ± 17.1456.19 ± 14.8957.02 ± 15.21>0.05
Glutathione Peroxidase (GPx, U/mL)4.87 ± 1.355.92 ± 1.634.98 ± 1.295.11 ± 1.33<0.05
Quality of Life (SF-36 Questionnaire)
Emotional Limitations53.33 ± 21.0870.67 ± 20.3354.67 ± 20.2956.00 ± 19.58<0.05
Energy and Freshness50.40 ± 18.2565.20 ± 16.3351.60 ± 17.9852.80 ± 17.54<0.05
Mental Health60.16 ± 15.0472.80 ± 13.5461.12 ± 14.7862.08 ± 14.53<0.05
Social Performance63.00 ± 19.4575.50 ± 16.8564.25 ± 18.9865.25 ± 18.54>0.05
General Health55.40 ± 16.9868.20 ± 15.3356.50 ± 16.5457.50 ± 16.21<0.05

Data are presented as mean ± standard deviation.

O-(beta-hydroxyethyl)-rutosides (HR) and Troxerutin in Chronic Venous Insufficiency (CVI)

Multiple clinical trials and a meta-analysis have evaluated the efficacy of HR and its active component, troxerutin, in treating the symptoms of CVI.

Table 2: Efficacy of O-(beta-hydroxyethyl)-rutosides (HR) in Chronic Venous Insufficiency (Meta-analysis)

SymptomPlacebo ImprovementAdditional Improvement with HRp-value
Pain27%11%<0.01
Cramps26%12%<0.01
Tired Legs22%24%<0.01
Swelling Sensation35%14%<0.01
Restless Legs26%12%<0.01

Table 3: Efficacy of Troxerutin in Chronic Venous Insufficiency (Double-Blind Trial)

ParameterTroxerutin GroupPlacebo Groupp-value
Improvement in Leg Aching83%23%<0.001
Change in Venous Function Score-3.7-0.7<0.001
Erythrocyte Aggregation Kinetic IndexesSignificant ImprovementNo Significant Change<0.001
Erythrocyte Dissociation ThresholdSignificant ImprovementNo Significant Change<0.01

Experimental Protocols

Rutin Supplementation in Type 2 Diabetes Mellitus
  • Study Design: A double-blind, randomized, placebo-controlled trial.

  • Participants: 50 patients with type 2 diabetes mellitus were randomly assigned to an intervention group (n=25) or a control group (n=25).

  • Intervention: The intervention group received 1g of rutin daily for three months, while the control group received a placebo.

  • Data Collection: Blood pressure, heart rate, and serum levels of antioxidant enzymes (SOD, CAT, GPx) were measured at baseline and after three months. Quality of life was assessed using the SF-36 questionnaire.

  • Biochemical Analysis: Serum levels of antioxidant enzymes were measured using enzyme-linked immunosorbent assay (ELISA) kits.

O-(beta-hydroxyethyl)-rutosides (HR) and Troxerutin in Chronic Venous Insufficiency
  • Study Design: Varied across studies, including double-blind, randomized, placebo-controlled trials and a meta-analysis of randomized trials.

  • Participants: Patients diagnosed with chronic venous insufficiency.

  • Intervention: Oral administration of HR (typically 1000 mg/day) or troxerutin (doses varied) compared to placebo.

  • Outcome Measures:

    • Symptom Improvement: Assessed through patient-reported outcomes for pain, cramps, tired legs, swelling, and restless legs.

    • Physiological Measurements: Ankle circumference, venous refilling time (measured by photoplethysmography), and erythrocyte aggregation (measured by aggregameter).

Signaling Pathways and Mechanisms of Action

Rutin and its derivatives exert their therapeutic effects through multiple signaling pathways, primarily related to their antioxidant and anti-inflammatory properties.

Antioxidant Signaling Pathway

Rutin combats oxidative stress through two main mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes. This involves the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response.

Antioxidant_Pathway Rutin Rutin ROS Reactive Oxygen Species (ROS) Rutin->ROS Scavenges Nrf2 Nrf2 Rutin->Nrf2 Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Caption: Rutin's antioxidant mechanism of action.

Anti-inflammatory Signaling Pathway

Rutin modulates inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPKs. This leads to a reduction in the production of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway Rutin Rutin NFkB NF-κB Pathway Rutin->NFkB Inhibits MAPK MAPK Pathway Rutin->MAPK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Inflammatory_Stimuli->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces MAPK->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Rutin's anti-inflammatory mechanism of action.

Vascular Protective Signaling Pathway (Troxerutin)

Troxerutin, a derivative of rutin, has been shown to exert vascular protective effects, in part through the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and function.

Vascular_Protective_Pathway Troxerutin Troxerutin PI3K PI3K Troxerutin->PI3K Activates Akt Akt PI3K->Akt Activates Endothelial_Function Improved Endothelial Function Akt->Endothelial_Function Vascular_Protection Vascular Protection Endothelial_Function->Vascular_Protection

Caption: Troxerutin's vascular protective mechanism.

Critical Appraisal and Future Directions

The clinical trial data for rutin and its derivatives are promising, particularly in the context of type 2 diabetes and chronic venous insufficiency. The demonstrated antioxidant and anti-inflammatory effects provide a strong mechanistic basis for the observed clinical benefits.

However, several limitations and areas for future research should be noted:

  • Specificity of this compound: While the guide includes data on rutin and its derivatives, there is a lack of large-scale clinical trials specifically investigating this compound. Future studies should focus on this specific form to delineate its unique therapeutic profile.

  • Long-term Efficacy and Safety: The majority of the reviewed studies were of relatively short duration. Longer-term trials are necessary to establish the sustained efficacy and safety of these compounds.

  • Comparative Effectiveness: Head-to-head clinical trials comparing the efficacy of rutin, O-(beta-hydroxyethyl)-rutosides, and troxerutin would be invaluable for determining the optimal compound and dosage for specific indications.

  • Mechanism of Action: While the primary antioxidant and anti-inflammatory pathways are relatively well-understood, further research is needed to fully elucidate the complex molecular mechanisms underlying the therapeutic effects of these compounds in different disease states.

References

Safety Operating Guide

Proper Disposal of Rutin Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of rutin hydrate, safeguarding both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulatory guidelines.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use a NIOSH-approved respirator if dust is generated.

Spill Response:

In the event of a spill, immediate action is necessary to contain and clean the affected area.

Spill TypeContainment and Cleanup Procedure
Dry Spill 1. Avoid generating dust. 2. Gently sweep or vacuum the material. 3. Place into a suitable, sealed container for disposal.
Wet Spill 1. Absorb with an inert material (e.g., vermiculite, sand). 2. Shovel the absorbed material into a sealed container for disposal. 3. Clean the spill area with soap and water.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that complies with all applicable federal, state, and local regulations.[1][2][3]

  • Waste Characterization: The first step is to determine if the this compound waste is classified as hazardous.[2][4] While this compound is not typically listed as a hazardous waste, contamination with other hazardous materials may alter its classification. Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.

  • Containerization:

    • Use a dedicated, properly labeled waste container. The container should be made of a compatible material, such as polyethylene or polypropylene.

    • The label should clearly identify the contents as "this compound Waste" and include any other pertinent hazard information.

  • Collection and Storage:

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Keep the container securely sealed when not in use.

  • Disposal:

    • Non-Hazardous Waste: If deemed non-hazardous, it may be permissible to dispose of it as regular chemical waste. However, always confirm this with your local regulations.

    • Hazardous Waste: If the waste is characterized as hazardous, it must be disposed of through a licensed hazardous waste disposal company.

    • Surplus/Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

    • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Prohibited Disposal Methods:

  • DO NOT discharge this compound into sewers or waterways.

  • DO NOT dispose of in standard trash unless explicitly permitted by local regulations and institutional policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

RutinHydrateDisposal start Start: this compound Waste characterize Characterize Waste (Hazardous or Non-Hazardous?) start->characterize non_hazardous Non-Hazardous Waste characterize->non_hazardous Non-Hazardous hazardous Hazardous Waste characterize->hazardous Hazardous containerize_nh Containerize and Label (Non-Hazardous) non_hazardous->containerize_nh containerize_h Containerize and Label (Hazardous) hazardous->containerize_h local_disposal Dispose via Approved Local Chemical Waste Stream containerize_nh->local_disposal licensed_disposal Arrange for Pickup by Licensed Hazardous Waste Vendor containerize_h->licensed_disposal end End: Proper Disposal local_disposal->end licensed_disposal->end

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Logistics for Handling Rutin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Rutin hydrate, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is essential to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles approved under standards such as NIOSH (US) or EN 166 (EU).[1][2][3]
Hand Protection Chemical-resistant gloves. Always inspect gloves before use and utilize proper glove removal technique to prevent skin contact.[1][2]
Body Protection Laboratory coat or other protective clothing to prevent skin exposure.
Respiratory Protection Not typically required under normal conditions with adequate ventilation. If dust is generated, a NIOSH-approved N95 or equivalent particulate respirator should be used.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from direct sunlight and moisture.

  • Recommended storage temperature is between 15°C and 25°C. For solutions, storage at 4°C and protection from light is advised.

Step 2: Preparation and Handling

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

  • Wear the appropriate PPE as specified in the table above.

  • Avoid creating dust.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance.

Step 3: Accidental Release Measures

  • Minor Spills: For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.

  • Clean the spill area with a suitable solvent and decontaminate surfaces.

Step 4: First Aid Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Diagram: Workflow for Safe Handling of this compound

A Receiving & Storage - Inspect Container - Store in Cool, Dry, Ventilated Area - Protect from Light & Moisture B Preparation & Handling - Use in Ventilated Area - Wear Appropriate PPE - Avoid Dust Formation A->B C Accidental Release - Evacuate & Secure Area - Wear PPE - Contain & Clean Spill B->C If Spill Occurs E Disposal - Follow Disposal Plan B->E D First Aid - Move to Fresh Air (Inhalation) - Wash with Soap & Water (Skin) - Flush with Water (Eyes) - Seek Medical Attention (Ingestion) C->D If Exposure Occurs

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan for this compound

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Waste Characterization:

  • This compound waste should be considered chemical waste.

Disposal of Unused Product:

  • Unused this compound should be disposed of as hazardous waste.

  • It is recommended to contact a licensed professional waste disposal service to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, filter paper, and containers, should also be treated as chemical waste.

  • Place contaminated materials in a sealed and properly labeled container for disposal by a licensed waste disposal company.

Regulatory Compliance:

  • All disposal activities must adhere to local, state, and federal regulations for chemical waste disposal.

Diagram: Disposal Plan for this compound

A This compound Waste Generation - Unused Product - Contaminated Materials B Waste Segregation & Collection - Separate Chemical Waste - Use Labeled, Sealed Containers A->B C Engage Licensed Disposal Company - Arrange for Waste Pickup B->C D Regulatory Compliance - Adhere to Local, State, Federal Regulations C->D

Caption: Logical flow for the proper disposal of this compound waste.

References

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